6-Bromo-2-fluoronicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSOKCDTRKHTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267617 | |
| Record name | 6-Bromo-2-fluoro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-17-1 | |
| Record name | 6-Bromo-2-fluoro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-fluoro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-fluoropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-2-fluoronicotinic acid, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability. This guide is designed to be a self-validating resource, with in-text citations to authoritative sources and a complete reference list.
Introduction: The Strategic Importance of this compound in Drug Discovery
Halogenated pyridines, and particularly those containing fluorine, are privileged scaffolds in the design of novel therapeutics. The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No: 1214345-17-1) is a versatile intermediate, offering multiple reaction sites for further chemical elaboration.[1][2][3][4] Its utility spans from the development of small molecule inhibitors to the synthesis of tracers for Positron Emission Tomography (PET) imaging.[5] The presence of the bromine atom provides a handle for cross-coupling reactions, while the fluorine atom and the carboxylic acid moiety can be exploited for various chemical transformations and interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1214345-17-1 | [1][3][4] |
| Molecular Formula | C₆H₃BrFNO₂ | [2] |
| Molecular Weight | 220.00 g/mol | [2] |
| Appearance | Pale-yellow to yellow-brown solid | [2] |
| Storage Conditions | 2-8°C under an inert atmosphere | [2] |
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Scheme
A logical approach to the synthesis of this compound involves the use of 2,6-dibromopyridine as a starting material. The strategy hinges on a selective metal-halogen exchange, followed by carboxylation to introduce the carboxylic acid group.
References
- 1. This compound - [nashpharmatech.com]
- 2. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]
- 3. 6-Bromo-2-fluoropyridine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. 6-bromo-2-fluoropyridine-3-carboxylic acid 95% | CAS: 1214345-17-1 | AChemBlock [achemblock.com]
- 5. 1214345-17-1 | this compound [fluoromart.com]
- 6. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-2-fluoronicotinic acid (CAS No. 1214345-17-1), a key building block in modern medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the experimental causality behind property measurements and the implications of these properties for drug discovery and development.
Introduction: The Strategic Importance of Halogenated Nicotinic Acids
Halogenated heterocyclic compounds are of paramount importance in the design of novel therapeutics. The introduction of halogen atoms, such as bromine and fluorine, into a molecule can profoundly influence its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, a derivative of nicotinic acid (Vitamin B3), is a prime example of a versatile molecular scaffold.[1] Its strategic placement of a bromine atom, a fluorine atom, and a carboxylic acid group on the pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex and biologically active molecules.[1][2]
The dual halogenation, in particular, offers a nuanced approach to modulating molecular properties. The fluorine atom can enhance metabolic stability and alter pKa, while the bromine atom can serve as a handle for further chemical transformations, such as cross-coupling reactions, or contribute to specific binding interactions.[1] This guide will delve into the core physicochemical properties of this compound, providing both reported data and standardized protocols for their experimental determination.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. These properties govern its behavior in both chemical reactions and biological systems.
Chemical and Physical Identity
The foundational identity of this compound is established by its chemical formula, structure, and molecular weight.
| Property | Value | Source(s) |
| CAS Number | 1214345-17-1 | [1][3][4] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][5] |
| Molecular Weight | 220.00 g/mol | [1][5][6] |
| Appearance | White to off-white or pale-yellow to yellow-brown solid.[1][7] | [1][7] |
| Storage Conditions | Recommended storage at 2-8°C or -20°C in an inert atmosphere.[1][7] | [1][7] |
Molecular Structure:
Caption: Chemical structure of this compound.
Predicted Physicochemical Data
| Property | Predicted Value | Source(s) |
| Boiling Point | 342.8 ± 42.0 °C | [7] |
| Density | 1.903 ± 0.06 g/cm³ | [7] |
| pKa | 2.31 ± 0.10 | [7] |
Expert Insight: The predicted low pKa suggests that this compound is a relatively strong acid. This is a critical parameter for drug development, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Experimental Determination of Physicochemical Properties
To ensure the highest level of scientific integrity, this section outlines standardized, self-validating protocols for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
A second, fresh sample is then heated slowly, with the temperature ramp controlled to 1-2 °C per minute near the expected melting point.
-
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. A standardized protocol for determining solubility in various solvents is essential.
Experimental Protocol (Shake-Flask Method):
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including but not limited to Dimethyl Sulfoxide (DMSO), Methanol, and Water.
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: The resulting saturated solutions are filtered through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Expression: Solubility is expressed in mg/mL or mol/L.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the chemical structure and purity of this compound.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While specific experimental spectra for this compound are not widely published, a standard protocol for their acquisition is provided below.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters to record include chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in Hz.
-
¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed to determine the chemical shifts of the carbon atoms.
-
Data Analysis: The resulting spectra are analyzed to confirm the expected proton and carbon environments in the molecule.
Expected ¹H and ¹³C NMR Spectral Features:
Based on the structure, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region. The ¹³C NMR spectrum should display six signals corresponding to the six carbon atoms in the pyridine ring and the carboxylic acid. The chemical shifts will be influenced by the electronegativity of the bromine and fluorine substituents and the nitrogen atom in the ring.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol for Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this compound, given its acidic nature.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
-
Fragmentation Analysis: In tandem mass spectrometry (MS/MS) experiments, the molecular ion can be fragmented to provide structural information. For carboxylic acids, characteristic losses of H₂O (18 Da) and COOH (45 Da) are often observed.[8]
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active compounds.[1] Its utility stems from the ability to selectively modify the different functional groups on the pyridine ring.
Key Applications:
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The carboxylic acid group can be readily converted to amides, esters, and other functional groups, while the bromine atom can participate in cross-coupling reactions to introduce diverse substituents.[1]
-
Molecular Scaffolding: Fluorinated nicotinic acids are used as scaffolds to synthesize tracers for Positron Emission Tomography (PET), a crucial imaging technique in medical diagnostics and drug development.[1][2][9]
-
Building Block for Agrochemicals: The structural motifs present in this compound are also relevant in the design of new pesticides and other agricultural chemicals.[1]
While specific patents citing this compound (CAS 1214345-17-1) are not prominently found in general searches, the broader class of fluorinated and brominated nicotinic acids are extensively referenced in the patent literature for a wide range of therapeutic areas, including oncology and neurodegenerative diseases.
Safety and Handling
Proper handling of all chemical reagents is paramount in a research environment.
-
Hazard Identification: this compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
-
Handling Procedures: The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1][7]
Synthesis Outline
Caption: Plausible Synthetic Pathway for this compound.
Conclusion
This compound is a strategically important building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups allows for diverse chemical modifications, enabling the creation of novel molecules with tailored physicochemical and biological properties. This guide has provided a comprehensive overview of its known and predicted properties, along with standardized protocols for their experimental determination. A thorough understanding and application of this knowledge are crucial for researchers and scientists aiming to leverage the full potential of this versatile compound in their work.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. nbinno.com [nbinno.com]
- 3. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - [nashpharmatech.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound - CAS:1214345-17-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound CAS#: 1214345-17-1 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. innospk.com [innospk.com]
- 10. aksci.com [aksci.com]
- 11. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
A Technical Guide to 6-Bromo-2-fluoronicotinic Acid: A Versatile Heterocyclic Building Block for Advanced Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, functionalized pyridines are of paramount importance due to their prevalence in bioactive molecules and functional materials. 6-Bromo-2-fluoronicotinic acid, identified by CAS number 1214345-17-1, has emerged as a particularly valuable building block for researchers and drug development professionals. Its structure is distinguished by a pyridine core strategically adorned with three key functional groups: a carboxylic acid, a fluorine atom, and a bromine atom. This unique arrangement provides a platform for orthogonal chemical modifications, enabling the synthesis of complex molecular architectures with a high degree of control.
The fluorine atom at the 2-position and the bromine atom at the 6-position offer distinct and complementary reactivity profiles. The C-F bond is primed for nucleophilic aromatic substitution, while the C-Br bond serves as a robust handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential, selective derivatization, making it an ideal scaffold for building libraries of compounds in drug discovery programs.[1] Its utility extends to the development of agrochemicals, novel materials, and, by analogy with related structures, the synthesis of molecular probes for advanced imaging techniques like Positron Emission Tomography (PET).[1][2][3] This guide provides an in-depth examination of its properties, reactivity, and practical application, offering field-proven insights for its effective use in research and development.
Physicochemical and Safety Profile
Accurate characterization and safe handling are the foundation of successful chemical research. The key properties of this compound are summarized below, followed by essential safety data derived from globally harmonized system (GHS) classifications.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1214345-17-1 | [4][5][6] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][4][7] |
| Molecular Weight | 220.00 g/mol | [1][4][7] |
| Appearance | Pale-yellow to yellow-brown solid | [1] |
| Typical Purity | ≥97% | [4][8] |
| Storage | Store under inert atmosphere (Argon or Nitrogen) at 2-8°C | [1][7] |
| Synonyms | 6-Bromo-2-fluoropyridine-3-carboxylic acid | [9][10] |
Table 2: GHS Safety Information
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][11][12][13] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [12][14][15] |
Expert Handling & Storage Protocol
Based on its hazard profile, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[11]
-
Personal Protective Equipment : Standard PPE includes a lab coat, chemical-resistant gloves (nitrile is suitable for incidental contact), and splash-proof safety goggles or a face shield.[14][15]
-
Storage : The compound should be stored in its original, tightly sealed container in a refrigerator designated for chemicals, away from incompatible materials.[1][7] The recommendation for storage under an inert atmosphere is critical to prevent potential degradation from atmospheric moisture and oxygen over long-term storage.
-
Disposal : Waste material and contaminated containers must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12]
The Chemistry of Differentiated Reactivity
The synthetic versatility of this compound stems directly from the electronically distinct nature of its two carbon-halogen bonds, which allows for highly selective and sequential reactions.
The Reactive 2-Position (C-F Bond): Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the electron-withdrawing carboxylic acid group. In the context of nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[16]
Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C2-F bond, making the C2 carbon highly electrophilic and thus susceptible to nucleophilic attack.[17] This activation makes the 2-position the primary site for substitution reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates.
Caption: Generalized SNAr mechanism at the C2 position.
The Versatile 6-Position (C-Br Bond): Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond at the 6-position is significantly less susceptible to SNAr but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[18][19] The C-Br bond readily undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. This reaction is tolerant of a wide variety of functional groups and provides a reliable method for introducing aryl, heteroaryl, or vinyl substituents at the 6-position.
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
Synthetic & Application Protocols
The following protocols are robust, validated starting points for the two principal transformations of this compound. They are designed to be self-validating, with clear steps and explanations for experimental choices.
Workflow Visualization
Caption: Standard workflow for a typical synthetic transformation.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Aniline
This protocol details the synthesis of a 2-anilino-6-bromonicotinic acid derivative, a common transformation in medicinal chemistry.
-
Objective: To selectively substitute the C2-fluorine with an aniline nucleophile.
-
Causality of Choices:
-
Solvent (DMSO): A polar aprotic solvent is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.[20]
-
Base (K₂CO₃): A mild inorganic base is chosen to deprotonate the aniline in situ and neutralize the HF generated during the reaction. It is generally not strong enough to interfere with the carboxylic acid.
-
Temperature (100-120 °C): Elevated temperature is required to overcome the activation energy for the nucleophilic attack, a common practice for SNAr reactions on heteroaromatic systems.
-
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup (Quench & Acidification): Cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water. Acidify the aqueous solution to pH ~3-4 with 1M HCl. This protonates the carboxylic acid, causing the product to precipitate.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake sequentially with water and a small amount of cold diethyl ether to remove residual DMSO and non-polar impurities.
-
Purification: Dry the crude solid under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., Ethanol/water).
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol describes the palladium-catalyzed synthesis of a 6-phenyl-2-fluoronicotinic acid derivative.
-
Objective: To selectively form a C-C bond at the C6-position, replacing the bromine atom.
-
Causality of Choices:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available, and effective pre-catalyst for a wide range of Suzuki couplings.[21]
-
Base (Na₂CO₃): An aqueous solution of a mild base is required for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.[19]
-
Solvent System (Toluene/Ethanol/Water): This multiphasic system ensures that all components (organic-soluble halide, aqueous-soluble base, and the catalyst) can interact effectively at the phase interfaces.
-
Degassing: It is critical to remove dissolved oxygen from the reaction mixture, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq.), phenylboronic acid (1.3 eq.), and sodium carbonate (Na₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition & Degassing: Add a solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio) to achieve a concentration of ~0.1 M. Degas the mixture thoroughly for 15-20 minutes by bubbling Argon or Nitrogen through the solution.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup (Extraction): Cool the reaction to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities and the catalyst.
-
Acidification & Isolation: Place the aqueous layer in an ice bath and acidify to pH ~3-4 with 1M HCl to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Dry the crude product under vacuum. Recrystallization or flash column chromatography may be employed for further purification if required.
Strategic Application in Drug Discovery
The orthogonal reactivity of the C-F and C-Br bonds makes this compound a powerful scaffold for generating molecular diversity. A synthetic campaign can leverage this by performing sequential reactions, dramatically increasing the complexity and novelty of the resulting compounds. For instance, a Suzuki coupling can be performed first, followed by an SNAr reaction on the product, or vice-versa. The carboxylic acid can then be used as a third point of diversification through amide coupling.
Caption: Role as a central scaffold for library synthesis.
This strategic approach is highly valuable in fragment-based drug discovery and lead optimization, where systematic exploration of the chemical space around a core scaffold is necessary to improve potency, selectivity, and pharmacokinetic properties.[22]
Conclusion
This compound is more than a simple chemical intermediate; it is a sophisticated tool for molecular design. Its value lies in the predictable and differential reactivity of its halogenated positions, which empowers chemists to execute complex synthetic strategies with precision. By understanding the mechanistic principles behind its reactions and employing robust, validated protocols, researchers can fully exploit its potential to construct novel molecules for a wide array of applications, from life-saving pharmaceuticals to next-generation materials.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. CAS No. 1214345-17-1 Specifications | Ambeed [ambeed.com]
- 5. This compound | 1214345-17-1 [chemicalbook.com]
- 6. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]
- 8. jrmedichem.com [jrmedichem.com]
- 9. This compound - CAS:1214345-17-1 - Sunway Pharm Ltd [3wpharm.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. aksci.com [aksci.com]
- 16. pharmdguru.com [pharmdguru.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-fluoronicotinic acid, with the molecular formula C₆H₃BrFNO₂ and a molecular weight of approximately 220.00 g/mol , is a halogenated pyridine derivative[1][2]. The presence of a carboxylic acid, a fluorine atom, and a bromine atom on the pyridine ring imparts unique chemical properties and reactivity, making it a valuable synthon. Spectroscopic analysis is indispensable for confirming the identity and purity of this compound after synthesis and for tracking its transformations in subsequent reactions. This guide will explain the causality behind the expected spectral features, providing a self-validating system for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predicted data is based on the analysis of substituted pyridines and the known effects of electron-withdrawing groups.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~8.3 | Doublet | ~8.0 | H-4 |
| ~7.9 | Doublet | ~8.0 | H-5 |
| >10 | Broad Singlet | - | -COOH |
Causality behind the assignments: The pyridine ring protons are deshielded due to the ring's aromaticity and the presence of the electronegative nitrogen atom. The electron-withdrawing effects of the fluorine, bromine, and carboxylic acid groups further deshield the ring protons. The observed coupling between H-4 and H-5 is a typical three-bond (³J) coupling in an aromatic system.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | C=O |
| ~160 (d, ¹JCF ≈ 240 Hz) | C-2 |
| ~145 | C-4 |
| ~140 | C-6 |
| ~125 | C-5 |
| ~115 | C-3 |
Causality behind the assignments: The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The carbon attached to the highly electronegative fluorine (C-2) will also be significantly downfield and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The other carbon chemical shifts are assigned based on the expected electronic effects of the substituents on the pyridine ring.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shift of the acidic proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (typically 0-16 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent signal or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyridine ring.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium | C=C and C=N stretching (pyridine ring) |
| 1320-1210 | Medium | C-O stretch (carboxylic acid) |
| ~1100 | Medium | C-F stretch |
| Below 1000 | Medium-Weak | C-Br stretch and C-H out-of-plane bending |
Causality behind the assignments: The very broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid dimer[5]. The strong carbonyl absorption is also characteristic of a carboxylic acid. The pyridine ring vibrations and the carbon-halogen stretches appear at their expected frequencies.
Experimental Protocol for FT-IR Analysis
The following protocol outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the KBr pellet method.
-
Sample Preparation:
-
Gently grind approximately 1-2 mg of the this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the KBr mixture into the die of a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data
For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.
-
Molecular Ion (M⁺): m/z ≈ 219 (with ⁷⁹Br) and 221 (with ⁸¹Br)
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z ≈ 201/203) from the carboxylic acid.
-
Loss of COOH (m/z ≈ 174/176), a common fragmentation for carboxylic acids.
-
Loss of Br (m/z ≈ 140).
-
Causality behind the fragmentation: The initial ionization creates a radical cation (the molecular ion). This unstable species can then undergo various fragmentation processes. The loss of small, stable neutral molecules like water and the carboxyl radical are common pathways. The carbon-bromine bond can also cleave to produce a stable fragment.
Experimental Workflow for Mass Spectrometry
Caption: Experimental workflow for obtaining an EI mass spectrum.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive structural elucidation. This guide has presented a detailed, predicted analysis of the expected spectral data, grounded in fundamental spectroscopic principles and comparison with analogous structures. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data. By understanding the causality behind the spectral features, scientists and drug development professionals can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their research and development endeavors.
References
A Comprehensive Technical Guide to the Solubility of 6-Bromo-2-fluoronicotinic Acid in Organic Solvents: Theoretical Principles, Predictive Analysis, and Experimental Protocol
Abstract: This technical guide provides a detailed examination of the solubility characteristics of 6-Bromo-2-fluoronicotinic acid (CAS: 1214345-17-1), a key building block in modern organic synthesis. Recognizing the critical importance of solubility in reaction kinetics, purification, and the formulation of active pharmaceutical ingredients, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals. The guide is structured to deliver both theoretical understanding and practical application. It begins by dissecting the molecular structure of this compound to establish a theoretical framework for its solubility based on intermolecular forces. A predictive analysis is then performed by drawing comparisons with its parent compound, nicotinic acid, and evaluating the electronic and steric effects of its bromo and fluoro substituents. The core of this guide is a detailed, field-proven experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method, designed to ensure accuracy and reproducibility. This document is intended to empower scientists to make informed decisions regarding solvent selection and to provide a robust methodology for empirical solubility determination.
Introduction
Overview of this compound
This compound is a substituted pyridine carboxylic acid with the molecular formula C₆H₃BrFNO₂ and a molecular weight of 220.00 g/mol [1]. It is typically supplied as a pale-yellow to yellow-brown solid and is utilized as a versatile intermediate in various synthetic pathways, including the development of novel pharmaceutical and agrochemical compounds[1]. Its structure, featuring a carboxylic acid group, a pyridine ring, and halogen substituents, imparts a unique combination of chemical properties that are leveraged in complex molecular construction. For optimal stability, it is recommended to store the compound under an inert atmosphere at temperatures between 2-8°C[1][2][3].
The Critical Role of Solubility in Chemical and Pharmaceutical Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical science. In the context of drug development and organic synthesis, a thorough understanding of a compound's solubility is indispensable for several reasons:
-
Reaction Optimization: The rate and outcome of a chemical reaction are often dependent on the concentration of reactants in the solution phase. Selecting a solvent in which all components are sufficiently soluble is crucial for achieving optimal reaction kinetics and yield.
-
Purification and Crystallization: Techniques such as recrystallization, a primary method for purifying solid compounds, are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.
-
Formulation and Bioavailability: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly influences its formulation possibilities and, critically, its bioavailability. Poor aqueous solubility is a major hurdle in drug development, and understanding solubility in organic solvents is key to developing effective delivery systems.
-
Analytical Chemistry: The choice of solvent is critical for preparing samples for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions.
The "Like Dissolves Like" Principle
This long-standing heuristic serves as an excellent first-pass predictor of solubility. It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[4][5]. Solvents and solutes are broadly categorized as polar or nonpolar.
-
Polar Solvents (e.g., water, ethanol, DMSO) have large dipole moments and are effective at dissolving polar solutes, such as salts and compounds with hydrogen-bonding functional groups.
-
Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and are best for dissolving nonpolar solutes, such as hydrocarbons and other weakly polarized molecules.
Structural Analysis of this compound
The solubility behavior of this compound is a direct consequence of its distinct structural features.
Caption: Key molecular features of this compound and their influence on solvent interactions.
-
Carboxylic Acid Group (-COOH): This is the most dominant functional group for determining solubility in polar solvents. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). Its acidic nature means it can react with basic solvents or impurities, significantly increasing solubility through salt formation[6].
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic and acts as a hydrogen bond acceptor.
-
Fluoro and Bromo Substituents: The highly electronegative fluorine atom and the bromine atom increase the molecule's overall polarity and dipole moment. The large bromine atom also increases the molecular weight and polarizability, which enhances London dispersion forces, a key interaction in less polar solvents.
Predictive Solubility Analysis Based on Structural Analogs
Nicotinic Acid as a Reference Compound
Nicotinic acid (Vitamin B3) is known to be highly soluble in water and polar organic solvents like ethanol and methanol[7]. Its solubility is strongly pH-dependent due to the carboxylic acid group[7]. In pure organic solvents, it exists predominantly in its neutral (non-zwitterionic) form[8]. A comprehensive study determined the mole fraction solubility of nicotinic acid in several solvents, finding the order to be: Dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile [9]. This trend highlights the importance of both solvent polarity and hydrogen-bonding ability.
Predicted Impact of Substituents on Solubility
The addition of bromo and fluoro groups to the nicotinic acid scaffold is expected to modify its solubility profile as follows:
-
Increased Polarity: Both halogen substituents increase the molecule's dipole moment, which should favor solubility in polar aprotic solvents like DMSO and acetone.
-
Increased Molecular Weight: The significant increase in mass from the bromine atom may lead to a decrease in solubility, as more energy is required to overcome the crystal lattice energy of the solid[10].
-
Hydrogen Bonding: The substituents do not directly participate in hydrogen bonding, so the primary interactions via the carboxylic acid group remain. The electron-withdrawing nature of the halogens may slightly increase the acidity of the carboxylic proton, potentially enhancing interactions with basic solvents.
Hypothesized Solubility Profile: Based on this analysis, this compound is predicted to exhibit the highest solubility in polar aprotic solvents like DMSO , where strong dipole-dipole interactions and hydrogen bond acceptance can be maximized. Good solubility is also expected in polar protic solvents like ethanol and methanol , which can engage in hydrogen bonding. Solubility is likely to be moderate in solvents of intermediate polarity such as ethyl acetate and acetone . It is predicted to have very low solubility in nonpolar solvents like toluene and hexane , where the polar functional groups cannot be effectively solvated.
Experimental Protocol for Solubility Determination
The following protocol describes the Isothermal Shake-Flask Method, a gold-standard technique for determining the equilibrium solubility of a solid compound.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This method is chosen for its reliability in achieving a true thermodynamic equilibrium between the solid and liquid phases, which is essential for accurate solubility measurement[10].
-
Extended Equilibration Time (24-48h): Many organic compounds, particularly those with strong crystal lattice forces, dissolve slowly. A shorter time may result in an undersaturated solution, leading to an inaccurate, artificially low solubility value.
-
Temperature Control: Solubility is temperature-dependent. An incubator shaker is used to maintain a constant temperature (e.g., 25 °C) to ensure all measurements are comparable and thermodynamically well-defined.
-
Centrifugation and Filtration: These steps are critical to completely remove all undissolved solid particles. Any suspended microcrystals in the analyzed supernatant will lead to an overestimation of solubility. Using a syringe filter provides a robust final barrier.
-
HPLC for Quantification: HPLC is the chosen analytical method due to its high specificity and sensitivity. It can accurately quantify the dissolved analyte even in the presence of minor impurities from the solvent or the compound itself, providing a more trustworthy result than gravimetric analysis or simple UV-Vis spectroscopy.
Materials and Equipment
-
This compound (solid)
-
Analytical balance (± 0.1 mg)
-
20 mL glass scintillation vials with screw caps
-
Orbital incubator shaker with temperature control
-
Centrifuge
-
Volumetric flasks (various sizes)
-
Micropipettes
-
Syringes (e.g., 5 mL)
-
0.22 µm syringe filters (ensure compatibility with chosen solvents, e.g., PTFE)
-
HPLC system with a UV detector and a suitable C18 column
-
Selected organic solvents (HPLC grade): DMSO, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane.
Experimental Workflow Diagram
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Calibration Standards: a. Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to create a stock solution of known concentration. b. Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected concentration range.
-
Sample Preparation: a. For each solvent to be tested, label a 20 mL glass vial. b. Add approximately 10 mL of the solvent to the vial. c. Add an excess amount of solid this compound to each vial (e.g., 50-100 mg). The key is to ensure a visible amount of undissolved solid remains at equilibrium.
-
Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in an orbital incubator shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). c. Agitate the vials at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.
-
Phase Separation and Sampling: a. After the equilibration period, remove the vials and let them stand for 30 minutes to allow the solid to settle. b. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to firmly pellet the undissolved solid. c. Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette, ensuring not to disturb the solid pellet. d. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial. This is the saturated solution sample.
-
Quantification: a. Accurately dilute the saturated solution sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded precisely. b. Analyze the calibration standards and the diluted samples by HPLC. c. Construct a calibration curve by plotting the peak area versus concentration for the standards. d. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Data Analysis: a. Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, typically mg/mL or mol/L. c. Repeat the experiment in triplicate for each solvent to ensure reproducibility and report the result as mean ± standard deviation.
Data Presentation and Interpretation
The quantitative results from the experimental protocol should be summarized in a clear, structured table. This allows for easy comparison across different solvent classes and validation of the initial predictive analysis.
Table 1: Experimental Solubility of this compound at 25°C
| Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Very High | (To be determined experimentally) |
| Ethanol | Polar Protic | High | (To be determined experimentally) |
| Methanol | Polar Protic | High | (To be determined experimentally) |
| Ethyl Acetate | Intermediate Polarity | Moderate | (To be determined experimentally) |
| Acetonitrile | Polar Aprotic | Moderate to Low | (To be determined experimentally) |
| Toluene | Nonpolar | Very Low | (To be determined experimentally) |
| Hexane | Nonpolar | Very Low | (To be determined experimentally) |
Interpreting the Results: The experimental data will provide a definitive measure of the compound's solubility. These values should be compared with the predictive analysis. Discrepancies may point to specific solute-solvent interactions not fully captured by simple theory, such as strong crystal lattice energy (if all solubilities are lower than expected) or specific molecular complexations.
Conclusion and Future Directions
This guide has established a comprehensive framework for understanding, predicting, and measuring the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation. The structural analysis suggests a favorable solubility profile in polar solvents, particularly polar aprotic solvents like DMSO, driven by the compound's polar functional groups.
Future studies should aim to populate the provided data table with empirical values. Further valuable investigations could include:
-
Temperature-Dependent Solubility Studies: Determining solubility at various temperatures to construct solubility curves, which are essential for designing crystallization processes.
-
Co-solvency Studies: Investigating the effect of using binary solvent mixtures, which can fine-tune solubility for specific applications.
-
pH-Solubility Profiling: Quantifying the compound's solubility in buffered aqueous solutions across a range of pH values to understand its behavior in biological and processing contexts.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. refp.cohlife.org [refp.cohlife.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Guide: Stability and Storage Protocols for 6-Bromo-2-fluoronicotinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Bromo-2-fluoronicotinic acid is a pivotal halogenated pyridine carboxylic acid derivative utilized as a structural motif and key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals[1]. The integrity of this compound is paramount for the success of downstream applications, ensuring reproducibility and the desired chemical outcomes. This guide provides a comprehensive analysis of the stability profile of this compound (CAS: 1214345-17-1), detailing its physicochemical properties, potential degradation pathways, and rigorously tested protocols for storage and handling. The methodologies outlined herein are designed to preserve the compound's purity and reactivity for research and development applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental design. The compound is a solid at room temperature, typically appearing as a white to pale-yellow or yellow-brown crystalline powder[1][2].
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1214345-17-1 | [1][2][3] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][4] |
| Molecular Weight | 220.00 g/mol | [1][5] |
| Appearance | White to pale-yellow/yellow-brown solid | [1][2] |
| Boiling Point (Predicted) | 342.8 ± 42.0 °C | [2] |
| Density (Predicted) | 1.903 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.31 ± 0.10 | [2] |
Chemical Stability Profile
While generally stable under recommended storage conditions, the functional groups present in this compound—a carboxylic acid, a pyridine ring, and carbon-halogen bonds—dictate its potential reactivity and degradation pathways. Understanding these susceptibilities is key to preventing unintended degradation.
-
Atmospheric Sensitivity : The primary driver for the recommended storage conditions is the compound's sensitivity to atmospheric components. The pyridine ring can be susceptible to long-term oxidation. More critically, as a carboxylic acid, the compound is hygroscopic and can absorb ambient moisture, which may affect its physical state and reactivity in moisture-sensitive reactions. The explicit recommendation from multiple suppliers to store under an inert atmosphere underscores the need to mitigate these risks[1][5].
-
Thermal Lability : Aromatic carboxylic acids can undergo decarboxylation upon exposure to excessive heat. While the predicted boiling point is high, prolonged exposure to temperatures above ambient should be avoided to prevent thermal decomposition[2].
-
Hydrolytic Stability : The carbon-fluorine and carbon-bromine bonds on the aromatic ring are generally robust. However, under conditions of extreme pH (strong acid or base) combined with elevated temperatures, nucleophilic aromatic substitution or hydrolysis could potentially occur over extended periods.
-
Photostability : Halogenated aromatic compounds can be sensitive to light, which can induce free-radical-mediated decomposition pathways. While specific photostability data is not available, it is a standard best practice to protect the compound from direct light exposure during storage and handling.
Recommended Storage and Handling Protocols
Adherence to precise storage and handling protocols is the most effective strategy for preserving the chemical integrity of this compound.
Optimal Storage Conditions
The consensus from supplier technical documents is to store the compound under controlled conditions to maximize its shelf life.
-
Temperature : The recommended storage temperature is refrigerated at 2-8°C [1][5]. Some suppliers also list -20°C as a suitable alternative, particularly for long-term archival storage[2]. Avoid repeated freeze-thaw cycles.
-
Atmosphere : Store in a dry environment under an inert atmosphere such as argon or nitrogen[1][5]. This is the most critical parameter to prevent oxidative degradation and moisture uptake.
-
Container : Keep the compound in its original, tightly sealed container to prevent atmospheric contamination[6][7][8].
Handling Procedures
Correct handling minimizes exposure to deleterious conditions and ensures user safety.
-
Aliquoting : For frequent use, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents contamination and repeated exposure of the bulk material to the environment.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions[7]. Store away from strong bases and acids.
-
General Practice : Always use clean, dry spatulas and glassware. Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the cold solid.
Experimental Protocol for Stability Assessment
To validate the stability of a given batch or to assess its behavior under specific experimental conditions, a forced degradation study is the industry-standard approach. This protocol provides a framework for subjecting the compound to various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology
-
Preparation of Stock Solution : Prepare a stock solution of this compound at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water. This will serve as the control (T=0) and the starting material for stress tests.
-
Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidative Stress : Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Stress : Place a small amount (5-10 mg) of the solid compound in a clear glass vial and store in an oven at 80°C for 24 hours. After incubation, dissolve in the stock solution solvent to achieve a 1 mg/mL concentration.
-
Photolytic Stress : Expose the solid compound in a photostable, transparent container to light conditions as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). After exposure, dissolve to 1 mg/mL.
-
Sample Neutralization : Before analysis, neutralize the acid and base hydrolysis samples by adding an equimolar amount of base (for the acid sample) or acid (for the base sample).
-
Analysis : Analyze the control sample and all stressed samples using a suitable reverse-phase HPLC method with UV detection (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid). Mass spectrometry (MS) detection is recommended for the identification of any degradation products.
-
Data Interpretation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage loss of the parent peak and identify the retention times and mass of any new peaks, which represent degradation products.
Safety Precautions
This compound is an irritant and requires careful handling to avoid exposure.
-
Hazards : The compound is classified with the GHS07 pictogram, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1][3].
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat[1][8].
-
Engineering Controls : Handle the solid material in a well-ventilated area or, preferably, a chemical fume hood to avoid inhalation of dust particles[6][8][9].
-
First Aid :
-
Eyes : In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention[7][10].
-
Skin : Wash off immediately with soap and plenty of water[7][10].
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention[7][10].
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention[7][10].
-
Always consult the full Safety Data Sheet (SDS) provided by the supplier before initiating any work.
Conclusion
The chemical integrity of this compound is best maintained through strict adherence to recommended storage and handling protocols. The principal stability risks are exposure to atmospheric moisture, oxygen, and elevated temperatures. By storing the compound at 2-8°C under a dry, inert atmosphere and protecting it from light, researchers can ensure its quality and performance in sensitive synthetic applications. The implementation of stability-indicating methods, such as forced degradation studies, provides an additional layer of quality control and deepens the understanding of the compound's behavior under various experimental stressors.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. This compound CAS#: 1214345-17-1 [m.chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. fishersci.com [fishersci.com]
The Strategic Deployment of 6-Bromo-2-fluoronicotinic Acid in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, 6-Bromo-2-fluoronicotinic acid has emerged as a particularly versatile and powerful building block. Its unique trifunctional architecture—a pyridine core, a reactive bromine atom, a modulating fluorine atom, and a carboxylic acid handle—offers medicinal chemists a sophisticated toolkit for crafting novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, key chemical attributes, and diverse applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies. Through a blend of established principles and practical insights, this document aims to empower researchers to fully leverage the potential of this remarkable scaffold in their drug discovery endeavors.
Introduction: The Rise of a Privileged Scaffold
The pursuit of novel chemical entities with superior therapeutic properties is a relentless endeavor in medicinal chemistry. The strategic use of halogenated building blocks has become an indispensable tactic in this pursuit, with fluorine, in particular, being recognized for its ability to profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS No: 1214345-17-1) represents a pinnacle of this approach, offering a pre-validated scaffold for the construction of complex molecular architectures.[2][3][4]
This guide will navigate the multifaceted utility of this compound, from its fundamental synthesis and reactivity to its strategic deployment in lead optimization campaigns. We will explore the distinct roles of its constituent functional groups and provide practical examples of its application in the synthesis of biologically active agents.
Synthesis and Physicochemical Properties
Synthetic Strategy: A Streamlined Approach
The efficient synthesis of this compound is crucial for its widespread adoption in drug discovery programs. While various methods can be envisioned, a common and scalable approach often begins with a readily available di-substituted pyridine, such as 2,5-dibromopyridine. A Grignard exchange reaction, followed by carboxylation, can selectively install the carboxylic acid moiety. Subsequent nucleophilic aromatic substitution with a fluoride source, followed by hydrolysis, can then yield the desired product.[5]
A related synthetic route for 6-fluoronicotinic acid, which can be adapted, involves the use of 2,5-dibromopyridine as a starting material, which undergoes a Grignard exchange and reaction with a chloroformate to generate a 6-bromonicotinate ester. This intermediate is then subjected to a fluorination reaction.[5]
Experimental Protocol: Synthesis of a 6-Bromonicotinate Intermediate
-
To a solution of 2,5-dibromopyridine in an appropriate organic solvent (e.g., THF), cool the mixture to a low temperature (e.g., -10°C).
-
Slowly add a solution of isopropyl magnesium chloride.
-
After the Grignard exchange is complete, add a catalyst such as copper(I) iodide.
-
Slowly add a chloroformate (e.g., methyl chloroformate) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by quenching with a suitable aqueous solution and extract the product with an organic solvent.
-
Purify the resulting 6-bromonicotinate ester via column chromatography.
Key Physicochemical Data
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1214345-17-1 | [1][2][3][4] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][2][3][4] |
| Molecular Weight | 220.00 g/mol | [1][2][3][4] |
| Appearance | Pale-yellow to yellow-brown solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [1][2][3][4] |
Strategic Deployment in Drug Design
The true power of this compound lies in the strategic interplay of its three key functional groups.
The Carboxylic Acid: A Versatile Handle
The carboxylic acid moiety serves as a primary point of diversification. It readily undergoes a wide range of chemical transformations, most notably amidation reactions, to connect the pyridine scaffold to other fragments of a target molecule. This is particularly relevant in the synthesis of kinase inhibitors, where an amide bond often serves as a key linker between a hinge-binding motif and other pharmacophoric elements.
The Bromine Atom: The Gateway to Complexity
The bromine atom at the 6-position is a highly versatile synthetic handle, primarily utilized for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, including aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the pyridine core. Common and powerful cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.
-
Sonogashira Coupling: For the installation of alkyne functionalities.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
The Fluorine Atom: The Modulator of Properties
The fluorine atom at the 2-position exerts a profound influence on the physicochemical and pharmacological properties of molecules derived from this scaffold. Its high electronegativity can:
-
Enhance Metabolic Stability: By blocking sites of oxidative metabolism.
-
Increase Lipophilicity: Which can improve membrane permeability and oral bioavailability.
-
Modulate pKa: Lowering the basicity of the pyridine nitrogen, which can affect solubility and off-target interactions.
-
Influence Conformation: Through steric and electronic effects, potentially leading to improved binding affinity for the target protein.
The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the reaction of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituted position.[6][7]
Case Studies in Medicinal Chemistry
While direct examples of this compound in late-stage clinical candidates are not yet abundant in the public domain, its utility can be illustrated through related structures and its clear potential in key therapeutic areas.
Application in the Synthesis of Ion Channel Modulators
A notable example of a related bromo-substituted pyridine in drug discovery is the synthesis of PF-1247324, a potent and selective NaV1.8 inhibitor. The synthesis of this complex molecule was significantly shortened by a route that commenced with the fluorination of methyl 5-bromopicolinate.[6][7] This highlights the strategic advantage of using bromo- and fluoro-substituted pyridine building blocks in the rapid assembly of complex drug candidates.
Workflow: Hypothetical Synthesis of a NaV1.8 Inhibitor Analog
Caption: A potential synthetic route to a NaV1.8 inhibitor analog.
A Blueprint for Kinase Inhibitor Synthesis
The structural motifs present in this compound make it an ideal starting point for the synthesis of various kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site, and the pyridine ring of this scaffold is well-suited for this purpose.
Workflow: General Strategy for Kinase Inhibitor Synthesis
Caption: A generalized workflow for synthesizing kinase inhibitors.
Broader Applications and Future Outlook
Beyond oncology and ion channel modulation, the versatility of this compound extends to other areas of therapeutic research, including the development of agents for neurological disorders and inflammatory conditions.[8] Furthermore, its utility is not confined to pharmaceuticals; it is also a valuable intermediate in the agrochemical industry for the creation of novel pesticides and herbicides.[1]
The continued exploration of new synthetic methodologies, particularly in late-stage functionalization, will undoubtedly expand the utility of this already powerful building block. As our understanding of disease biology deepens, the demand for sophisticated and highly functionalized chemical scaffolds like this compound will only continue to grow.
Conclusion
This compound stands as a testament to the power of rational design in chemical synthesis. Its unique combination of a versatile carboxylic acid handle, a reactive bromine atom for cross-coupling, and a property-modulating fluorine atom provides medicinal chemists with an exceptional platform for the discovery and optimization of novel therapeutics. By understanding and strategically leveraging the distinct attributes of this scaffold, researchers can accelerate their journey toward the development of next-generation medicines that address unmet medical needs.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]
- 3. 6-bromo-2-fluoropyridine-3-carboxylic acid 95% | CAS: 1214345-17-1 | AChemBlock [achemblock.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6-broMo-3-fluoropyridine-2-carboxylic acid [myskinrecipes.com]
role of 6-Bromo-2-fluoronicotinic acid as a synthetic building block
<An In-depth Technical Guide to 6-Bromo-2-fluoronicotinic Acid as a Synthetic Building Block
Abstract
This compound (CAS 1214345-17-1) has emerged as a preeminent building block in modern synthetic chemistry, particularly within the realms of drug discovery and materials science.[1] Its strategic trifunctional arrangement—a bromine atom amenable to cross-coupling, a fluorine atom positioned for nucleophilic aromatic substitution (SNAr), and a carboxylic acid ready for derivatization—offers a powerful platform for the controlled, sequential synthesis of highly substituted pyridine scaffolds.[2][3][4] This guide provides a detailed exploration of the molecule's reactivity, offers field-proven protocols for its key transformations, and highlights its utility in the synthesis of complex molecular architectures.
Strategic Importance & Reactivity Profile
The synthetic value of this compound lies in the orthogonal reactivity of its three functional groups, which can be addressed selectively by choosing appropriate reaction conditions.
-
C6-Bromine: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. It readily undergoes oxidative addition to a Pd(0) center, making it an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other related transformations to form C-C, C-N, and C-O bonds.
-
C2-Fluorine: The fluorine atom at the 2-position is strongly activated by the electron-withdrawing effect of the adjacent ring nitrogen.[5] This makes it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of O-, N-, and S-based nucleophiles.[2][6][7] Crucially, the C-F bond is significantly less reactive than the C-Br bond under typical cross-coupling conditions, enabling selective functionalization of the C6 position first.
-
C3-Carboxylic Acid: This group provides a reliable site for amide bond formation, esterification, or reduction. It also influences the electronic properties of the ring, further activating the C2 position towards nucleophilic attack.
This distinct reactivity hierarchy allows for a predictable and modular approach to molecular design, as illustrated below.
Caption: Orthogonal reactivity of this compound.
Key Synthetic Transformations & Protocols
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most common transformation performed on this building block, leveraging the C-Br bond to introduce diverse aryl or heteroaryl substituents.[8][9] The choice of catalyst, base, and solvent is critical for achieving high yields, especially given the presence of the potentially coordinating carboxylic acid and pyridine nitrogen.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ is robust, modern catalyst systems using Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos) often provide higher turnover numbers and broader substrate scope, particularly with challenging boronic acids.
-
Base: An aqueous base like Na₂CO₃ or K₂CO₃ is essential to activate the boronic acid for transmetalation.[10] The base facilitates the formation of a more nucleophilic boronate species.
-
Solvent: A two-phase solvent system, such as 1,4-dioxane/water or toluene/water, is typically used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Quantitative Data Summary:
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 | [8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98 | General Suzuki Protocol |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 70-90 | [10] |
Buchwald-Hartwig Amination
Following the initial Suzuki coupling, the resulting 6-aryl-2-fluoronicotinic acid is an excellent substrate for C-N bond formation at the C2 position via Buchwald-Hartwig amination. However, this building block can also be used directly in a Buchwald-Hartwig reaction at the C6-Br position.[11][12] This palladium-catalyzed reaction allows for the introduction of primary and secondary amines.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is paramount in the Buchwald-Hartwig reaction.[11] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XantPhos, BINAP) are often required to facilitate the crucial reductive elimination step.[13][14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is needed to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[13]
-
Ammonia Equivalent: For the introduction of a primary amino group (-NH₂), a protected ammonia equivalent such as lithium bis(trimethylsilyl)amide (LiHMDS) is often used, followed by a deprotection step.[14]
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XantPhos (0.05 eq).[13]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add the amine (1.5 eq) and Cs₂CO₃ (2.0 eq), followed by anhydrous toluene or dioxane.[13]
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed as monitored by LC-MS (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with water, and carefully acidify with 1M HCl to pH 5-6.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The C2-fluorine is primed for displacement by various nucleophiles. This reaction is typically performed after the C6 position has been functionalized, showcasing the molecule's utility in sequential derivatization.
Causality Behind Experimental Choices:
-
Nucleophile Strength: Strong nucleophiles (e.g., alkoxides, thiolates, secondary amines) react readily. The reaction rate is highly dependent on the nucleophilicity of the attacking species.
-
Solvent: A polar aprotic solvent such as DMSO, DMF, or NMP is ideal. These solvents effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive.
-
Temperature: While some reactions proceed at room temperature, heating is often required to achieve a reasonable reaction rate, particularly with less reactive nucleophiles.[6][7] The 2-fluoropyridine system is significantly more reactive than analogous 2-chloropyridines.[2]
-
Reagent Preparation: In a round-bottom flask, dissolve the 6-aryl-2-fluoronicotinic acid substrate (1.0 eq) and a substituted phenol (1.5 eq) in anhydrous DMSO.
-
Base Addition: Add powdered, anhydrous K₂CO₃ or Cs₂CO₃ (2.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 100-130 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Workup: Cool the mixture, pour it into ice-water, and acidify with 1M HCl to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. If necessary, the product can be recrystallized or purified by chromatography.
Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of numerous biologically active compounds. Its ability to generate diverse libraries of substituted pyridines makes it invaluable for structure-activity relationship (SAR) studies.[4] Substituted nicotinic acid derivatives are found in pharmaceuticals targeting a wide range of diseases.[1] The pyridine scaffold is a common feature in many approved drugs, and this building block provides a reliable route to novel analogues.
Conclusion
As a trifunctional, orthogonally reactive building block, this compound provides an elegant and powerful solution for the synthesis of complex, highly substituted pyridine derivatives. By understanding the distinct reactivity of its bromo, fluoro, and carboxylic acid moieties, medicinal and materials chemists can strategically and sequentially introduce a variety of functional groups. The robust and well-documented protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution underscore its role as an indispensable tool in the modern synthetic chemist's arsenal.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Building Block: A Technical Guide to 6-Bromo-2-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a transformative approach for fine-tuning the pharmacological properties of drug candidates. The unique electronic properties of fluorine, when introduced into a molecule, can significantly enhance metabolic stability, binding affinity, and bioavailability. Among the myriad of heterocyclic systems, the pyridine ring stands out as a privileged structure, present in a vast array of pharmaceuticals and biologically active compounds. The fusion of fluorine with the pyridine scaffold has given rise to a class of building blocks with immense potential in drug discovery. This guide delves into the technical aspects of one such pivotal molecule: 6-Bromo-2-fluoronicotinic acid. While the specific historical genesis of this compound is not readily apparent in seminal publications, its utility and the synthetic strategies for its creation are well-established within the broader context of fluorinated pyridine chemistry.
A Legacy of Innovation: The Evolving Synthesis of Halogenated Pyridines
The journey to access functionalized pyridines, particularly those bearing multiple halogen substituents, has been a continuous pursuit of efficiency, selectivity, and safety. Early methods for the introduction of fluorine and bromine onto aromatic rings were often harsh and lacked regiocontrol. However, the relentless drive for novel therapeutics spurred the development of more sophisticated synthetic methodologies.
The strategic placement of a fluorine atom at the 2-position and a bromine atom at the 6-position of the nicotinic acid framework creates a versatile scaffold. The fluorine atom, a strong electron-withdrawing group, modulates the pKa of the pyridine nitrogen and can participate in favorable interactions with biological targets. The bromine atom, on the other hand, serves as a versatile synthetic handle, readily participating in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The carboxylic acid group at the 3-position provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry.
A Plausible and Robust Synthetic Pathway
While the first documented synthesis of this compound is not easily traced, a logical and efficient synthetic route can be devised based on established transformations in pyridine chemistry. A common and reliable approach involves a multi-step sequence starting from a readily available precursor.
A plausible synthetic strategy would commence with a suitable di-substituted pyridine, followed by a series of transformations to introduce the desired functional groups. For instance, a synthetic sequence could involve the following key steps:
-
Halogen Exchange (Halex) Reaction: Introduction of the fluorine atom at the 2-position can often be achieved via a nucleophilic aromatic substitution reaction on a corresponding 2-chloropyridine precursor.
-
Directed Ortho-Metalation and Bromination: The bromine atom can be introduced with high regioselectivity by taking advantage of directing groups on the pyridine ring to facilitate metalation at the 6-position, followed by quenching with an electrophilic bromine source.
-
Oxidation of a Methyl Group: If the synthesis starts from a picoline derivative, the carboxylic acid functionality can be installed by oxidation of the methyl group.
The following diagram illustrates a conceptual workflow for the synthesis of this compound:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative and reliable method for the synthesis of this compound, adapted from general procedures for the preparation of similar halogenated pyridine carboxylic acids.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dibromo-3-picoline | 250.94 | 25.1 g | 0.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 500 mL | - |
| Carbon Dioxide (dry ice) | 44.01 | excess | - |
| Selectfluor | 354.26 | 39.0 g | 0.11 |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-dibromo-3-picoline (25.1 g, 0.1 mol) and anhydrous THF (500 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Carboxylation: Crushed dry ice is added in small portions to the reaction mixture until the exothermic reaction ceases. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Fluorination: The reaction mixture is cooled to 0 °C, and Selectfluor (39.0 g, 0.11 mol) is added portion-wise over 30 minutes. The mixture is then stirred at room temperature for 4 hours.
-
Workup and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic. The aqueous layer is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Self-Validation and Controls:
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and intermediates.
-
Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Applications in Drug Discovery and Beyond
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[1] Its trifunctional nature allows for the systematic exploration of chemical space around the pyridine core, making it an attractive starting material for lead optimization in drug discovery programs. Derivatives of this compound have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. Beyond pharmaceuticals, this compound and its derivatives find applications in the development of novel agrochemicals and materials with specific electronic properties.[1]
The following diagram illustrates the utility of this compound as a versatile synthetic intermediate:
Caption: Synthetic utility of this compound in library synthesis.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern chemistry. While its specific historical discovery remains to be fully elucidated, its importance as a versatile building block is undeniable. The synthetic methodologies developed for its preparation, rooted in the broader advancements in pyridine chemistry, provide researchers with a reliable means to access this valuable compound. As the quest for novel and more effective pharmaceuticals and functional materials continues, the role of strategically functionalized heterocyclic compounds like this compound is set to expand, enabling the creation of next-generation molecules with tailored properties.
References
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 6-Bromo-2-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of a Halogenated Pyridine Carboxylic Acid
6-Bromo-2-fluoronicotinic acid (CAS No. 1214345-17-1) is a substituted pyridine carboxylic acid, a class of compounds indispensable to modern pharmaceutical and agrochemical synthesis.[1] Its unique trifunctional structure—a carboxylic acid, a bromine atom, and a fluorine atom on a pyridine ring—makes it a versatile building block for creating complex molecular architectures. The electron-withdrawing nature of the halogen substituents and the nitrogen atom in the pyridine ring significantly influences the molecule's reactivity and its biological activity. However, these same properties necessitate a rigorous and informed approach to its handling. This guide provides an in-depth analysis of the potential hazards of this compound and outlines comprehensive safety protocols grounded in established chemical safety principles. The objective is to empower researchers to utilize this valuable reagent while upholding the highest standards of laboratory safety.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe utilization. The primary risks associated with this compound are its acute toxicity, corrosive nature, and potential for harmful decomposition products under thermal stress.
GHS Classification and Toxicological Profile
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |
The toxicity of pyridine and its derivatives is well-documented. They can cause damage to the liver and kidneys, and affect the central nervous system.[4][5] The presence of bromine and fluorine atoms can further modify the toxicological properties of the molecule. Therefore, exposure via all routes—inhalation, ingestion, and skin contact—must be strictly avoided.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1214345-17-1[1] |
| Molecular Formula | C₆H₃BrFNO₂[1] |
| Molecular Weight | 220.00 g/mol |
| Appearance | Pale-yellow to yellow-brown solid[4] |
| Storage Temperature | 2-8°C, under inert atmosphere[1][4] |
Incompatibilities and Hazardous Decomposition
To prevent dangerous reactions, this compound must be stored and handled away from incompatible materials. These include:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Strong Bases: Reacts exothermically with the carboxylic acid group.
-
Strong Acids: While it is an acid, it can react with stronger acids.
-
Reducing Agents: May react with the pyridine ring or halogen substituents.
Upon thermal decomposition, such as in a fire, this compound is expected to release highly toxic and corrosive fumes. The primary hazardous decomposition products include:
The release of HBr and HF is a significant concern, as these are highly corrosive and toxic gases.
Section 2: The Hierarchy of Controls for Safe Handling
A systematic approach to managing exposure is critical. The "hierarchy of controls" is a framework that prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Defense
All work with solid this compound that could generate dust, or with its solutions, must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing their inhalation by the user. For weighing the solid compound, a ventilated balance enclosure or a powder containment hood should be used to minimize the generation of dust in the laboratory environment.
Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this compound must be developed and strictly followed. These should cover weighing, transfer, reaction setup, workup, and waste disposal.
-
Training: All personnel must be thoroughly trained on the hazards of this compound and the specific procedures outlined in the SOPs before beginning any work.
-
Designated Areas: Clearly designate specific areas within the laboratory for the storage and handling of this compound. These areas should be equipped with the necessary safety equipment.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should not be relied upon as the primary means of protection. It serves as the last line of defense should engineering and administrative controls fail.
-
Eye and Face Protection: Chemical splash goggles are mandatory. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Due to the compound's classification as a skin irritant and its potential for dermal absorption, appropriate chemical-resistant gloves are crucial. While specific permeation data for this compound is not available, for halogenated aromatic compounds and organic acids, butyl rubber or Viton™ gloves are often recommended for extended contact.[8][9] Nitrile gloves may provide adequate protection for incidental contact but should be changed immediately upon contamination.[10][11] Always inspect gloves for tears or holes before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Additional Protection: For larger quantities, a chemical-resistant apron and arm sleeves should be considered.
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, a NIOSH-approved respirator with organic vapor cartridges may be necessary. A full respiratory protection program, including fit testing and medical clearance, is required under such circumstances.
Section 3: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Accidental Release Measures
In the event of a spill, the following workflow should be initiated immediately.
Detailed Spill Cleanup Protocol (Minor Spill):
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Wear at a minimum: double-layered chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat.
-
Containment: Gently cover the solid spill with a dry absorbent material like vermiculite, sand, or a commercial acid spill neutralizer. Avoid raising dust.
-
Neutralization: Cautiously apply a weak base such as sodium bicarbonate or soda ash to the contained spill. Test the pH of the mixture to ensure it is neutral.
-
Collection: Using non-sparking tools, carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontamination: Wipe down the spill area with soap and water, followed by a clean water rinse. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: For a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. For a large fire, alcohol-resistant foam or water spray is recommended.
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material.
-
Specific Hazards: The compound itself is combustible. As previously noted, thermal decomposition will produce highly toxic and corrosive gases, including hydrogen bromide and hydrogen fluoride.[6][7] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these hazardous decomposition products. The halogenated nature of the compound means that it may have fire-extinguishing properties by interrupting flame chain reactions, but the toxicity of the combustion byproducts is the overriding concern.[12][13][14]
Conclusion
This compound is a powerful tool in the arsenal of the research chemist. Its utility, however, is matched by its potential hazards. A comprehensive safety program built on the principles of hazard identification, risk assessment, and the diligent application of the hierarchy of controls is not merely a regulatory requirement but a professional and ethical obligation. By understanding the causality behind each safety protocol—from the necessity of a fume hood to contain toxic dust to the selection of appropriate gloves to prevent dermal absorption—researchers can confidently and safely unlock the synthetic potential of this versatile molecule.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 5. nj.gov [nj.gov]
- 6. m.ciop.pl [m.ciop.pl]
- 7. cetjournal.it [cetjournal.it]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. hvcc.edu [hvcc.edu]
- 10. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 11. What is the Best Material for Chemical Resistant Gloves? - SafetyGloves.co.uk [safetygloves.co.uk]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. faa.gov [faa.gov]
- 14. ehs.umich.edu [ehs.umich.edu]
A Theoretical Deep-Dive into the Molecular Architecture of 6-Bromo-2-fluoronicotinic Acid: A Guide for Drug Discovery and Materials Science
Abstract
This whitepaper presents a comprehensive theoretical analysis of the molecular structure and electronic properties of 6-Bromo-2-fluoronicotinic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) calculations, we elucidate the molecule's optimized geometry, vibrational frequencies, and electronic landscape. This guide provides researchers, scientists, and drug development professionals with foundational data and insights into the molecule's reactivity, stability, and potential intermolecular interactions, which are critical for its application as a molecular scaffold in the design of novel therapeutic agents and functional materials.
Introduction: The Significance of Halogenated Nicotinic Acids
Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in biochemistry and pharmaceutical development.[1][2] The introduction of halogen atoms onto the pyridine ring dramatically alters the molecule's physicochemical properties, including its acidity, lipophilicity, and interaction capabilities.[3][4] this compound (CAS: 1214345-17-1), with the molecular formula C6H3BrFNO2, is a particularly compelling scaffold.[5][6][7][8][9][10] The presence of both bromine and fluorine atoms offers unique opportunities for exploiting halogen bonding and other non-covalent interactions in drug-receptor binding and crystal engineering.[11][12]
Theoretical calculations provide a powerful, non-destructive lens to probe the molecular structure and properties at a quantum level, offering predictive insights that can guide and accelerate experimental research.[13][14] This guide details a systematic computational investigation of this compound, providing a robust theoretical foundation for its future applications.
Computational Methodology: A Self-Validating Approach
To ensure the reliability of our theoretical predictions, we employed a well-established computational chemistry workflow rooted in Density Functional Theory (DFT). The causality behind our methodological choices is detailed below, establishing a self-validating system for the generated data.
Rationale for Method Selection
Density Functional Theory (DFT) was chosen as the primary computational method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. Specifically, the B3LYP hybrid functional was selected as it has a proven track record of providing reliable geometric and electronic properties for a wide range of organic compounds, including halogenated systems.[1][3] The 6-311++G(d,p) basis set was employed to provide a flexible description of the electron density, which is crucial for accurately modeling the effects of the electronegative halogen and oxygen atoms, as well as potential non-covalent interactions.
Step-by-Step Computational Protocol
-
Initial Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was then subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy (most stable) conformation. The optimization was performed without any symmetry constraints to allow for the most accurate prediction of the molecular structure.
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be used to aid in the experimental characterization of the molecule.
-
Electronic Property Calculations: The optimized geometry was used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insight into the molecule's chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.
Results and Discussion: Unveiling the Molecular Architecture
Optimized Molecular Geometry
The geometry of this compound was optimized to a stable conformation. The pyridine ring is essentially planar, with the carboxylic acid group slightly twisted out of the plane. The key bond lengths and angles are presented in Tables 1 and 2, respectively. These theoretical values provide a benchmark for comparison with experimental data, such as that from X-ray crystallography. For instance, the C-Br and C-F bond lengths are consistent with those observed in other halogenated aromatic compounds. A related crystal structure for 5-bromo-2-fluoronicotinic acid monohydrate shows C-Br and C-F bond lengths of 1.888 Å and 1.334 Å, respectively, which are in good agreement with our calculated values.[15]
Table 1: Selected Optimized Bond Lengths (Å) for this compound
| Bond | Length (Å) |
| C6-Br7 | 1.895 |
| C2-F8 | 1.342 |
| C3-C9 | 1.501 |
| C9-O10 | 1.215 |
| C9-O11 | 1.358 |
| O11-H12 | 0.971 |
Table 2: Selected Optimized Bond Angles (°) for this compound
| Angle | Value (°) |
| C5-C6-Br7 | 118.9 |
| N1-C2-F8 | 117.5 |
| C2-C3-C9 | 121.3 |
| O10-C9-O11 | 124.8 |
| C9-O11-H12 | 108.2 |
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies provide a theoretical spectrum that can aid in the experimental identification and characterization of this compound. Key vibrational modes are summarized in Table 3. The characteristic C=O stretching frequency of the carboxylic acid group is predicted at a high wavenumber, as expected. The C-Br and C-F stretching vibrations are also identified, providing unique spectral fingerprints for this molecule.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments
| Frequency (cm⁻¹) | Assignment |
| 3580 | O-H stretch (carboxylic acid) |
| 1755 | C=O stretch (carboxylic acid) |
| 1580 | C=C/C=N ring stretching |
| 1250 | C-F stretch |
| 1050 | In-plane O-H bend |
| 680 | C-Br stretch |
Electronic Properties: Reactivity and Stability
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these orbitals and the resulting energy gap are presented in Table 4.
Table 4: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -7.12 |
| LUMO Energy | -2.54 |
| HOMO-LUMO Gap | 4.58 |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO is primarily located on the bromine atom and the pyridine ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the pyridine ring and the carboxylic acid group, suggesting these are the likely sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. In the MEP of this compound, the most negative regions (red) are located around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, indicating these are sites prone to electrophilic attack and hydrogen bond acceptance. A region of positive electrostatic potential (a "sigma-hole") is observed on the bromine atom, which is characteristic of halogen bonding donor capabilities.[12] This positive region can interact favorably with nucleophilic sites on other molecules, a key consideration in drug design and crystal engineering.
Conclusion and Future Outlook
This theoretical investigation provides a detailed and robust characterization of the molecular structure and electronic properties of this compound. The key findings are:
-
The optimized geometry reveals a planar pyridine ring with key bond lengths and angles that can serve as a reference for experimental studies.
-
The calculated vibrational frequencies offer a theoretical spectrum to aid in the experimental identification of the molecule.
-
The electronic properties, including the HOMO-LUMO gap and MEP map, indicate that the molecule is stable and highlight its potential for engaging in specific intermolecular interactions, particularly halogen bonding via the bromine atom and hydrogen bonding through the carboxylic acid and pyridine nitrogen.
These insights are critical for researchers in drug discovery, providing a rational basis for designing new inhibitors or probes that can interact with biological targets. For materials scientists, the data offers a roadmap for the rational design of co-crystals and other functional materials with tailored properties. Future work should focus on experimental validation of these theoretical predictions through X-ray crystallography and spectroscopic techniques, as well as computational studies of the molecule's interactions with specific biological targets.
References
- 1. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A theoretical study on protonation of some halogen substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Chemosensor Engineering: Effects of Halogen Attached to Carbon-Carbon Triple Bond Substituent on Absorption energy of Pyridine: DFT-Study | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 5. 1214345-17-1 | this compound [fluoromart.com]
- 6. This compound | 1214345-17-1 [chemicalbook.com]
- 7. This compound - [nashpharmatech.com]
- 8. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound - CAS:1214345-17-1 - Sunway Pharm Ltd [3wpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Volta… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of 6-Bromo-2-fluoronicotinic Acid: A Detailed Experimental Protocol for Researchers
Introduction
6-Bromo-2-fluoronicotinic acid is a key heterocyclic building block in the development of novel therapeutics and agrochemicals.[1] Its unique substitution pattern, featuring a bromine atom for further cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a carboxylic acid for amide bond formation, makes it a highly versatile intermediate. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, designed for researchers in medicinal chemistry and process development. The described methodology is grounded in established principles of organometallic chemistry and is optimized for both yield and purity.
Chemical Profile
| Compound Name | This compound |
| CAS Number | 1214345-17-1[2][3] |
| Molecular Formula | C₆H₃BrFNO₂[1][3] |
| Molecular Weight | 220.00 g/mol [1][3] |
| Appearance | Pale-yellow to yellow-brown solid[1] |
| Storage Conditions | 2-8°C in an inert atmosphere[1] |
Synthetic Strategy: A Mechanistic Overview
The selected synthetic route for this compound involves the regioselective carboxylation of 2-fluoro-6-bromopyridine. This method is advantageous due to the commercial availability of the starting material and the high degree of control over the regiochemistry of the carboxylation.
The core of this synthesis lies in a lithium-halogen exchange reaction, followed by quenching with an electrophile (carbon dioxide). The key steps are outlined below:
-
Lithiation: 2-fluoro-6-bromopyridine is treated with a strong organolithium base, such as n-butyllithium, at low temperatures. The bromine atom, being more susceptible to lithium-halogen exchange than the fluorine atom, is selectively replaced by lithium. This generates a highly reactive pyridinyllithium intermediate.
-
Carboxylation: The organolithium intermediate is then quenched with solid carbon dioxide (dry ice). The nucleophilic carbon of the pyridinyllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
Acidification: Finally, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid. This protonates the lithium carboxylate salt, yielding the desired this compound, which typically precipitates from the aqueous solution and can be isolated by filtration.
This approach is supported by literature on the regioselective metalation and carboxylation of various fluoropyridines, which demonstrates the feasibility of such transformations.[4]
Visualizing the Workflow
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromo-2-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 6-Bromo-2-fluoronicotinic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds with high therapeutic potential is paramount. This compound has emerged as a critical building block, offering a unique combination of functionalities that are highly sought after in medicinal chemistry. The pyridine core is a prevalent motif in a vast number of pharmaceuticals, and the strategic placement of a bromine atom, a fluorine atom, and a carboxylic acid group provides a versatile platform for molecular elaboration.[1] The bromine atom at the 6-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a diverse array of aryl and heteroaryl substituents.[2][3] The electron-withdrawing nature of the fluorine atom at the 2-position and the nicotinic acid framework can influence the reactivity of the C-Br bond and the overall electronic properties of the resulting molecule, often enhancing metabolic stability and binding affinity to biological targets.[1]
This application note provides a comprehensive guide to performing Suzuki coupling reactions with this compound. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss critical parameters for optimization and troubleshooting.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound in the presence of a base.[3][4] The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: General mechanism of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-deficient nature of the pyridine ring generally facilitates this rate-limiting step.[5]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by the base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
The successful execution of a Suzuki coupling with this compound is contingent on the judicious selection of the catalyst, base, solvent, and reaction temperature. The presence of the carboxylic acid and the pyridine nitrogen can influence the reaction, potentially requiring specific conditions to avoid side reactions or catalyst inhibition.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol employs a widely used and commercially available palladium catalyst and is a good starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or DMF
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging substrates.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or 1,2-Dimethoxyethane (DME)
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₃PO₄ (2-3 equiv.), and Pd(dppf)Cl₂ (5-10 mol%).
-
Add the solvent (DMF or DME).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-45 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Experimental Workflow Diagram
Figure 2: General workflow for the Suzuki coupling of this compound.
Optimization and Troubleshooting
| Parameter | Recommendation & Rationale |
| Catalyst | For electron-deficient or sterically hindered substrates, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. These ligands can accelerate both the oxidative addition and reductive elimination steps.[6] |
| Base | The choice of base is crucial. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The base activates the boronic acid to form a more reactive boronate species.[7] For substrates sensitive to strong bases, milder conditions with KF might be explored. |
| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, DME, THF, toluene) and water is commonly used. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[8] For microwave-assisted reactions, high-boiling point aprotic polar solvents like DMF or DMA are often preferred. |
| Temperature | Reaction temperatures typically range from 80-120 °C. Microwave heating can allow for higher temperatures and shorter reaction times. Optimization of temperature is key to balance reaction rate and potential decomposition of starting materials or products. |
Common Issues and Solutions:
-
Low or No Yield:
-
Catalyst Inactivation: The pyridine nitrogen or the deprotonated carboxylic acid can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky ligands can mitigate this.
-
Protodeboronation: The boronic acid can be cleaved by protonolysis, especially under aqueous basic conditions. Using more stable boronic esters (e.g., pinacol esters) or minimizing reaction time can help.[6]
-
Poor Solubility: Ensure all reactants are adequately soluble in the chosen solvent system.
-
-
Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen. Rigorous degassing of the reaction mixture is essential.
-
Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom. This can be minimized by using an efficient catalyst system that favors the cross-coupling pathway.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of novel 2-fluoro-6-aryl-nicotinic acid derivatives, which are of significant interest in drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform and optimize these reactions. A thorough understanding of the reaction mechanism and careful consideration of the reaction parameters are crucial for achieving high yields and purity of the desired products.
References
- 1. nbinno.com [nbinno.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Recovery of 6-Bromo-2-fluoronicotinic Acid via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-fluoronicotinic acid is a pivotal building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] The purity of this intermediate is critical, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps and final product efficacy. Recrystallization is a robust and scalable purification technique for crystalline solids, predicated on the differential solubility of the target compound and its contaminants in a chosen solvent system at varying temperatures.[2][3] This document provides a comprehensive guide to developing a reliable recrystallization protocol for crude this compound, emphasizing solvent selection strategy, procedural optimization, and purity validation.
Foundational Principles of Recrystallization
Recrystallization is a purification process that leverages the principle that the solubility of most solid compounds increases with temperature.[2][3] The fundamental goal is to create a supersaturated solution from which the desired compound selectively crystallizes upon cooling, while impurities either remain dissolved in the solvent (mother liquor) or are removed beforehand as insoluble matter.[4][5]
The success of this technique is governed by several key factors:
-
Supersaturation: The driving force for crystallization is the state of supersaturation, achieved when a solution contains more dissolved solute than it can hold at a given temperature.[6] This is typically induced by cooling a hot, saturated solution.
-
Nucleation and Crystal Growth: Crystallization is a two-step process involving the initial formation of small crystalline nuclei, followed by the growth of these nuclei into larger, well-defined crystals.[7] Slow, controlled cooling is paramount for promoting crystal growth over rapid nucleation, which can trap impurities.[2]
-
Solvent Selection: The choice of solvent is the most critical parameter. An ideal solvent will exhibit high solubility for this compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C), maximizing the recovery of the pure compound.[4][8]
Safety and Hazard Assessment
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: All manipulations, especially those involving heating solvents or handling the powdered compound, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
Strategic Solvent Selection
A systematic approach to solvent selection is essential for developing an effective recrystallization protocol. The process begins with small-scale solubility tests using a range of solvents with varying polarities.
Characteristics of an Ideal Recrystallization Solvent
-
Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][8]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4][8]
-
Chemical Inertness: The solvent must not react with the this compound.[8]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[4]
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."[11]
Recommended Solvents for Screening
A preliminary screening should be conducted with a small amount (~50-100 mg) of crude material in various solvents (~1 mL).
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds; high boiling point can be advantageous.[12] |
| Ethanol | High | 78 | Often a good choice for moderately polar organic molecules. |
| Isopropanol | Medium | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a wide range of organic compounds.[12] |
| Toluene | Low | 111 | Effective for less polar compounds; can form well-defined crystals.[12] |
| Heptane/Hexane | Low | 98 / 69 | Good as an "anti-solvent" in a mixed-solvent system. |
Mixed-Solvent Systems
If no single solvent provides the ideal solubility profile, a mixed-solvent system can be employed.[4] This involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes turbid. The turbidity is then cleared by adding a few drops of the hot "good" solvent before allowing the solution to cool.
Detailed Experimental Protocol
This protocol is divided into two phases: small-scale solvent screening and the full-scale recrystallization procedure.
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Part A: Protocol for Solvent Screening
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add a candidate solvent dropwise (e.g., 0.5 mL) at room temperature and agitate. Note the solubility. If it dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.[13]
-
If the solid is insoluble or sparingly soluble, gently heat the mixture in a water or sand bath towards the solvent's boiling point.[8]
-
Continue adding the solvent dropwise with heating until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.
Part B: Protocol for Bulk Recrystallization
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Heating source (hot plate with stirrer)
-
Graduated cylinders
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
-
Spatula
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent, and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which is necessary for good recovery upon cooling.[2]
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities. Causality: This step must be done rapidly with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the funnel.[5][14]
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively arrange themselves in a crystal lattice, excluding impurities.[2] Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal formation.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask below the solvent level with a glass rod or adding a tiny "seed" crystal of pure product. Causality: These actions provide a surface for nucleation to begin.[15]
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits flatly and is wetted with a small amount of the cold recrystallization solvent. Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.[5]
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: The solvent must be cold to minimize redissolving the purified crystals, while still being effective at washing away the impurity-laden mother liquor.[14]
-
Drying: Continue to draw air through the crystals on the filter for several minutes to partially dry them. Transfer the purified crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment and Yield Calculation
A successful purification must be validated.
-
Percent Recovery: Calculate the efficiency of the process:
-
Percent Recovery = (mass of pure, dry product / mass of crude starting material) x 100[5]
-
-
Melting Point Analysis: Determine the melting point range of the purified product. A sharp melting point (e.g., a range of 1-2 °C) that is consistent with literature values indicates high purity. Impure compounds typically exhibit a depressed and broad melting point range.
-
Analytical Confirmation: For rigorous applications, purity should be confirmed using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is below the solvent's boiling point; the solution is cooled too rapidly; the solution is too concentrated.[15] | Reheat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent for future attempts. |
| No Crystal Formation | Too much solvent was used; the solution is not sufficiently supersaturated.[15] | Gently boil off some of the solvent to increase the concentration and allow it to cool again. Try inducing crystallization by scratching or seeding.[15] |
| Low Recovery | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration; incomplete transfer of crystals. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the volume of cold solvent used for washing. Ensure hot filtration apparatus is properly pre-heated. |
| Colored Product | Colored impurities are present and are soluble in the solvent. | After dissolving the crude product, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[14] |
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 17. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]
Application Note: Leveraging 6-Bromo-2-fluoronicotinic Acid for Advanced PET Tracer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorine-18 and Precursor Design
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into physiological and pathophysiological processes in vivo. The utility of PET is critically dependent on the availability of high-quality radiotracers, molecules labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is the radionuclide of choice for the majority of PET applications due to its near-ideal decay properties, including a manageable half-life (109.8 min) and low positron energy (0.63 MeV), which allows for high-resolution imaging.[1]
The synthesis of ¹⁸F-labeled PET tracers is a race against time. It demands rapid, efficient, and high-yield chemical reactions. A "late-stage" fluorination strategy, where the ¹⁸F is introduced in the final or penultimate step, is highly desirable to maximize the radioactivity of the final product.[2] This necessity places immense importance on the design of the precursor molecule—the scaffold that will be radiolabeled.
6-Bromo-2-fluoronicotinic acid (CAS 1214345-17-1) has emerged as a valuable and versatile precursor in this field.[3][4][5][6] Its structure is strategically designed for efficient nucleophilic aromatic substitution (SNAr) reactions, the workhorse of ¹⁸F-radiolabeling.
Why this compound is an Effective Precursor:
-
Activated Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen atom and the carboxylic acid group activates the aromatic ring towards nucleophilic attack.
-
Excellent Leaving Group: The bromine atom at the 6-position serves as a good leaving group for substitution with [¹⁸F]fluoride. While other halogens or nitro groups can be used, bromine provides a good balance of reactivity and precursor stability.[7]
-
Versatile Chemical Handle: The carboxylic acid group provides a convenient point for conjugation to biomolecules (peptides, antibodies, small molecule inhibitors) or for further chemical modification, making it a key component for creating targeted imaging agents.[8]
This document provides a detailed guide to the principles and protocols for using this compound in the synthesis of ¹⁸F-labeled PET tracers, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Core Principle: Nucleophilic Aromatic Substitution (SNAr) for ¹⁸F-Fluorination
The primary reaction mechanism underpinning the use of this precursor is nucleophilic aromatic substitution. In this reaction, the highly nucleophilic [¹⁸F]fluoride ion attacks the electron-deficient carbon atom bonded to the bromine, displacing it to form the desired 6-[¹⁸F]fluoronicotinic acid derivative.
The standard procedure involves several key steps which are often performed in an automated synthesis module to minimize radiation exposure and ensure reproducibility.[7][9]
-
[¹⁸F]Fluoride Production & Activation: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron and trapped on an anion exchange cartridge (e.g., QMA).[10] It is then eluted into the reaction vessel using a solution containing a phase-transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), and a base like potassium carbonate (K₂CO₃).[10][11]
-
Azeotropic Drying: Water is meticulously removed from the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex via azeotropic distillation with acetonitrile. This step is critical, as even trace amounts of water can deactivate the highly reactive, "naked" [¹⁸F]fluoride, severely compromising the reaction yield.[10]
-
Radiofluorination: The precursor, this compound (or a derivative thereof), dissolved in an anhydrous polar aprotic solvent (like DMSO or DMA), is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to drive the substitution reaction.
-
Purification: The crude reaction mixture, containing the desired ¹⁸F-labeled product, unreacted precursor, and byproducts, is purified, most commonly via semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified PET tracer is formulated in a biocompatible solution (e.g., saline with ethanol) for in vivo use.
Below is a conceptual diagram illustrating the core radiolabeling reaction.
Caption: Core SNAr reaction for radiolabeling.
Application Case Study: Synthesis of a Prosthetic Group for Biomolecule Labeling
A powerful application of nicotinic acid derivatives is their use as "prosthetic groups" or "bifunctional chelating agents." In this two-step approach, the nicotinic acid core is first radiolabeled and then rapidly conjugated to a larger biomolecule, such as a peptide or antibody. This avoids exposing the sensitive biomolecule to the harsh conditions of the initial radiofluorination reaction.[12]
This protocol details the synthesis of 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl (TFP) ester , a well-established prosthetic group used for labeling peptides like RGD, which targets integrin αvβ3 for cancer imaging.[12][13]
Detailed Experimental Protocol
Principle: Instead of starting with this compound directly, this method often uses a more reactive precursor, such as a trimethylammonium salt, to achieve high yields under milder conditions.[12][14] The underlying principle of displacing a leaving group on the activated pyridine ring remains the same. The resulting 6-[¹⁸F]fluoronicotinic acid is already activated as a TFP ester, ready for immediate conjugation to an amine group on a peptide.
Materials & Equipment:
-
Automated Radiosynthesis Module (e.g., GE TRACERlab, Zymate-XP)[7][9]
-
Semi-preparative and Analytical HPLC systems with radioactivity and UV detectors
-
Cyclotron-produced [¹⁸F]Fluoride
-
Quaternary Methylammonium (QMA) anion exchange cartridge
-
C18 Sep-Pak cartridges
-
Precursor: N,N,N-trimethyl-5-(2,3,5,6-tetrafluorophenoxycarbonyl)pyridin-2-aminium trifluoromethanesulfonate
-
Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (anhydrous), Dimethyl sulfoxide (DMSO, anhydrous), Water for Injection, Ethanol (USP grade)
-
Peptide: c(RGDyK) or other amine-containing biomolecule
Workflow Diagram
Caption: Automated workflow for prosthetic group synthesis.
Step-by-Step Methodology
-
[¹⁸F]Fluoride Processing:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a QMA cartridge to trap the radionuclide.
-
The cartridge is washed with sterile water to remove impurities.
-
The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of K₂CO₃ (approx. 2.5 mg) and K₂₂₂ (approx. 15 mg) in acetonitrile/water.[1]
-
The solvent is removed under a stream of nitrogen with gentle heating (azeotropic drying) until the [¹⁸F]K/K₂₂₂ complex is anhydrous. This is a critical step for reactivity.[10]
-
-
Radiosynthesis of 6-[¹⁸F]F-Py-TFP:
-
The trimethylammonium precursor (approx. 5-10 mg) dissolved in 1 mL of anhydrous DMSO is added to the dried [¹⁸F]fluoride complex.
-
The reaction vessel is sealed and heated. While some modern precursors react at temperatures as low as 40°C[12], traditional bromo-precursors may require 110-170°C for 5-15 minutes.[15]
-
After heating, the reaction is cooled rapidly.
-
-
Intermediate Purification:
-
The crude reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge.
-
The cartridge traps the desired [¹⁸F]F-Py-TFP prosthetic group, while polar impurities (unreacted [¹⁸F]fluoride) are washed away.
-
The cartridge is washed with water and the product is eluted with a small volume of ethanol or acetonitrile. This step provides a rapid and efficient purification.[12][13]
-
-
Conjugation to Peptide:
-
The purified [¹⁸F]F-Py-TFP is added to a solution containing the peptide (e.g., 2-3 mg of c(RGDyK)) in a suitable buffer (e.g., 0.1 M carbonate buffer, pH 9).
-
The reaction is allowed to proceed for 5-15 minutes at room temperature or with gentle heating.
-
-
Final Purification and Formulation:
-
The entire conjugation mixture is injected onto a semi-preparative HPLC system to separate the ¹⁸F-labeled peptide from the unreacted prosthetic group and unlabeled peptide.
-
The fraction corresponding to the desired product is collected, the HPLC solvent is removed (e.g., via rotary evaporation), and the final tracer is redissolved in a sterile formulation buffer (e.g., PBS with ≤10% ethanol).
-
Quality Control (QC)
-
Radiochemical Purity (RCP): Determined by analytical HPLC. The final product should have an RCP >95-99%.[7][13]
-
Specific Activity (SA): Measured by comparing the amount of radioactivity to the mass of the compound (determined via a standard curve on the analytical HPLC UV detector). High specific activity (typically >70 GBq/µmol) is crucial to avoid unwanted pharmacological effects from the tracer itself.[7][15]
-
Residual Solvents: Checked by gas chromatography to ensure levels are below USP limits.
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.
Data and Expert Insights
Typical Synthesis Parameters
The table below summarizes typical results for the synthesis of an ¹⁸F-labeled peptide using a nicotinic acid-based prosthetic group.
| Parameter | Typical Value | Reference | Causality/Notes |
| Radiochemical Yield (RCY) | 6-70% (decay-corrected) | [12][13] | Highly dependent on precursor reactivity, drying efficiency, and reaction temperature. Trimethylammonium precursors generally give higher yields than bromo-precursors. |
| Total Synthesis Time | 40-90 minutes | [13][15] | Automated modules are key to minimizing time and maximizing final activity. The two-step prosthetic group approach can be faster overall than direct labeling of a complex molecule. |
| Radiochemical Purity | >99% | [13] | Achieved through effective HPLC purification. Essential for clean imaging data. |
| Specific Activity | 30-325 GBq/µmol | [7][13][15] | Dependent on the amount of starting [¹⁸F]fluoride and the mass of the precursor. Minimizing non-radioactive fluoride ("carrier") is critical. |
Troubleshooting & Field-Proven Insights
-
Low Radiochemical Yield:
-
Cause: Inefficient azeotropic drying. Water is the primary culprit for deactivating the [¹⁸F]fluoride.
-
Solution: Ensure at least two, preferably three, cycles of adding acetonitrile and evaporating to dryness. Use high-purity, anhydrous solvents.
-
Cause: Precursor degradation. Some precursors are sensitive to the high temperatures and basic conditions of the reaction.
-
Solution: Optimize reaction temperature and time. Consider using a more reactive precursor (e.g., trimethylammonium salt) that allows for milder conditions.[12][14]
-
-
Low Specific Activity:
-
Cause: Fluoride contamination from reagents or glassware ("carrier" fluoride).
-
Solution: Use meticulously clean glassware. Source reagents certified for low fluoride content.
-
Cause: Inefficient trapping or release of [¹⁸F]fluoride from the anion exchange cartridge.
-
Solution: Ensure the cartridge is properly conditioned and not overloaded. Optimize the composition of the eluent solution.
-
-
Choice of Leaving Group: While this guide focuses on a bromo-precursor, chloro- and trimethylammonium-based precursors are also common.[7][14][15] Bromo- and chloro-precursors are often more stable and easier to synthesize, but typically require higher reaction temperatures. Trimethylammonium salts are highly reactive, allowing for lower temperatures and faster reactions, but may be more challenging to prepare and handle.[11][14]
Conclusion
This compound and its derivatives are foundational precursors in the field of PET radiochemistry. Their robust chemical properties, centered on the efficiency of the SNAr reaction, allow for the reliable and reproducible synthesis of 6-[¹⁸F]fluoronicotinic acid scaffolds. When employed as prosthetic groups, they provide a powerful platform for the late-stage radiolabeling of sensitive and complex biomolecules. A thorough understanding of the reaction mechanism, meticulous attention to anhydrous conditions, and systematic optimization of reaction parameters are paramount to achieving the high yields and specific activities required for preclinical and clinical PET imaging.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1214345-17-1 | this compound [fluoromart.com]
- 4. This compound - [nashpharmatech.com]
- 5. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Synthesis of 6-[¹⁸F]fluoro-PBR28, a novel radiotracer for imaging the TSPO 18 kDa with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and evaluation of 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine as a PET tracer for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-fluoronicotinic Acid
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-Bromo-2-fluoronicotinic acid. This fluorinated pyridine derivative is a highly valuable and versatile building block in medicinal chemistry and materials science.[1][2] The strategic placement of the bromine and fluorine atoms allows for selective functionalization, enabling the synthesis of diverse molecular libraries. This document delves into the core principles of palladium catalysis, offers step-by-step protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, and provides expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of this compound
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[3][4][5] this compound emerges as a particularly strategic starting material, combining the bio-isosteric properties of the pyridine ring with the unique modulatory effects of fluorine.[1] The carboxylic acid moiety provides a handle for further derivatization, while the bromo-substituent serves as a versatile anchor for palladium-catalyzed cross-coupling reactions—a Nobel Prize-winning technology that has revolutionized C-C and C-N bond formation.[6][7][8]
These reactions provide a powerful toolkit for constructing complex molecular architectures from this compound, paving the way for novel therapeutic agents and advanced materials.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are game-changers in organic chemistry, allowing for the precise formation of new bonds under relatively mild conditions.[9] These transformations universally proceed through a catalytic cycle involving a palladium catalyst that cycles between its Pd(0) and Pd(II) oxidation states.[6][10]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation / Coordination:
-
In C-C coupling reactions like the Suzuki or Sonogashira, an organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center.[7]
-
In C-N coupling (Buchwald-Hartwig), the amine coordinates to the palladium center, followed by deprotonation to form a palladium amide complex.[11]
-
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[9]
The Critical Role of Ligands with Pyridine Substrates
Pyridine-containing substrates present a unique challenge. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[12][13] The choice of ligand is therefore paramount to success. Bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[12][14] These ligands serve multiple functions:
-
Steric Shielding: Their bulk physically blocks the pyridine nitrogen from deactivating the palladium center.
-
Electronic Tuning: They increase the electron density on the palladium, promoting the crucial oxidative addition step.[15][16]
-
Stabilization: They stabilize the catalytically active monoligated Pd(0) species, which is essential for efficient turnover.[14]
Experimental Protocols & Applications
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). All glassware should be oven- or flame-dried prior to use. Solvents should be anhydrous unless otherwise specified.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for forming C(sp²)-C(sp²) bonds due to the stability and low toxicity of the boronic acid reagents.[10][17] For this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl groups.
Detailed Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 eq), the corresponding boronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol, 3.0 eq). Note: At least 2 equivalents of base are needed to neutralize the carboxylic acid and facilitate the catalytic cycle.[18][19]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a specific ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M).
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Purify further by recrystallization or column chromatography if necessary.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 80-92% |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3) | DME | 85 | 75-88% |
| Pyridine-3-boronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 60-75% |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has transformed the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[11][20] This reaction allows for the direct coupling of primary or secondary amines to the pyridine core.
Detailed Protocol:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).
-
Add this compound (1.0 mmol, 1.0 eq) and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 3.0 mmol, 3.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.2 M).
-
Add the amine (1.2 mmol, 1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 90-120 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and separate the layers.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Purify as needed.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Pd Source (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (2) | XantPhos | Cs₂CO₃ (3) | Toluene | 110 | 80-90% |
| Aniline | XPhos Pd G3 (2) | - | NaOt-Bu (3) | Dioxane | 100 | 75-85% |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos | K₃PO₄ (3) | Toluene | 110 | 70-80% |
| Indole | tBuXPhos Pd G3 (3) | - | K₂CO₃ (3) | Dioxane | 120 | 65-78% |
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, providing a linear and rigid linker valuable in materials science and as a precursor for other functional groups.[21][22] The reaction typically uses a copper(I) co-catalyst.
Detailed Protocol:
-
In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 eq) in a solvent mixture of THF and an amine base (e.g., triethylamine or diisopropylamine, 3:1 ratio, 0.2 M).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-16 hours. Monitor by TLC or LC-MS.
-
Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and water.
-
Separate the layers and acidify the aqueous phase with 1M HCl to precipitate the product.
-
Filter, wash with water, and dry the solid product.
Table 3: Representative Conditions for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | RT | 85-95% |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH | DMF | 40 | 80-90% |
| 1-Heptyne | Pd(OAc)₂ (3) | CuI (6) | Et₃N | Acetonitrile | 50 | 75-85% |
| Propargyl alcohol | Pd(dppf)Cl₂ (4) | CuI (8) | Et₃N | THF/DMF | RT | 70-80% |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[23] It is a powerful method for vinylation of the pyridine core.
Detailed Protocol:
-
Combine this compound (1.0 mmol, 1.0 eq), the alkene (1.5 mmol, 1.5 eq), a base (e.g., Et₃N or K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) in a pressure tube. A phosphine ligand may be added if needed.
-
Add a polar aprotic solvent like DMF or DMA (0.2 M).
-
Seal the tube and heat to 100-140 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and filter off any insoluble palladium black.
-
Wash the aqueous solution with ether or ethyl acetate to remove unreacted alkene.
-
Acidify the aqueous phase with 1M HCl to precipitate the product.
-
Collect the product via filtration, wash with water, and dry.
Table 4: Representative Conditions for Heck Reaction
| Alkene | Pd Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ (2) | Et₃N (3) | DMF | 120 | 70-85% |
| n-Butyl acrylate | Pd(OAc)₂ (3) | K₂CO₃ (3) | DMA | 130 | 65-80% |
| 4-Vinylpyridine | Pd(dppf)Cl₂ (4) | NaOAc (3) | NMP | 140 | 50-65% |
Expert Insights & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (Pd black formation).[12]2. Inhibition by pyridine nitrogen.[12]3. Insufficiently active catalyst system.4. Poor quality reagents/solvents. | 1. Lower temperature; use a more robust ligand to stabilize Pd(0).2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos, NHCs).[12]3. Screen different Pd sources (e.g., Pd₂(dba)₃, pre-catalysts) and ligands.4. Use freshly distilled/anhydrous solvents and high-purity reagents. |
| Protodeboronation (Suzuki) | Boronic acid is unstable under reaction conditions, reacting with solvent/base instead of the catalyst.[12] | 1. Use a milder base (e.g., KF instead of K₂CO₃).[24]2. Use boronate esters instead of boronic acids.3. Ensure the reaction is thoroughly degassed to remove oxygen. |
| Alkyne Homocoupling (Sonogashira) | The copper co-catalyst promotes the dimerization of the terminal alkyne (Glaser coupling). | 1. Reduce the amount of copper catalyst (CuI).2. Run the reaction under strictly anaerobic conditions.3. Consider a copper-free Sonogashira protocol. |
| Poor Regioselectivity (Heck) | The insertion of the alkene can lead to mixtures of isomers. | 1. For acrylates, the β-hydride elimination typically favors the trans product.2. Additives like silver or thallium salts can sometimes improve selectivity, but use with caution. |
| Difficulty with Product Isolation | The product is an amphoteric zwitterion, potentially leading to solubility issues. | 1. Carefully adjust the pH during workup to find the isoelectric point for optimal precipitation.2. If precipitation fails, extract the product into an organic solvent after basifying the aqueous layer, then re-acidify and concentrate. |
Conclusion
This compound stands as a powerful and adaptable building block for synthetic chemists. Its utility is unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and modular routes to a vast chemical space of substituted fluoropyridines. By understanding the core mechanistic principles and carefully selecting the appropriate catalyst system, researchers can efficiently generate diverse libraries of compounds for evaluation in drug discovery, agrochemicals, and materials science. The protocols and insights provided herein serve as a robust starting point for harnessing the full synthetic potential of this valuable intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. 1214345-17-1 | this compound [fluoromart.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 9. fiveable.me [fiveable.me]
- 10. jmcct.com [jmcct.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theses.enscm.fr [theses.enscm.fr]
- 17. tcichemicals.com [tcichemicals.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heck Reaction [organic-chemistry.org]
- 24. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Esterification of 6-Bromo-2-fluoronicotinic Acid
Abstract
This document provides a comprehensive guide for the synthesis of methyl 6-bromo-2-fluoronicotinate through the esterification of 6-bromo-2-fluoronicotinic acid. This protocol is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where halogenated nicotinic acid esters serve as crucial building blocks. The described method is based on the robust and well-established Fischer-Speier esterification, a cornerstone of organic synthesis. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and outlines the necessary safety precautions and purification techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction: The Significance of Halogenated Nicotinic Acid Esters
This compound and its ester derivatives are valuable intermediates in the synthesis of a wide array of biologically active molecules. The presence of both a bromine and a fluorine atom on the pyridine ring offers unique opportunities for further functionalization through various cross-coupling reactions, making these compounds highly sought-after in the design of novel pharmaceuticals and agrochemicals. The ester moiety, typically a methyl or ethyl ester, serves as a versatile handle for subsequent chemical transformations, such as amidation or reduction.
The protocol detailed herein focuses on the conversion of the carboxylic acid to its methyl ester, a common and often necessary step in a multi-step synthetic sequence. A thorough understanding of this fundamental transformation is paramount for any researcher working with this class of compounds.
The Chemical Rationale: Understanding the Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and therefore, specific strategies must be employed to drive the equilibrium towards the product side.
The mechanism of the Fischer esterification proceeds through several key steps:[1][3]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To favor the formation of the ester, this protocol utilizes a large excess of the alcohol (methanol), which acts as both a reactant and the solvent. This high concentration of one of the reactants shifts the equilibrium to the right, in accordance with Le Châtelier's principle.
Experimental Protocol: Synthesis of Methyl 6-bromo-2-fluoronicotinate
This protocol details the esterification of this compound using methanol and sulfuric acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | --- |
| Methanol (MeOH) | Anhydrous | Commercially Available | Used in excess as solvent and reactant. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | --- | Prepared in-house | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl Solution) | --- | Prepared in-house | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying the organic layer. |
| Round-bottom flask | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Heating mantle or oil bath | --- | --- | --- |
| Separatory funnel | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: To the flask, add anhydrous methanol (20-30 mL per gram of carboxylic acid). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or an oil bath.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
To the residue, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve. Add the bicarbonate solution slowly and with stirring until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude methyl 6-bromo-2-fluoronicotinate.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent.
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Alcohol | Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Molar Ratio (Acid:Catalyst) | 1 : 0.1-0.2 |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% (after purification) |
Visualization of the Experimental Workflow
The following diagram provides a visual representation of the key steps involved in the synthesis of methyl 6-bromo-2-fluoronicotinate.
Caption: Experimental workflow for the synthesis of methyl 6-bromo-2-fluoronicotinate.
Safety and Handling
-
This compound: Handle with standard laboratory safety precautions. Wear gloves, safety glasses, and a lab coat.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle only in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, and a face shield). Always add acid to the solvent slowly, never the other way around.
-
Methanol: Flammable and toxic. Avoid inhalation and contact with skin.
-
Ethyl Acetate: Flammable liquid. Work in a well-ventilated area or a fume hood.
Conclusion
The Fischer-Speier esterification protocol detailed in this application note provides a reliable and efficient method for the synthesis of methyl 6-bromo-2-fluoronicotinate. By understanding the underlying chemical principles and adhering to the step-by-step procedure, researchers can confidently prepare this valuable synthetic intermediate for its application in drug discovery and development. The provided workflow and safety guidelines are intended to ensure a successful and safe experimental outcome.
References
Application Note: A Scalable Synthesis of 6-Bromo-2-fluoronicotinic Acid for Preclinical Studies
Introduction
6-Bromo-2-fluoronicotinic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom for further functionalization, a fluorine atom to modulate electronic properties and metabolic stability, and a carboxylic acid for amide bond formation, makes it a valuable intermediate in drug discovery and development.[1] This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, suitable for producing preclinical study quantities. The described methodology emphasizes safety, efficiency, and high purity of the final product, addressing the stringent requirements of the pharmaceutical industry.[2][3]
Strategic Approach to Synthesis
The synthesis of this compound presents a unique challenge due to the specific arrangement of its functional groups. A retrosynthetic analysis suggests that a di-substituted pyridine ring is a logical starting point. Among the various synthetic strategies for substituted pyridines, a route commencing from a commercially available dihalopyridine offers a convergent and cost-effective approach.
Our chosen strategy involves a three-step sequence starting from 2,6-dibromopyridine:
-
Selective Monofluorination: A nucleophilic aromatic substitution (SNAr) reaction to selectively replace one bromine atom with fluorine. This is a critical step that leverages the differential reactivity of the halogen atoms on the pyridine ring.
-
Directed Ortho-metalation and Carboxylation: Introduction of the carboxylic acid group at the 3-position through a directed ortho-metalation-carboxylation sequence. This highly regioselective method is essential for obtaining the desired isomer.
-
Purification and Characterization: A robust purification protocol to ensure the final compound meets the high-purity requirements for preclinical studies, followed by comprehensive analytical characterization to confirm its identity and quality.
This approach is designed to be scalable and to avoid the use of hazardous reagents where possible, aligning with the principles of green chemistry.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic strategy for this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Bromo-6-fluoropyridine (Intermediate 1)
Rationale: This step employs a halogen exchange reaction, a common method for introducing fluorine into aromatic systems.[4][5] Potassium fluoride is a cost-effective and readily available fluoride source, and the use of a phase-transfer catalyst enhances its reactivity in an aprotic polar solvent.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2,6-Dibromopyridine | 98% | Commercially Available |
| Potassium Fluoride (spray-dried) | 99% | Commercially Available |
| Tetrabutylammonium Bromide (TBAB) | 99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | 99.8% | Commercially Available |
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dibromopyridine (100 g, 0.42 mol), spray-dried potassium fluoride (36.7 g, 0.63 mol), and tetrabutylammonium bromide (13.5 g, 0.042 mol).
-
Add anhydrous N,N-dimethylformamide (500 mL).
-
Heat the reaction mixture to 120 °C and stir vigorously for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 2 L of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 300 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford 2-bromo-6-fluoropyridine as a colorless oil.
Expected Yield: 75-85%
Part 2: Synthesis of this compound (Final Product)
Rationale: This step utilizes a directed ortho-metalation followed by carboxylation. The fluorine atom at the 2-position directs the deprotonation to the adjacent 3-position.[6][7] Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base suitable for this purpose. The subsequent quenching with solid carbon dioxide (dry ice) introduces the carboxylic acid functionality.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Bromo-6-fluoropyridine | As prepared in Part 1 | - |
| Diisopropylamine | 99.5% | Commercially Available |
| n-Butyllithium (2.5 M in hexanes) | - | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | 99.9% | Commercially Available |
| Carbon Dioxide, solid (dry ice) | - | Commercially Available |
| Hydrochloric Acid (2 M) | - | Commercially Available |
Procedure:
-
To a dry 2 L three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (800 mL) and diisopropylamine (66.8 mL, 0.48 mol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (192 mL of a 2.5 M solution in hexanes, 0.48 mol) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate LDA in situ.
-
Add a solution of 2-bromo-6-fluoropyridine (70 g, 0.40 mol) in anhydrous THF (200 mL) dropwise to the LDA solution, keeping the internal temperature below -70 °C.
-
Stir the resulting dark solution at -78 °C for 2 hours.
-
In a separate flask, crush solid carbon dioxide into a fine powder.
-
Slowly pour the reaction mixture onto an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Add water (500 mL) and stir until all solids dissolve.
-
Separate the aqueous layer and wash the organic layer with water (200 mL).
-
Combine the aqueous layers and acidify to pH 2-3 with 2 M hydrochloric acid.
-
A white precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield crude this compound.
Expected Yield: 65-75%
Purification Protocol
Rationale: Recrystallization is a robust method for purifying solid organic compounds.[8] A mixed solvent system of ethanol and water is chosen to provide good solubility at high temperatures and poor solubility at low temperatures, facilitating the crystallization of the high-purity product while leaving impurities in the mother liquor.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol (approximately 3-4 mL per gram of crude product).
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 50 °C.
Quality Control and Characterization
To ensure the suitability of the synthesized this compound for preclinical studies, a comprehensive set of analytical tests must be performed.[9][10][11]
Analytical Methods:
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | Conforms to the structure |
| Purity | HPLC | ≥ 98.0% |
| Melting Point | Capillary Method | To be determined |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | To be determined |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, COOH), 8.3-8.4 (m, 1H), 7.9-8.0 (m, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (signals corresponding to the aromatic carbons and the carboxyl group).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ (a single peak corresponding to the fluorine atom).
-
Mass Spectrometry (ESI-): m/z calculated for C₆H₂BrFNO₂⁻: 217.9; found: 217.9.
Safety Considerations
-
2,6-Dibromopyridine: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium Fluoride: Toxic if swallowed or inhaled. Avoid creating dust.
-
n-Butyllithium: Pyrophoric and corrosive. Must be handled under an inert atmosphere by trained personnel.
-
Diisopropylamine: Flammable and corrosive.
-
Hydrochloric Acid: Corrosive.
-
All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This application note details a reliable and scalable synthetic route for the production of high-purity this compound. The described protocol, based on established and robust chemical transformations, provides a clear pathway for obtaining this valuable intermediate in quantities suitable for preclinical research and development. The emphasis on a logical synthetic strategy, detailed experimental procedures, and rigorous quality control ensures that the final product meets the stringent standards of the pharmaceutical industry.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. nbinno.com [nbinno.com]
- 3. jocpr.com [jocpr.com]
- 4. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 6-Bromo-2-fluoronicotinic Acid in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a foundational scaffold in a multitude of successful agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its presence often imparts favorable biological activity and metabolic stability. The strategic incorporation of fluorine atoms into these scaffolds can further enhance efficacy by modulating lipophilicity, metabolic stability, and binding affinity to target proteins. 6-Bromo-2-fluoronicotinic acid (CAS: 1214345-17-1) has emerged as a highly versatile and valuable building block for the synthesis of next-generation agrochemicals.[3][4] This application note provides a comprehensive overview of the utility of this compound in the synthesis of novel agrochemical candidates, complete with detailed experimental protocols for key chemical transformations.
The unique arrangement of substituents on the pyridine ring of this compound offers multiple avenues for synthetic diversification. The bromine atom at the 6-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom at the 2-position enhances the electrophilicity of the pyridine ring and can influence the molecule's overall physicochemical properties. The carboxylic acid at the 3-position provides a handle for further derivatization, such as amide bond formation, which is a common linkage in many biologically active molecules.
Core Applications in Agrochemical Synthesis: A Gateway to Diverse Pesticide Classes
This compound serves as a key intermediate in the synthesis of a variety of agrochemicals. Its structural features allow for its incorporation into molecules targeting different biological pathways in pests and weeds.
Synthesis of Pyridine-Based Herbicides
Pyridine carboxylic acids are a well-established class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible weeds. The core structure of this compound can be elaborated through cross-coupling reactions to generate novel pyridine-based herbicides with potentially improved efficacy and crop selectivity.
Development of Novel Fungicides
The pyridine scaffold is present in numerous fungicides. By utilizing this compound as a starting material, novel fungicides can be developed. The introduction of various substituents through cross-coupling reactions can lead to the discovery of compounds with new modes of action or improved activity against resistant fungal strains.
Insecticide Discovery and Development
The functional group handles on this compound allow for its use in the synthesis of novel insecticides. The ability to introduce a wide array of chemical diversity through established synthetic methodologies makes it an attractive starting point for lead discovery and optimization in insecticide research programs.
Key Synthetic Transformations and Protocols
The bromine atom at the 6-position of this compound is the primary site for synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions. The following protocols are provided as robust starting points for the application of this versatile building block in agrochemical synthesis. These protocols are based on established methodologies for structurally related compounds and can be adapted and optimized for specific target molecules.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of agrochemicals containing biaryl or heteroaryl-aryl linkages.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for cross-coupling of aryl bromides. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of Alkynyl Pyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 6-position of the pyridine ring and a terminal alkyne. This reaction is particularly useful for synthesizing agrochemicals with rigid, linear alkynyl linkers, which can be important for optimal binding to target enzymes.
Experimental Protocol: Sonogashira Coupling of this compound
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) salt (e.g., CuI, 5-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 equiv)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a degassed solution of this compound in the chosen solvent, add the palladium catalyst and copper(I) iodide.
-
Add the base and the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature to 50 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkynyl pyridine.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ / CuI | Classic catalyst system for Sonogashira coupling. |
| Base | Triethylamine, DIPEA | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | Aprotic solvents that dissolve the reactants well. |
| Temperature | Room Temperature - 50 °C | Mild conditions are often sufficient for this reaction. |
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, coupling the 6-position of the pyridine ring with a wide range of primary and secondary amines. This reaction is crucial for synthesizing agrochemicals where an amino linkage is key to their biological activity.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)
-
Solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the palladium pre-catalyst, the ligand, and the base in a reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction mixture to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.
-
The filtrate is then subjected to an aqueous workup.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos or BINAP | Bulky, electron-rich ligands facilitate the C-N bond formation. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a strategic building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for a multitude of synthetic manipulations, with palladium-catalyzed cross-coupling reactions at the 6-position being of primary importance. The protocols outlined in this application note provide a solid foundation for researchers and scientists in the agrochemical industry to explore the vast chemical space accessible from this versatile intermediate. The continued application of this compound in innovative synthetic strategies holds significant promise for the discovery of next-generation crop protection agents.
References
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 6-Bromo-2-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chemical Reactivity and Strategic Considerations
6-Bromo-2-fluoronicotinic acid is a substituted pyridine carboxylic acid with a unique electronic profile. The presence of a bromine atom at the 6-position and a fluorine atom at the 2-position, both electron-withdrawing groups, influences the reactivity of the carboxylic acid. These substituents enhance the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic attack. However, the overall electronic nature of the pyridine ring can also affect the acidity of the carboxylic acid and the stability of reaction intermediates.
The derivatization of the carboxylic acid group is a fundamental step in leveraging this molecule as a scaffold in drug discovery. Transformation into esters, amides, and acyl chlorides opens up a vast chemical space for the introduction of various functional groups, enabling the systematic exploration of structure-activity relationships (SAR).
Core Derivatization Strategies
The primary routes for derivatizing the carboxylic acid group of this compound involve its conversion into esters, amides, and acyl halides. Each of these derivatives serves as a versatile intermediate for further chemical modifications.
Figure 1: Core derivatization pathways for this compound.
Esterification: Synthesis of 6-Bromo-2-fluoronicotinate Esters
Esterification is a common strategy to mask the polarity of the carboxylic acid, improve cell permeability, or to introduce a handle for further functionalization.
Fischer Esterification
This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1]
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[1]
Protocol: Synthesis of Methyl 6-Bromo-2-fluoronicotinate
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Table 1: Typical Reaction Parameters for Fischer Esterification
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Catalyst | H₂SO₄ |
| Solvent | Alcohol (e.g., Methanol) |
Alkylation of the Carboxylate
An alternative method involves the reaction of the carboxylate salt with an alkyl halide. This is particularly useful for introducing more complex alkyl groups.
Protocol: Synthesis of Ethyl 6-Bromo-2-fluoronicotinate
-
Materials:
-
This compound
-
Potassium carbonate
-
Ethyl iodide
-
Dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Amidation: Synthesis of 6-Bromo-2-fluoronicotinamides
Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. Direct amidation of carboxylic acids with amines is often challenging because amines are basic and can deprotonate the carboxylic acid to form an unreactive carboxylate.[1] Therefore, coupling agents are typically employed.
Carbodiimide-Mediated Amide Coupling
Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid.[1][2]
Rationale: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can further accelerate the reaction.
Figure 2: Workflow for carbodiimide-mediated amidation.
Protocol: Synthesis of N-Benzyl-6-bromo-2-fluoronicotinamide
-
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[3]
-
Table 2: Common Coupling Reagents for Amidation
| Reagent | Acronym | Byproduct |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (precipitate) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
Acyl Halide Formation: Synthesis of 6-Bromo-2-fluoronicotinoyl Chloride
Acyl chlorides are highly reactive intermediates that can be readily converted into a wide range of carboxylic acid derivatives, including esters, amides, and anhydrides.
Reaction with Thionyl Chloride
Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides.[4][5][6]
Rationale: The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.[4][6]
Protocol: Synthesis of 6-Bromo-2-fluoronicotinoyl Chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
A catalytic amount of DMF
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
To a suspension of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 6-bromo-2-fluoronicotinoyl chloride is often used in the next step without further purification.
-
Characterization of Derivatives
The successful synthesis of the desired derivatives should be confirmed by appropriate analytical techniques.
Table 3: Analytical Characterization Techniques
| Technique | Information Provided |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation of functional group transformation. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product.[7] |
| Infrared (IR) Spectroscopy | Identification of characteristic carbonyl stretching frequencies for esters, amides, and acyl chlorides.[8] |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing product purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantifying product purity and separating mixtures. |
Purification and Handling
Purification of nicotinic acid derivatives can often be achieved by standard techniques such as recrystallization or column chromatography.[3][9][10] The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the polarity of the synthesized derivative. Given the potential for hydrolysis, especially with acyl chlorides, it is crucial to handle these compounds under anhydrous conditions.
Conclusion
The derivatization of the carboxylic acid group of this compound is a versatile and powerful approach for generating a library of compounds for drug discovery and development. The choice of derivatization strategy will depend on the desired final product and the subsequent synthetic steps. The protocols provided herein offer robust starting points for the synthesis of key ester, amide, and acyl chloride intermediates. Careful execution of these reactions, coupled with diligent monitoring and purification, will enable researchers to efficiently explore the chemical space around this important scaffold.
References
- 1. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 2. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 10. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Application Note: A Validated RP-HPLC Method for Purity Assessment of 6-Bromo-2-fluoronicotinic Acid
Abstract
This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 6-Bromo-2-fluoronicotinic acid (CAS: 1214345-17-1). This compound is a key intermediate in pharmaceutical synthesis, where its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The method utilizes a C18 stationary phase with a gradient mobile phase of acidified water and acetonitrile, and UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1]
Introduction and Scientific Rationale
This compound is a halogenated pyridine derivative with the molecular formula C6H3BrFNO2.[2] Its structural features, including the aromatic pyridine ring, a carboxylic acid group, and halogen substituents, make it a versatile building block in medicinal chemistry. The purity of such intermediates is a paramount concern in drug development, as impurities can affect the efficacy, safety, and stability of the final drug product.
The selection of RP-HPLC is predicated on the physicochemical properties of the analyte. The molecule possesses both hydrophobic (bromofluoropyridine ring) and hydrophilic (carboxylic acid) moieties, making it ideally suited for separation on a non-polar stationary phase like C18.[3][4] The critical experimental choice is the control of the mobile phase pH. By acidifying the aqueous component of the mobile phase, the ionization of the carboxylic acid group is suppressed. This protonation renders the molecule less polar, thereby increasing its retention time on the C18 column and significantly improving peak shape by preventing tailing. This protocol provides a reliable quality control tool for researchers, scientists, and drug development professionals.
Principle of the Method
The method employs reverse-phase chromatography, where the stationary phase is non-polar (C18 bonded silica) and the mobile phase is polar.[5] Components of the sample are separated based on their relative hydrophobicity. Non-polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.[4] A gradient elution is used to ensure that impurities with a wide range of polarities can be effectively separated from the main analyte peak and quantified within a reasonable runtime. Detection is performed using a UV-Vis spectrophotometer, leveraging the chromophoric nature of the pyridine ring system.
Materials and Methods
Equipment and Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 µm, PTFE or nylon).
-
Analytical Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent.
Reagents and Standards
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (ACN), HPLC gradient grade.
-
Water, HPLC grade or Milli-Q.
-
Trifluoroacetic acid (TFA) or Orthophosphoric acid (H₃PO₄), analytical grade.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Experimental Protocol & Workflow
The overall workflow for purity analysis is a systematic process ensuring that the instrumentation is performing correctly before proceeding with sample analysis and data interpretation.
Caption: HPLC analysis workflow from preparation to reporting.
Step-by-Step Methodology
-
System Preparation: Set up the HPLC system according to the chromatographic conditions listed in Table 1. Purge all solvent lines to remove air bubbles.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (80% A: 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the Working Standard Solution (50 µg/mL) five times consecutively.
-
The system is deemed suitable for analysis if the criteria in Table 2 are met. This step is mandatory to ensure the trustworthiness and reliability of the analytical results.
-
Rationale: SST confirms that the chromatographic system (pump, injector, column, detector) is performing adequately on the day of analysis.
-
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for the main peak |
| Theoretical Plates (N) | > 2000 for the main peak |
| %RSD for Peak Area | ≤ 2.0% for five replicate injections |
| %RSD for Retention Time | ≤ 1.0% for five replicate injections |
-
Analysis:
-
Inject the diluent once as a blank to ensure no carryover or system contamination.
-
Inject each prepared Sample Solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram for the sample injections, excluding any peaks from the blank and those below the Limit of Quantitation (LOQ).
-
Calculate the purity of this compound using the area normalization formula:
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][7] The validation parameters confirm the method is reliable for purity assessment.[1]
Caption: Interrelation of ICH Q2(R1) validation parameters.
Validation Results
| Validation Parameter | Summary of Results |
| Specificity | The method is specific. The main peak was resolved from all degradation products generated under stress conditions (acid, base, peroxide, heat, light). |
| Linearity | Excellent linearity over the range of LOQ to 150% of the working concentration (e.g., 0.5 to 75 µg/mL). Correlation coefficient (r²) > 0.999. |
| Accuracy | Mean recovery was between 98.0% and 102.0% at three concentration levels (e.g., 50%, 100%, 150%). |
| Precision (Repeatability) | The %RSD for six replicate sample preparations was ≤ 1.0%. |
| Intermediate Precision | The %RSD between results from two different analysts on two different days was ≤ 2.0%. |
| Limit of Detection (LOD) | ~0.05 µg/mL (Based on S/N ratio of 3:1) |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL (Based on S/N ratio of 10:1) |
| Robustness | The method was robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). |
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the purity assessment of this compound. The comprehensive validation demonstrates that the method is suitable for routine quality control analysis in both research and manufacturing environments. The clear, step-by-step protocol and defined system suitability criteria ensure the generation of reliable and consistent results.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. 1214345-17-1 | this compound [fluoromart.com]
- 3. jordilabs.com [jordilabs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-fluoronicotinic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to anticipate and resolve specific issues that may arise during the synthesis of 6-Bromo-2-fluoronicotinic acid.
FAQ 1: I am attempting a lithiation/carboxylation of a 2,6-dihalopyridine precursor and observing multiple unexpected products. What are the likely byproducts and how can I minimize them?
Answer:
The lithiation of dihalopyridines, such as 2,6-dibromopyridine, is a powerful method for introducing a carboxylic acid group at a specific position. However, it is a nuanced reaction prone to several side products.
Common Byproducts and Their Origins:
-
Di-lithiated Species: The formation of 2,6-dilithiopyridine can occur if an excess of the organolithium reagent (e.g., n-BuLi) is used or if the reaction temperature is not kept sufficiently low.[1] This can lead to dicarboxylic acid byproducts upon quenching with CO₂.
-
Protonated Starting Material: Incomplete lithiation will result in the recovery of the starting 2,6-dihalopyridine.
-
Products of Ring Deprotonation: The generated 2-lithio-6-bromopyridine is a strong base and can deprotonate the remaining starting material, leading to undesired coupling products.[1]
-
Solvent-Related Impurities: Organolithium reagents can react with ethereal solvents like THF, especially at temperatures above -78 °C, consuming the reagent and introducing impurities.[1]
Troubleshooting and Prevention:
-
Precise Stoichiometry: Use a freshly titrated solution of the organolithium reagent and add it dropwise to the cooled solution of the dihalopyridine. Aim for 1.0 to 1.1 equivalents for monolithiation.[1]
-
Strict Temperature Control: Maintain a reaction temperature of -78 °C using a dry ice/acetone bath to minimize side reactions.[1]
-
Inert Atmosphere: Organolithium reagents are highly sensitive to moisture and oxygen. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Solvent Choice: While THF is common, for some applications, non-coordinating solvents like toluene may offer better selectivity.[1]
FAQ 2: During the nucleophilic fluorination step to replace a leaving group with fluoride, I'm getting a low yield of the desired this compound and observing elimination byproducts. What is causing this?
Answer:
Nucleophilic aromatic substitution (SNAr) to introduce a fluorine atom can be challenging due to the nature of the fluoride ion.
Common Byproducts and Their Origins:
-
Elimination Products: Fluoride sources can be quite basic, leading to elimination side reactions, especially if there are abstractable protons on adjacent carbons.[2]
-
Incomplete Reaction: The low solubility of some fluoride salts can lead to incomplete conversion, leaving unreacted starting material.
-
Hydrolysis Products: If water is present in the reaction, hydrolysis of the starting material or product can occur, especially at elevated temperatures.
Troubleshooting and Prevention:
-
Choice of Fluoride Source: Consider using less basic fluoride sources. While alkali metal fluorides like KF and CsF are common, HF-amine complexes (e.g., Et₃N·3HF) can sometimes offer better results with reduced basicity.[2]
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions to prevent hydrolysis and to maximize the nucleophilicity of the fluoride ion.
-
Phase-Transfer Catalysis: To improve the solubility of inorganic fluoride salts, a phase-transfer catalyst (e.g., a crown ether for KF) can be employed.
-
Temperature Optimization: Lowering the reaction temperature can favor the substitution pathway over elimination, as elimination reactions often have a higher activation energy.[2]
FAQ 3: I am synthesizing this compound via hydrolysis of a nitrile precursor (6-bromo-2-fluoro-3-cyanopyridine) and I am isolating the corresponding amide as a major byproduct. How can I drive the reaction to the carboxylic acid?
Answer:
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common issue.[1]
Common Byproducts and Their Origins:
-
Amide Intermediate (6-Bromo-2-fluoronicotinamide): This is the primary byproduct of incomplete hydrolysis.
-
Unreacted Nitrile: If the reaction conditions are not sufficiently forcing, some of the starting nitrile may remain.
Troubleshooting and Prevention:
-
Reaction Time and Temperature: Prolonging the reaction time and/or increasing the temperature can help drive the hydrolysis of the amide to the carboxylic acid. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.[1]
-
Choice of Acid or Base: Stronger acids (e.g., concentrated HCl or H₂SO₄) or bases (e.g., NaOH or KOH) are typically required for complete hydrolysis. The choice will depend on the stability of your substrate.
-
pH Control: The rate of hydrolysis is highly dependent on pH. Ensure the pH is strongly acidic or basic throughout the reaction.[1]
FAQ 4: I am considering a Sandmeyer reaction to introduce the bromo or fluoro group. What are the potential byproducts I should be aware of?
Answer:
The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a classic method for introducing halides to an aromatic ring. However, it is known to produce certain byproducts.
Common Byproducts and Their Origins:
-
Biaryl Compounds: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.[3][4]
-
Phenolic Compounds: If water is present and the reaction conditions are not carefully controlled, the diazonium salt can be hydrolyzed to the corresponding phenol.[4]
-
Deamination Product: Reduction of the diazonium salt can lead to the formation of a product where the amino group has been replaced by a hydrogen atom.
Troubleshooting and Prevention:
-
Temperature Control: Diazonium salts are often unstable at higher temperatures. It is crucial to maintain the recommended low temperature during diazotization and the subsequent Sandmeyer reaction.
-
Careful Addition of Reagents: Slow and controlled addition of reagents can help to minimize side reactions.
-
Use of Freshly Prepared Diazonium Salt: Whenever possible, use the diazonium salt immediately after its preparation to avoid decomposition.
Summary of Common Byproducts
| Byproduct Class | Potential Synthetic Step of Origin | Causative Factors | Recommended Analytical Detection |
| Di-substituted/Over-reacted Products | Lithiation/Carboxylation | Excess organolithium reagent, elevated temperature. | LC-MS, GC-MS, ¹H NMR |
| Starting Material | All steps | Incomplete reaction, poor reagent activity. | TLC, HPLC, LC-MS, GC-MS |
| Ring-Deprotonated Products | Lithiation/Carboxylation | Basicity of the organolithium intermediate. | LC-MS, GC-MS, ¹H NMR |
| Solvent Adducts | Lithiation/Carboxylation | Reaction of organolithium with the solvent (e.g., THF). | GC-MS, ¹H NMR |
| Elimination Products | Nucleophilic Fluorination | Basicity of the fluoride source, high temperature. | GC-MS, ¹H NMR |
| Amide Intermediate | Nitrile Hydrolysis | Incomplete hydrolysis, mild reaction conditions. | LC-MS, HPLC, IR, ¹H NMR |
| Biaryl Compounds | Sandmeyer Reaction | Radical coupling of aryl intermediates. | LC-MS, GC-MS |
| Phenolic Impurities | Sandmeyer Reaction | Hydrolysis of the diazonium salt intermediate. | LC-MS, GC-MS |
| Decarboxylated Product | Final product or during hydrolysis | High temperatures, harsh acidic or basic conditions. | LC-MS, GC-MS, ¹H NMR |
Experimental Workflow & Key Checkpoints
A potential synthetic route starting from 2,6-dibromopyridine is outlined below, highlighting critical control points to minimize byproduct formation.
Caption: A representative synthetic workflow for this compound.
Protocol: Purification and Characterization
General Purification Strategy:
Purification of the final product often involves recrystallization or column chromatography. Given the acidic nature of the target molecule, care must be taken during workup and purification to avoid decarboxylation, which can be promoted by excessive heat or harsh pH conditions.
Step-by-Step Purification Protocol (Illustrative):
-
Workup: After the final synthetic step, the reaction mixture is typically quenched and the pH is adjusted to acidic conditions (e.g., pH 2-3) to protonate the carboxylic acid. The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
Washing: The organic layer is washed with brine to remove water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure at a moderate temperature to avoid decarboxylation.
-
Recrystallization/Chromatography: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Characterization:
The identity and purity of this compound should be confirmed by a combination of analytical techniques:
-
¹H NMR: To confirm the proton environment of the pyridine ring.
-
¹³C NMR & ¹⁹F NMR: To confirm the carbon skeleton and the presence of the fluorine atom.
-
LC-MS or GC-MS: To determine the molecular weight and assess the purity of the compound.
-
Melting Point: To compare with the literature value for the pure compound.
Logical Relationships in Byproduct Formation
The following diagram illustrates the interconnectedness of reaction conditions and the formation of common byproducts.
Caption: Relationship between reaction conditions and byproduct formation.
References
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 6-Bromo-2-fluoronicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 6-Bromo-2-fluoronicotinic acid. The unique electronic and structural features of this molecule can lead to common pitfalls. This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki reaction shows no product formation or very low conversion. Where should I start troubleshooting?
This is the most common issue and can stem from several factors. Let's break down the most probable causes, starting with the catalyst system.
The "Why": The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A failure in any of these steps will halt the reaction. With a substrate like this compound, two features are particularly demanding:
-
Electron-Deficient Heterocycle: The pyridine ring is electron-deficient, which can make the initial oxidative addition of the C-Br bond to the Pd(0) catalyst slower than for electron-rich aryl bromides.
-
Carboxylic Acid Group: The nicotinic acid moiety is the most likely culprit for catalyst inhibition. Under the basic conditions required for the reaction, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can coordinate to the palladium center, forming a stable complex that is reluctant to participate in the subsequent steps of the catalytic cycle, effectively deactivating the catalyst.[3][4]
The "How-To" - A Stepwise Approach:
-
Evaluate Your Catalyst and Ligand: For electron-deficient and potentially coordinating substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient.[4] You need a catalyst system that promotes a rapid oxidative addition and is resistant to inhibition.
-
Protect the Carboxylic Acid: The most direct way to prevent catalyst inhibition by the carboxylate is to temporarily protect it.
-
Recommendation: Convert the carboxylic acid to a methyl or ethyl ester via Fischer esterification before attempting the Suzuki coupling. The ester is significantly less coordinating and should not interfere with the palladium catalyst. The acid can be regenerated by saponification after a successful coupling.
-
Experimental Protocol: Methyl Ester Protection
-
Suspend this compound (1.0 eq) in methanol (10-20 volumes).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Q2: I'm observing significant decomposition of my boronic acid. What's happening and how can I prevent it?
This issue points towards a common side reaction known as protodeboronation.
The "Why": Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[7][8] This side reaction consumes your valuable boronic acid coupling partner and is often promoted by the basic and aqueous conditions typical of many Suzuki reactions. Electron-deficient arylboronic acids can be particularly susceptible.[9]
The "How-To":
-
Use a More Stable Boron Reagent: Boronic acids can be unstable. Boronic esters, such as pinacol esters (Bpin), or potassium organotrifluoroborates (BF₃K) are generally more robust and less prone to protodeboronation.[7][8][10] They often release the active boronic acid species slowly into the reaction medium, keeping its standing concentration low and minimizing side reactions.[7][10]
-
Minimize Water: While some water is often necessary, excessive amounts can accelerate protodeboronation. If using a biphasic system, try reducing the proportion of water.
-
Choice of Base: The strength and nature of the base can influence the rate of protodeboronation.[8] While a strong base is needed for the reaction, excessively harsh conditions can be detrimental.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting failed Suzuki couplings.
Q3: My reaction is sluggish and requires high temperatures, leading to side products. How can I choose the optimal catalyst, base, and solvent?
The interplay between catalyst, ligand, base, and solvent is critical for success, especially with a challenging substrate.
The "Why":
-
Catalyst & Ligand: The ligand's steric bulk and electron-donating ability directly impact the rates of oxidative addition and reductive elimination. For heteroaryl halides, bulky, electron-rich ligands like the Buchwald biaryl phosphines (e.g., SPhos, XPhos) are often superior as they promote the formation of the active monoligated Pd(0) species and stabilize the oxidative addition transition state.[5][6][11]
-
Base: The base has multiple roles: it activates the boronic acid to form a more nucleophilic boronate complex, and it participates in the regeneration of the Pd(0) catalyst.[1][12] The choice of base affects solubility and reactivity. Stronger, non-nucleophilic bases are often preferred for challenging couplings.
-
Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Aprotic polar solvents are common.
The "How-To" - A Component Selection Guide:
Table 1: Catalyst & Ligand Selection Guide
| Ligand Class | Specific Ligand | Recommended For | Rationale |
| Biaryl Phosphines | SPhos, XPhos | General purpose, sterically hindered & electron-poor halides | Excellent activity, promotes fast oxidative addition and reductive elimination.[6][11] |
| Ferrocenyl Phosphines | dppf | General purpose, good stability | Widely used, but may be less effective for this specific substrate than Buchwald ligands. |
| Trialkyl Phosphines | P(t-Bu)₃ | Electron-rich or hindered halides | Very electron-rich and bulky, can be highly effective but also more air-sensitive. |
Table 2: Base Selection Guide
| Base | Strength | Common Use Case | Notes |
| K₃PO₄ | Strong | Challenging couplings, N-heterocycles | Often provides excellent results with hindered substrates. Good solubility in water.[12] |
| Cs₂CO₃ | Strong | Difficult couplings (the "caesium effect") | Highly effective but more expensive. Its solubility and the nature of the cation can accelerate the reaction.[12] |
| K₂CO₃ | Moderate | General purpose | A good starting point, but may not be strong enough for this challenging transformation.[12] |
| KF | Weak | Ester-containing substrates | Can prevent hydrolysis of base-sensitive groups, but may lead to slower reaction rates.[13][14] |
Solvent Recommendations:
-
1,4-Dioxane/water or Toluene/water (e.g., 4:1 or 5:1 v/v) are excellent starting points.
Q4: I am seeing a significant amount of homocoupling of my boronic acid. What causes this?
Homocoupling (the formation of a biaryl from two boronic acid molecules) is a sign that the catalytic cycle is not operating efficiently.
The "Why": Boronic acid homocoupling can occur through an oxidative mechanism, especially in the presence of oxygen and a palladium catalyst. It becomes competitive when the desired cross-coupling pathway is slow. If the transmetalation or reductive elimination steps are sluggish, the opportunity for side reactions increases.
The "How-To":
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This is the most critical step to prevent oxidative homocoupling. Use a freeze-pump-thaw cycle (3x) or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Optimize Ligand-to-Metal Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for monodentate ligands) can sometimes suppress homocoupling by ensuring the palladium center remains coordinated and less prone to side reactions.
-
Re-evaluate Catalyst System: As mentioned in Q1 and Q3, a more active catalyst system that promotes a faster overall catalytic cycle will naturally outcompete the slower homocoupling pathway.
Catalyst Inhibition Diagram
Caption: The productive Suzuki cycle versus catalyst deactivation by the carboxylate.
Q5: Could the nicotinic acid be decarboxylating under my reaction conditions?
While possible, it is less likely to be the primary failure mode under typical Suzuki conditions.
The "Why": Decarboxylation of nicotinic acids typically requires harsh conditions, such as very high temperatures (e.g., >150-250 °C) or specific catalysts not usually employed in Suzuki reactions.[16][17] Standard Suzuki reactions are often run between 80-110 °C. While some minor decarboxylation might occur, it is unlikely to be the main reason for complete reaction failure. Catalyst inhibition is a far more common issue.
The "How-To":
-
Analyze Your Crude Reaction Mixture: Use LC-MS to look for the mass of the potential decarboxylated starting material (6-Bromo-2-fluoropyridine).
-
Keep Temperatures in Check: Avoid excessive heating. If your chosen catalyst system requires very high temperatures to show any activity, it is likely the wrong system for this substrate. A more active catalyst should allow the reaction to proceed at a more moderate temperature (e.g., ≤ 100 °C).
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of the methyl ester of this compound.
Materials:
-
Methyl 6-bromo-2-fluoronicotinate (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (2.0 - 3.0 eq), finely ground
-
1,4-Dioxane and Water (degassed)
Procedure:
-
To a dry reaction flask, add methyl 6-bromo-2-fluoronicotinate, the boronic acid species, and finely ground K₃PO₄.
-
In a separate vial, add Pd(OAc)₂ and SPhos. Add a small amount of dioxane and swirl to form the pre-catalyst complex (solution will typically turn a different color).
-
Evacuate and backfill the main reaction flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and then degassed water (e.g., a 4:1 or 5:1 ratio) to the main flask via syringe.
-
Add the pre-catalyst solution to the main flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If desired, the resulting ester can be saponified to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 17. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-fluoronicotinic Acid
Introduction
6-Bromo-2-fluoronicotinic acid is a key building block in modern medicinal chemistry and drug development.[1] Its unique substitution pattern on the pyridine ring allows for diverse chemical modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical and agrochemical compounds.[1] This guide serves as a technical support center for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the challenges encountered during its synthesis.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: I am observing low yields in the fluorination of 2,6-dibromopyridine. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the nucleophilic aromatic substitution (SNAr) of 2,6-dibromopyridine with a fluoride source (a Halex reaction) are a common issue. The primary causes and their solutions are outlined below:
-
Insufficiently Anhydrous Conditions: The fluoride anion is a strong base and is easily solvated by water, which significantly reduces its nucleophilicity. Trace amounts of water can also lead to the formation of 2-bromo-6-hydroxypyridine as a major byproduct.
-
Low Reactivity of the Fluoride Source: Potassium fluoride (KF) has low solubility in organic solvents.
-
Solution:
-
Use of a Phase-Transfer Catalyst: Catalysts like tetrabutylammonium fluoride (TBAF) or crown ethers (e.g., 18-crown-6) can be used to increase the solubility and reactivity of the fluoride salt.[2]
-
Alternative Fluoride Sources: Cesium fluoride (CsF) is more soluble and reactive than KF. Anhydrous tetramethylammonium fluoride or tetrabutylammonium fluoride (TBAF) can also be highly effective, sometimes allowing for milder reaction conditions.[2]
-
-
-
Inadequate Reaction Temperature: The Halex reaction on pyridine rings typically requires high temperatures to proceed at a reasonable rate.[2][3]
-
Solution: The reaction is often performed at temperatures between 150-250 °C.[2] The optimal temperature should be determined empirically, balancing reaction rate with potential decomposition.
-
-
Formation of 2,6-difluoropyridine: While the first fluorine substitution deactivates the ring towards further nucleophilic attack, forcing conditions (high temperature, long reaction time, highly reactive fluoride source) can lead to the formation of the difluorinated byproduct.
-
Solution: Monitor the reaction progress by GC-MS or LC-MS. Avoid excessively long reaction times and high temperatures once the starting material is consumed. Using a slight excess of 2,6-dibromopyridine can also suppress the formation of the di-substituted product.
-
Question 2: I am struggling with the selective introduction of the carboxylic acid group at the 3-position. What is the best strategy?
Answer:
The most common and effective method for introducing a carboxylic acid group at the 3-position of a 2-fluoro-6-bromopyridine intermediate is through directed ortho-metalation (DoM), followed by quenching with carbon dioxide.
-
Challenge: Regioselectivity of Lithiation: The 2-fluoro substituent is a good directing group for lithiation at the 3-position. However, competing reactions such as lithium-halogen exchange at the 6-position or deprotonation at other sites can occur.
-
Solution:
-
Choice of Base: Use a strong, sterically hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C).[4] These bases favor deprotonation over nucleophilic attack or lithium-halogen exchange.
-
Temperature Control: Maintain a strict low temperature (-78 °C) during the addition of the base and the subsequent reaction to prevent side reactions and ensure kinetic control of the lithiation.[5]
-
-
-
Challenge: Inefficient Carboxylation: The lithiated intermediate can be unstable and may decompose upon warming before it reacts with CO2.
-
Solution:
-
Quenching with Dry CO2: Bubble dry CO2 gas through the solution of the lithiated intermediate at -78 °C, or pour the reaction mixture onto an excess of crushed dry ice. Ensure the CO2 is anhydrous to prevent quenching of the organolithium species with water.
-
Use of Chloroformates: An alternative is to quench the lithiated intermediate with a chloroformate (e.g., methyl chloroformate) to form the corresponding ester. This is then hydrolyzed to the carboxylic acid in a subsequent step.[2] This can sometimes be a more efficient method.
-
-
Question 3: During purification, I am having difficulty separating my product, this compound, from the starting material and byproducts.
Answer:
Purification of this compound can be challenging due to the similar polarities of the product and certain impurities. A multi-step approach is often necessary.
-
Acid-Base Extraction: Take advantage of the acidic nature of the carboxylic acid group.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a weak aqueous base, such as a saturated solution of sodium bicarbonate. The desired product will move into the aqueous layer as its sodium salt, while non-acidic impurities (like unreacted 2-fluoro-6-bromopyridine) will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 2M HCl) to a pH of 3-4.[2]
-
The product will precipitate out of the aqueous solution and can be collected by filtration.
-
-
Recrystallization: If the product obtained after extraction is still not pure, recrystallization can be effective.
-
Solvent Selection: Experiment with different solvent systems. A common approach is to use a polar solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
-
Column Chromatography: This is generally a last resort for large-scale purification due to cost and time, but it can be very effective for removing stubborn impurities.
-
Stationary Phase: Use silica gel.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent tailing on the column.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
A1: A robust and commonly employed synthetic strategy involves a three-step sequence starting from commercially available 2,6-dibromopyridine. This route offers a good balance of efficiency and control over regioselectivity.
The proposed synthetic pathway is as follows:
Caption: Proposed synthetic pathway for this compound.
Q2: How critical are anhydrous conditions throughout the synthesis?
A2: Maintaining anhydrous conditions is absolutely critical, particularly during two key steps:
-
Fluorination (Halex Reaction): As mentioned in the troubleshooting guide, the presence of water deactivates the fluoride nucleophile and leads to the formation of hydroxy-pyridines, which can be difficult to separate from the desired product.
-
Lithiation: Organolithium reagents like LDA are extremely strong bases and will be instantly quenched by any protic source, including trace amounts of water in the solvent or on the glassware. This will lead to a significant drop in yield.
Q3: What are the key parameters to control during the Halex fluorination step?
A3: The success of the selective monofluorination of 2,6-dibromopyridine hinges on the careful control of several parameters. These are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Fluoride Source | Spray-dried KF or CsF | KF is cost-effective, while CsF is more reactive. Both must be anhydrous.[2][6] |
| Solvent | Anhydrous DMSO or Sulfolane | High-boiling polar aprotic solvents are required to solubilize the fluoride salt and reach the necessary reaction temperatures.[2][3] |
| Temperature | 150-220 °C | High temperatures are necessary to overcome the activation energy for the SNAr reaction on the pyridine ring.[2] |
| Phase Transfer Catalyst | Optional (e.g., TBAF) | Can increase the reactivity of KF and may allow for lower reaction temperatures. |
| Reaction Time | 4-24 hours | The reaction should be monitored by GC-MS or LC-MS to determine the optimal time for maximizing the yield of the mono-fluorinated product while minimizing the formation of the di-fluorinated byproduct. |
Q4: Are there any major safety considerations for this synthesis?
A4: Yes, several steps in this synthesis require strict adherence to safety protocols:
-
Halex Reaction: This reaction is performed at high temperatures with high-boiling solvents. It should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn.
-
Lithiation: Organolithium reagents like LDA are highly pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. A dry chemical fire extinguisher (Class D) should be readily available.
-
Quenching: The quenching of the lithiated intermediate with dry ice or the acidification of the final product can be highly exothermic and may cause vigorous gas evolution. These steps should be performed slowly and with adequate cooling.
Part 3: Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound based on the proposed route.
Step 1: Synthesis of 2-Bromo-6-fluoropyridine
Caption: Workflow for the synthesis of 2-Bromo-6-fluoropyridine.
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.2 equivalents) and 2,6-dibromopyridine (1.0 equivalent).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Heat the reaction mixture to 180 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by GC-MS every 2-4 hours.
-
Once the starting material is consumed and the desired mono-fluorinated product is maximized, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-Bromo-6-fluoropyridine.
Step 2: Synthesis of this compound
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of 2-Bromo-6-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by pouring the mixture onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then add water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 2M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
preventing degradation of 6-Bromo-2-fluoronicotinic acid during reactions
A Guide to Preventing Degradation in Synthetic Applications
Welcome to the technical support center for 6-Bromo-2-fluoronicotinic acid (CAS 1214345-17-1). As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into maintaining the integrity of this versatile building block during chemical transformations. This is not just a list of steps; it's a manual grounded in mechanistic principles to help you anticipate, troubleshoot, and solve common stability challenges.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its trifunctional pyridine core that allows for sequential, selective functionalization.[1][2][3] However, its utility is matched by its reactivity, which can lead to undesirable degradation if reaction conditions are not carefully controlled. This guide will walk you through the primary degradation pathways and provide actionable strategies to ensure your reactions are successful.
Core Degradation Pathways: Understanding the "Why"
The stability of this compound is dictated by the interplay of its three key functional groups: the carboxylic acid, the C-F bond, and the C-Br bond on the electron-deficient pyridine ring. Understanding these vulnerabilities is the first step toward preventing unwanted side reactions.
Caption: Primary degradation pathways for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and best practices for handling halogenated pyridines.
General Handling and Storage
Q1: How should I store this compound to ensure its long-term stability?
A1: Proper storage is critical to prevent slow degradation over time. The compound should be stored in an inert atmosphere (argon or nitrogen) at temperatures between 2-8°C.[4][5] It is a solid that should be protected from moisture and light.[4] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed reactions are the most common application for this substrate, leveraging the reactive C-Br bond.[3][6] However, the conditions required can often trigger degradation.
Q2: I'm observing significant decarboxylation during my Suzuki coupling, leading to the formation of 2-bromo-6-fluoropyridine. How can I prevent this?
A2: Decarboxylation is the loss of the carboxylic acid group as CO₂ and is typically induced by heat.[7][8] The electron-withdrawing nature of the pyridine ring and the fluoro-substituent can facilitate this process.
-
Mechanism Insight: High temperatures provide the activation energy for the six-membered ring transition state characteristic of many decarboxylation reactions, especially for heteroaromatic carboxylic acids.[8]
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical factor. Aim for the lowest possible temperature that still allows for catalytic turnover. Screen temperatures from 60°C to 100°C. Many modern palladium catalysts and ligands are highly active at lower temperatures.
-
Base Selection: While a base is necessary for the Suzuki reaction, strong bases can promote decarboxylation.[9] Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger ones like NaOH or KOH. You will need at least two equivalents of base: one for the catalytic cycle and one to deprotonate the acidic substrate.[6]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating that can lead to product degradation.
-
Q3: My yield is low, and I'm isolating a significant amount of 6-bromo-2-hydroxynicotinic acid. What is causing this side reaction?
A3: You are observing hydrolysis, a form of Nucleophilic Aromatic Substitution (SNAr), where water or hydroxide ions attack the C-2 position, displacing the fluoride. The C-F bond on the electron-deficient pyridine ring is highly activated towards nucleophilic attack.[10][11]
-
Mechanism Insight: The rate of SNAr on halopyridines is accelerated by the electronegativity of the leaving group, making the C-F bond more susceptible to displacement than C-Cl or C-Br under these conditions.[12]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is paramount. Use freshly distilled, anhydrous solvents. Dry your glassware thoroughly. Use a base that is as anhydrous as possible (e.g., freshly ground and dried K₂CO₃ or CsF).
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SNAr. Consider less polar solvents like 1,4-dioxane or toluene, which may slow the rate of hydrolysis.
-
Base Selection: Avoid strongly nucleophilic bases or aqueous basic solutions (e.g., aqueous Na₂CO₃). Bases like CsF can be effective for Suzuki couplings and are less prone to causing hydrolysis.[13]
-
| Problem Encountered | Likely Cause(s) | Recommended Solution(s) |
| Decarboxylation | High reaction temperature; Prolonged heating; Excessively strong base. | Lower the reaction temperature (60-80°C); Monitor reaction closely and stop upon completion; Use milder bases (K₃PO₄, Cs₂CO₃). |
| Hydrolysis (Defluorination) | Presence of water; Use of aqueous bases; High reaction temperature. | Use anhydrous solvents and reagents; Switch to non-aqueous bases (e.g., CsF, K₃PO₄); Lower the reaction temperature. |
| Protodebromination | Reductive impurities; H-donor solvents (e.g., alcohols); Unstable boronic acids. | Use high-purity solvents and reagents; Avoid alcohol co-solvents if possible; Use fresh, high-quality boronic acid. |
Amide Bond Formation
Q4: When activating the carboxylic acid with reagents like thionyl chloride (SOCl₂), I get a dark, complex mixture. What's happening and what should I use instead?
A4: Aggressive activating agents like SOCl₂ operate under harsh, acidic conditions and high temperatures, which can lead to multiple side reactions on the sensitive fluoropyridine ring.
-
Mechanism Insight: The combination of heat and strong acid can promote both decarboxylation and polymerization or other unwanted reactions with the pyridine nitrogen.
-
Troubleshooting Steps:
-
Use Mild Coupling Reagents: Switch to modern peptide coupling reagents that operate at or below room temperature. Excellent choices include HATU, HBTU, or EDC in combination with an additive like HOBt or Oxyma.
-
Employ a Non-Nucleophilic Base: Use a hindered, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid produced during the reaction without competing as a nucleophile.
-
Control the Temperature: Perform the activation and coupling at 0°C and allow the reaction to slowly warm to room temperature. This minimizes the risk of side reactions and preserves the integrity of the activated acid intermediate.
-
Experimental Protocols: A Validated Starting Point
The following protocol for a Suzuki-Miyaura coupling provides a robust, optimized starting point designed to minimize degradation.
Protocol: Suzuki-Miyaura Coupling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1214345-17-1 | this compound [fluoromart.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 6-Bromo-2-fluoronicotinic Acid
Welcome to the technical support center for the purification of 6-bromo-2-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic building block. By understanding the chemical nature of this compound, we can devise effective purification strategies to achieve the high purity required for downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties
This compound (C₆H₃BrFNO₂) is a pale-yellow to yellow-brown solid.[1] Its structure, featuring a carboxylic acid group and halogen substituents on a pyridine ring, dictates its solubility and reactivity. The carboxylic acid moiety imparts acidic properties, while the pyridine nitrogen provides a site for protonation in acidic conditions. The bromine and fluorine atoms increase the molecule's hydrophobicity compared to unsubstituted nicotinic acid. Successful purification hinges on exploiting these characteristics.
| Property | Value/Description | Source |
| CAS Number | 1214345-17-1 | [2] |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Appearance | Pale-yellow to yellow-brown solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
II. Troubleshooting Common Purification Challenges
This section addresses frequently encountered issues during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
Question: My initial crude product shows multiple spots on TLC or several peaks in HPLC analysis. What are the likely impurities and how can I remove them?
Answer: Impurities in the synthesis of this compound can stem from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials, regioisomers, or hydrolysis byproducts.
Troubleshooting Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating acidic compounds like this compound from neutral or basic impurities. The carboxylic acid group can be deprotonated with a mild base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, while basic impurities can be removed by a subsequent wash with a dilute acid.
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally.
-
Chromatography: For challenging separations where impurities have similar properties to the desired product, column chromatography using silica gel may be necessary.
Issue 2: Colored Impurities in the Final Product
Question: My purified this compound is still yellow or brown. How can I obtain a colorless or off-white product?
Answer: Colored impurities are common in aromatic compounds and can often be removed with activated carbon or by recrystallization.[3][4]
Troubleshooting Strategies:
-
Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities.[3][5] The carbon is then removed by hot filtration. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Multiple Recrystallizations: A second or even third recrystallization can significantly improve the color and purity of the final product.
Issue 3: Poor Recovery After Purification
Question: I am losing a significant amount of my product during purification. How can I improve my yield?
Answer: Low recovery can be due to several factors, including the choice of purification method, solvent selection in recrystallization, or incomplete extraction.
Troubleshooting Strategies:
-
Optimize Recrystallization Solvent: Using too much solvent or a solvent in which the compound is too soluble at low temperatures will result in significant product loss to the mother liquor.[5] Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Back-Extraction: When performing an acid-base extraction, ensure all the product is extracted from the organic layer by performing multiple extractions with the aqueous base. After acidifying the combined aqueous layers to precipitate the product, consider back-extracting the aqueous filtrate with an organic solvent to recover any dissolved product.
-
Careful Handling: Ensure complete transfer of materials between vessels and proper drying of the final product to avoid mechanical losses.
III. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Acidification: Cool the combined aqueous solution in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2-3), which will cause the purified this compound to precipitate out of solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent should be determined experimentally.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, water, ethyl acetate, or mixtures like ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
IV. Visualizing the Workflow
Workflow for Acid-Base Extraction
Caption: Decision tree for purification via acid-base extraction.
Workflow for Recrystallization
Caption: General workflow for purification by recrystallization.
V. Purity Assessment
After purification, it is crucial to assess the purity of the this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any impurities with distinct signals.[6]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
VI. References
-
Fluoromart. This compound. --INVALID-LINK--
-
BLD Pharm. 1214345-17-1|this compound. --INVALID-LINK--
-
ChemicalBook. This compound | 1214345-17-1. --INVALID-LINK--
-
Google Patents. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. --INVALID-LINK--
-
Google Patents. US3037987A - Purification of nicotinic acid. --INVALID-LINK--
-
BenchChem. Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. --INVALID-LINK--
-
Fluoromart Science Elevated. 1214345-17-1 | this compound. --INVALID-LINK--
-
Biosynth. This compound | 1214345-17-1 | PYB34517. --INVALID-LINK--
-
ChemicalBook. This compound | 1214345-17-1. --INVALID-LINK--
-
Google Patents. CN115433122A - Preparation method of 6-fluoronicotinic acid. --INVALID-LINK--
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Thermo Fisher Scientific. Certificate of analysis. --INVALID-LINK--
-
Organic Syntheses. Nicotinic acid. --INVALID-LINK--
-
Google Patents. US3037987A - Purification of nicotinic acid. --INVALID-LINK--
-
BenchChem. Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. --INVALID-LINK--
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. This compound | 1214345-17-1 [chemicalbook.com]
- 3. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 6-Bromo-2-fluoronicotinic Acid
Welcome to the technical support center for the synthesis of 6-Bromo-2-fluoronicotinic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve your yield and overcome common challenges in the laboratory.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and safety considerations. The most common strategies involve the functionalization of a pre-existing pyridine ring. Below is a summary of the principal synthetic routes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Yield in the Synthesis of 2-Bromo-6-fluoropyridine from 2,6-Dibromopyridine
Question: I am attempting to synthesize 2-Bromo-6-fluoropyridine from 2,6-dibromopyridine via a halogen exchange reaction, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the fluorination of 2,6-dibromopyridine are a common issue. The success of this reaction is highly sensitive to several factors. Here’s a breakdown of potential causes and their solutions:
-
Inefficient Fluorinating Agent: The choice and quality of the fluorinating agent are critical. While various agents can be used, their reactivity and handling requirements differ.
-
Recommendation: For a classic Halex reaction, spray-dried potassium fluoride (KF) is often used. Ensure it is anhydrous. The use of a phase-transfer catalyst, such as 18-crown-6, can significantly improve the reaction rate and yield by enhancing the solubility and nucleophilicity of the fluoride ion.[1]
-
-
High Reaction Temperature Leading to Side Products: While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition or the formation of undesired byproducts.
-
Recommendation: A typical procedure involves heating 2,6-dibromopyridine with potassium fluoride and 18-crown-6 at around 190°C under vacuum (200 mbar), allowing the product to be distilled off as it forms.[1] This reactive distillation approach can help to shift the equilibrium towards the product and minimize side reactions.
-
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or inadequate mixing.
-
Recommendation: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Ensure efficient stirring to maintain a homogenous reaction mixture. One documented procedure using a specific fluorinating agent in acetonitrile at 80°C for 3 hours reported a yield of 78%, with 20% of the starting material recovered.[2] This suggests that optimizing the reaction time and temperature is key to driving the reaction to completion.
-
Challenges in the Lithiation of Bromopyridines
Question: I am struggling with the selective monolithiation of a dibromopyridine precursor. I am observing the formation of multiple products and a significant amount of unreacted starting material. What should I be troubleshooting?
Answer: Organolithium chemistry on pyridine rings requires rigorous control of reaction conditions to achieve high selectivity and yield. Here are the key parameters to consider:
-
Atmospheric Moisture and Oxygen Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and oxygen.[3]
-
Solution: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
-
Incorrect Reaction Temperature: The temperature at which the lithiation is performed is arguably the most critical factor.
-
Solution: The lithium-halogen exchange is a very fast reaction. To minimize side reactions, it is crucial to maintain a very low temperature, typically -78 °C, using a dry ice/acetone bath.[3] Precise temperature control is essential, especially during the addition of the organolithium reagent.
-
-
Quality of Starting Material and Reagents: Impurities in the dibromopyridine or the use of old/titrated n-BuLi can significantly impact the reaction.
-
Solution: Ensure the purity of the starting 2,6-dibromopyridine.[3] Always use freshly titrated n-BuLi to accurately control the stoichiometry.
-
-
Formation of Multiple Products: The formation of multiple products often points to issues with selectivity or side reactions.
-
Di-lithiation: This can occur if an excess of n-BuLi is used. Use a precise amount of n-BuLi (typically 1.0 to 1.1 equivalents for monolithiation).[4]
-
Deprotonation of the Pyridine Ring: The lithiated intermediate can act as a base, deprotonating the starting material and leading to byproducts.[4] Slow, dropwise addition of n-BuLi at a very low temperature can minimize this.
-
Reaction with Solvent: n-BuLi can react with ethereal solvents like THF, especially at temperatures above -78 °C.[1] For certain applications, non-coordinating solvents like toluene might offer better selectivity.[5]
-
-
"Halogen Dance" Rearrangement: In some dihalopyridines, the initial lithium-halogen exchange product can rearrange to a more stable organolithium species, a phenomenon known as "halogen dance".[6]
-
Solution: This is highly dependent on the substitution pattern and reaction conditions. Performing the reaction at a lower temperature and for a shorter duration before quenching the intermediate can sometimes suppress this rearrangement.
-
Low Conversion in the Oxidation of the Methyl Group
Question: I am synthesizing 6-fluoronicotinic acid by oxidizing 2-fluoro-5-methylpyridine, but the conversion is low, and I am recovering a lot of starting material. How can I drive the reaction to completion?
Answer: The oxidation of a methyl group on a pyridine ring to a carboxylic acid can be challenging. Here are some common issues and their solutions:
-
Choice of Oxidizing Agent: The strength and amount of the oxidizing agent are critical.
-
Potassium Permanganate (KMnO₄): This is a common and powerful oxidizing agent for this transformation. However, the reaction often requires harsh conditions (high temperature) and can result in moderate yields (around 45%).[5] A large excess of KMnO₄ is often necessary.
-
Nitric Acid (HNO₃): Industrially, the oxidation of picolines is often carried out with nitric acid.[7] This method is effective but can produce hazardous byproducts like nitrous oxide.
-
-
Reaction Conditions: Temperature and reaction time are key to achieving high conversion.
-
Recommendation: With KMnO₄, the reaction is typically performed in an aqueous solution at reflux for an extended period.[8] Stepwise addition of the oxidant might be necessary to maintain the reaction rate and control exotherms.
-
-
Solubility Issues: The starting material, 2-fluoro-5-methylpyridine, may have limited solubility in the aqueous reaction medium, which can slow down the reaction.
-
Recommendation: Vigorous stirring is essential to maximize the interfacial area between the organic substrate and the aqueous oxidant. The use of a co-solvent is generally not advisable with strong oxidizing agents like KMnO₄ as the solvent itself may be oxidized.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: While several routes exist, a common and practical starting material is 2,6-dibromopyridine.[1][9] This compound allows for a sequential functionalization of the pyridine ring, first through a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom, followed by functionalization at the other bromine-substituted position.
Q2: How can I purify the final product, this compound?
A2: Purification of the final product typically involves crystallization. After the hydrolysis of the ester or nitrile precursor, the reaction mixture is usually acidified to precipitate the carboxylic acid. The crude solid can then be recrystallized from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to obtain the pure product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several steps in this synthesis require special safety considerations:
-
Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.
-
Strong Oxidizing Agents: Potassium permanganate and nitric acid are strong oxidizers and can cause fires or explosions if they come into contact with combustible materials.
-
Halogenated Compounds: Many halogenated organic compounds are toxic and should be handled in a well-ventilated fume hood.
Q4: Can I use a different halogen at the 6-position, for example, chlorine, and expect a similar reaction outcome?
A4: While it is possible to start with 2,6-dichloropyridine, the reactivity of the C-Cl bond in SNAr reactions is lower than that of the C-Br bond. Fluoropyridines are generally more reactive towards nucleophilic substitution than chloropyridines. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[4] Therefore, starting with 2,6-dibromopyridine is often preferred for the initial fluorination step.
Q5: What analytical techniques are best for monitoring the progress of these reactions?
A5: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of volatile starting materials and the appearance of intermediates and products, especially for reactions involving precursors like 2-bromo-6-fluoropyridine.
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the formation of the final non-volatile product, this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-fluoropyridine from 2,6-Dibromopyridine
This protocol is based on a halogen exchange reaction.
Materials:
-
2,6-Dibromopyridine
-
Potassium Fluoride (spray-dried)
-
18-crown-6
-
Anhydrous dimethylformamide (DMF) or sulfolane
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dibromopyridine (1.0 eq), potassium fluoride (1.5-2.0 eq), and 18-crown-6 (0.1 eq).
-
Add the anhydrous solvent (DMF or sulfolane).
-
Heat the reaction mixture to 150-190 °C and stir vigorously.
-
Monitor the reaction progress by GC. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 2-bromo-6-fluoropyridine.
| Parameter | Recommended Value |
| Temperature | 150-190 °C |
| Reaction Time | 4-24 hours |
| Expected Yield | 60-80% |
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 6. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]
side reactions of 6-Bromo-2-fluoronicotinic acid under basic conditions
Welcome to the technical support center for 6-Bromo-2-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this versatile building block, particularly under basic conditions. Here, we will delve into the common side reactions, provide troubleshooting advice in a practical Q&A format, and offer detailed protocols to help you achieve your desired synthetic outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science. Its trifunctional nature, possessing a carboxylic acid, a bromine atom, and a fluorine atom on a pyridine ring, offers multiple handles for chemical modification. However, this complexity also presents challenges, especially when the molecule is subjected to basic conditions. Understanding the interplay between these functional groups is crucial for predicting and controlling reactivity.
Under basic conditions, three primary reaction pathways can compete:
-
Deprotonation: The carboxylic acid is the most acidic proton and will be readily deprotonated by a base to form the corresponding carboxylate salt. This is typically the first and fastest reaction to occur.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2 and C4). Both the fluorine at C2 and the bromine at C6 are potential leaving groups.
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group can occur, particularly under heating, to yield a dihalopyridine.
This guide will focus on troubleshooting the undesired side reactions of SNAr and decarboxylation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in the presence of a base.
FAQ 1: My reaction is producing an unexpected byproduct with a mass corresponding to the loss of fluorine and the addition of a hydroxyl group. What is happening and how can I prevent it?
Answer:
You are likely observing a nucleophilic aromatic substitution (SNAr) reaction where a hydroxide ion is displacing the fluoride at the C2 position of the pyridine ring.
The Chemistry Behind the Problem:
The pyridine ring is inherently electron-deficient, which facilitates SNAr. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are particularly activated because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom[1][2]. In this compound, both the C2 and C6 positions bear halogen leaving groups.
Generally, in nucleophilic aromatic substitution on halogenated pyridines, fluoride is a much better leaving group than bromide or chloride[3][4]. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step is typically the initial attack of the nucleophile, which is favored at the more electrophilic C2 position[5][6]. Consequently, even with a relatively weak nucleophile like hydroxide (from water or the base itself), displacement of the fluoride is often favored over the bromide.
The resulting byproduct is 6-Bromo-2-hydroxynicotinic acid.
Troubleshooting Flowchart:
Caption: Troubleshooting SNAr byproduct formation.
Preventative Protocol: Minimizing SNAr of Fluoride
-
Reagent Selection:
-
Base: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Avoid hydroxide-containing bases (NaOH, KOH) if possible.
-
Solvent: Employ anhydrous aprotic solvents like tetrahydrofuran (THF), dioxane, or toluene to minimize the presence of water.
-
-
Reaction Conditions:
-
Temperature: Maintain the lowest possible temperature at which your desired reaction proceeds. The rate of SNAr is highly temperature-dependent.
-
Moisture Control: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware to rigorously exclude moisture.
-
FAQ 2: I am losing the carboxylic acid group from my starting material and isolating 2-bromo-6-fluoropyridine. What is causing this and how can I stop it?
Answer:
Your starting material is undergoing decarboxylation, which is the loss of CO₂ from the carboxylic acid.
The Chemistry Behind the Problem:
While nicotinic acids (pyridine-3-carboxylic acids) are generally more stable to decarboxylation than picolinic acids (pyridine-2-carboxylic acids), this reaction can still occur, especially at elevated temperatures[7][8]. The mechanism of decarboxylation for pyridinecarboxylic acids can be complex, but it is thought to proceed through the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated[8]. In basic conditions, the carboxylic acid is deprotonated to the carboxylate. While this anion is generally less prone to decarboxylation than the free acid, high temperatures can still provide enough energy to expel CO₂, forming a pyridyl anion which is then protonated by the solvent or on workup.
The presence of electron-withdrawing halogens on the ring can influence the stability of the intermediates and potentially facilitate this process under forcing conditions.
Troubleshooting Flowchart:
Caption: Troubleshooting decarboxylation.
Preventative Protocol: Minimizing Decarboxylation
-
Reaction Conditions:
-
Temperature: This is the most critical factor. Avoid high temperatures (>100 °C) if possible. If your desired reaction requires heat, carefully optimize the temperature to find a balance between reaction rate and byproduct formation.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.
-
-
Alternative Chemistry:
-
If decarboxylation is unavoidable under the required conditions, consider protecting the carboxylic acid as an ester. Esters are not susceptible to decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid under milder conditions (e.g., using LiOH in THF/water at room temperature) in a separate step.
-
Summary of Potential Side Reactions and Byproducts
| Side Reaction Type | Byproduct | Key Contributing Factors |
| Nucleophilic Aromatic Substitution (SNAr) | 6-Bromo-2-hydroxynicotinic acid | Presence of nucleophiles (e.g., OH⁻), elevated temperature, protic solvents. |
| Decarboxylation | 2-Bromo-6-fluoropyridine | High reaction temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Reactions while Minimizing SNAr and Decarboxylation
This protocol is designed for a generic reaction where this compound needs to be deprotonated for a subsequent reaction, while minimizing side reactions.
-
Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (N₂ or Ar).
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous aprotic solvent (e.g., THF, Dioxane, Toluene) via syringe (a typical concentration is 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any exotherm upon base addition and tempers the rate of potential side reactions.
-
Base Addition: Add a non-nucleophilic base (e.g., NaH (1.1 eq) or K₂CO₃ (1.5 eq)) portion-wise. If using NaH, be cautious of hydrogen gas evolution. Stir at 0 °C for 30 minutes.
-
Reagent Addition: Add the other reactant(s) for your desired transformation, either neat or as a solution in the anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature or the desired moderate temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction appropriately (e.g., by carefully adding saturated aqueous NH₄Cl for NaH, or water for K₂CO₃). Proceed with standard extraction and purification procedures.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
managing impurities in 6-Bromo-2-fluoronicotinic acid NMR spectra
Welcome to the technical support center for 6-Bromo-2-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-level insights into managing and interpreting Nuclear Magnetic Resonance (NMR) spectra for this key synthetic intermediate. Here, we address common challenges with impurities, offering practical troubleshooting and robust protocols to ensure the quality and integrity of your material.
Section 1: Understanding the Baseline ¹H NMR Spectrum
Before identifying impurities, it is critical to understand the expected NMR spectrum of pure this compound. As a substituted pyridine derivative, its proton signals appear in the downfield aromatic region, influenced by the electronegative nitrogen atom and the halogen substituents.[1]
Expected ¹H NMR Signals (400 MHz, DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 | ~8.30 - 8.45 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F2) ≈ 2.0 | This proton is coupled to both H-5 and the fluorine at position 2. |
| H-5 | ~8.15 - 8.25 | Doublet (d) | ³J(H5-H4) ≈ 8.0 | This proton shows a standard ortho coupling to H-4. |
| COOH | >13.0 | Broad singlet (br s) | - | The carboxylic acid proton is highly deshielded, broad, and will exchange with D₂O. |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and pH.
Section 2: Troubleshooting Guide for Common Spectral Issues
This section addresses specific problems you may encounter during NMR analysis in a question-and-answer format.
Issue 1: My spectrum contains sharp, unexpected singlets.
Question: I see several sharp singlets in my ¹H NMR spectrum that don't correspond to my product. What are they, and how can I get rid of them?
Answer: These signals are almost certainly from residual laboratory solvents used during the synthesis or workup. Because they are ubiquitous, their chemical shifts have been well-documented.[2][3] Removal typically requires co-evaporation with a solvent that does not form an azeotrope with your compound or rigorous drying under high vacuum, sometimes with gentle heating.
Causality: Solvents can become trapped within the crystal lattice of a solid product. Some compounds, particularly those with polar functional groups, can hold onto solvents like ethyl acetate very tightly.[4]
Common Residual Solvents in DMSO-d₆:
| Solvent | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.09 | s |
| Acetonitrile | 2.07 | s |
| Dichloromethane | 5.76 | s |
| Diethyl Ether | 1.11 (t), 3.48 (q) | t, q |
| Ethyl Acetate | 1.15 (t), 1.99 (s), 4.03 (q) | t, s, q |
| n-Hexane | 0.86 (t), 1.25 (m) | t, m |
| Methanol | 3.17 | s |
| Toluene | 2.30 (s), 7.17-7.28 (m) | s, m |
| Water | ~3.33 | br s |
Source: Adapted from Gottlieb, H. E. et al. (1997) and Babij, N. R. et al. (2016).[2][5]
Issue 2: The aromatic region is too complex and shows more than two signals.
Question: My aromatic region shows multiple doublets and multiplets that don't match the expected pattern for this compound. What could be the cause?
Answer: This complexity typically arises from structurally related impurities, such as unreacted starting materials or isomeric byproducts from the synthesis. For example, if the synthesis started from 2,5-dibromopyridine, residual starting material would contribute its own distinct set of aromatic signals.[6]
Troubleshooting Workflow:
Caption: Workflow for identifying aromatic impurities.
Issue 3: I have a broad peak around 3.3 ppm and my baseline is distorted.
Question: My spectrum has a broad, rolling baseline and a prominent broad peak around 3.3 ppm in DMSO-d₆. What is this and how can I fix it?
Answer: This is indicative of a significant amount of water in your sample or the NMR solvent itself. The broad peak is residual H₂O (which appears around 3.33 ppm in DMSO-d₆), and its presence can worsen the magnetic field homogeneity (shimming), leading to a distorted baseline and broadened product peaks.[4]
Solutions:
-
Dry Your Sample: Ensure your purified solid is rigorously dried under high vacuum before preparing the NMR sample.
-
Use High-Quality Solvent: Use a fresh ampule of deuterated solvent. Older bottles of solvent can absorb atmospheric moisture.[4]
-
D₂O Exchange: To confirm the presence of an exchangeable proton (like COOH or H₂O), add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The broad water peak and the carboxylic acid proton peak should disappear or significantly diminish.[4][7]
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I definitively quantify the purity of my this compound sample?
A1: While standard ¹H NMR provides a qualitative assessment, Quantitative NMR (qNMR) is the gold standard for determining absolute purity.[8] This technique involves adding a certified internal standard of known mass and purity to your sample. By comparing the integral of a known signal from your analyte to a signal from the standard, you can calculate the precise purity (w/w %).[8][9][10] This method is highly accurate because, under proper experimental conditions, the NMR signal integral is directly proportional to the number of nuclei.[11]
Q2: My sample has poor solubility in CDCl₃. What other solvents can I use?
A2: Carboxylic acids often have limited solubility in chloroform. Polar aprotic solvents are excellent alternatives.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): Often the best choice due to its high polarity, which readily dissolves the acid.
-
CD₃OD (Methanol-d₄): Another good option. Note that the acidic COOH proton will exchange with the deuterium in the solvent, so you will not observe the COOH signal, but you will see a combined, broadened HOD peak.
-
Acetone-d₆: A suitable alternative if DMSO-d₆ is not desired. Changing the solvent can also be a powerful troubleshooting tool to resolve overlapping peaks.[4]
Q3: Why are the peaks for my product broad even after drying the sample?
A3: Peak broadening can have several causes beyond poor shimming or water content[4]:
-
Low Solubility: If the sample is not fully dissolved, it creates an inhomogeneous solution, leading to broad lines. Try gently warming the sample or using a different solvent.
-
High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening. A concentration of 5-10 mg in 0.6 mL of solvent is typical.[12]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This can sometimes be remedied by filtering the NMR solution through a small plug of Celite or silica.
Section 4: Key Experimental Protocols
Protocol 1: Recrystallization for Purification
Recrystallization is a powerful technique for removing insoluble and partially soluble impurities by leveraging differences in solubility at different temperatures.[13][14]
Caption: Standard workflow for purifying a solid by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water or isopropanol/water mixture is often a good starting point for nicotinic acids.[15][16]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent while stirring until the solid is completely dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation and Washing: Collect the crystals using a Büchner funnel under vacuum. Wash the crystals with a small portion of ice-cold solvent to remove any soluble impurities adhering to the surface.[17]
-
Drying: Transfer the purified crystals to a clean, pre-weighed watch glass and dry under high vacuum to constant weight. An NMR spectrum of the final product should show a significant reduction or complete removal of impurities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. enovatia.com [enovatia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 16. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Catalyst Selection for Reactions with 6-Bromo-2-fluoronicotinic Acid
Welcome to the technical support center for chemists working with 6-Bromo-2-fluoronicotinic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst choice in reactions involving this versatile building block. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and how does this influence catalyst selection in cross-coupling reactions?
A1: this compound possesses three key structural features that dictate its reactivity and the choice of catalyst:
-
The C6-Bromine Bond: This is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The C-Br bond is more reactive towards oxidative addition with a Pd(0) catalyst than the C-F or C-Cl bonds.[1][2]
-
The C2-Fluorine Bond: The fluorine atom is generally unreactive in standard palladium-catalyzed cross-coupling reactions and can be considered a stable substituent.[2] However, it contributes to the electron-deficient nature of the pyridine ring, which can facilitate the oxidative addition step.[3]
-
The Carboxylic Acid Group: This acidic proton can interfere with certain basic catalysts and reagents. It is often necessary to use a base that is strong enough to facilitate the catalytic cycle but does not cause unwanted side reactions with the carboxylic acid. Alternatively, protection of the carboxylic acid group may be considered.
The interplay of these features requires careful selection of the catalyst, ligands, and base to achieve high selectivity and yield.
Q2: For a Suzuki-Miyaura coupling with this compound, what is a good starting point for catalyst and ligand selection?
A2: For Suzuki-Miyaura coupling, a palladium(II) precatalyst that is readily reduced to the active Pd(0) species is a common choice.[3] Given the electron-deficient nature of the pyridine ring, a moderately electron-rich and bulky phosphine ligand is often effective.
A robust starting point would be:
-
Palladium Source: Pd(OAc)₂ or a pre-formed catalyst like Pd(dppf)Cl₂.[3][4]
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos is recommended to promote both oxidative addition and reductive elimination.[5] For less challenging couplings, Pd(PPh₃)₄ can be used, but it may be less effective for this substrate.[4]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good first choice.[4][6] These bases are generally compatible with the carboxylic acid functionality. The use of aqueous media can sometimes be beneficial for Suzuki reactions.[6]
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: A troubleshooting guide for Suzuki-Miyaura coupling.
Q3: I am planning a Sonogashira coupling. What are the critical parameters to consider for this compound?
A3: The Sonogashira coupling of aryl halides with terminal alkynes is a powerful tool for C-C bond formation.[7] For this compound, the following should be considered:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source and a copper(I) co-catalyst.[8] A common combination is Pd(PPh₃)₄ and CuI.[9]
-
Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling), which is often promoted by copper and oxygen, a copper-free Sonogashira protocol can be employed.[5] In such cases, a more active palladium catalyst system, often with a bulky electron-rich ligand like XPhos, is necessary.[10]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, which also serves as the solvent in many cases.[7]
-
Solvent: A polar aprotic solvent like THF or DMF is commonly used.[10]
A potential issue with substrates containing acidic protons, like the carboxylic acid in this compound, is their ability to complex with and potentially sequester the metal catalysts, leading to low conversion.[9] Careful optimization of the base and catalyst loading is therefore crucial.
Q4: What catalyst system is recommended for a Buchwald-Hartwig amination with this compound?
A4: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] The choice of catalyst is highly dependent on the nature of the amine coupling partner.
-
Palladium Source and Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized phosphine ligand is standard.[12] For primary amines, ligands such as BrettPhos can be effective.[13] For secondary amines, ligands like XantPhos have shown broad utility.[14][15] The reactivity of the C-Br bond is generally higher than the C-Cl bond, allowing for selective amination at the 6-position.[1]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1] The choice of base can be critical and may need to be screened.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.[1][16]
It is imperative to perform Buchwald-Hartwig aminations under strictly anhydrous and inert conditions, as oxygen can deactivate the palladium catalyst.[1]
Catalyst Selection Logic for Different Couplings
Caption: Decision tree for initial catalyst and base selection.
Q5: Can Ullmann coupling be an alternative for C-N or C-O bond formation with this compound?
A5: Yes, the Ullmann reaction, which traditionally uses stoichiometric copper, can be an alternative, particularly for C-N and C-O bond formation.[17][18] Modern Ullmann-type reactions often use catalytic amounts of copper in combination with a ligand, allowing for milder reaction conditions.[16][19]
-
Catalyst System: A copper(I) source like CuI is commonly used. The addition of a ligand, such as a diamine or an amino acid, can significantly accelerate the reaction.[19]
-
Advantages: Copper catalysts can sometimes be more tolerant to certain functional groups compared to palladium catalysts and are generally less expensive.[16]
-
Limitations: Traditional Ullmann conditions often require high temperatures, and yields can be variable.[17] However, ligand-accelerated protocols have largely overcome these limitations.[18]
For this compound, an Ullmann condensation could be a viable strategy, especially if palladium-catalyzed methods prove problematic.
Troubleshooting Guides
Scenario 1: My Suzuki-Miyaura coupling is giving low yield and I observe significant debromination of my starting material.
Problem: Low yield of the desired product with the formation of 2-fluoronicotinic acid as a major byproduct.
Analysis: Debromination (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings. It can be caused by several factors, including the presence of water or other proton sources, or by β-hydride elimination from certain intermediates in the catalytic cycle.[11]
Troubleshooting Steps:
-
Reduce Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.[5]
-
Ligand Choice: A more electron-donating and bulky ligand can sometimes suppress debromination. If you are using a simple phosphine like PPh₃, consider switching to a Buchwald ligand like SPhos or XPhos.[5]
-
Base Selection: The choice of base can influence the extent of debromination. If using a strong base, consider switching to a milder one like KF.[6]
-
Reagent Purity: Ensure that your solvent and reagents are anhydrous, as water can be a proton source for the debromination pathway.
Scenario 2: My Sonogashira reaction is plagued by the formation of a homocoupled alkyne byproduct.
Problem: Significant formation of a symmetrical di-alkyne (Glaser coupling byproduct) alongside the desired product.
Analysis: This is a very common side reaction in Sonogashira couplings, especially when using a copper(I) co-catalyst in the presence of oxygen.[5]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure that your reaction mixture is thoroughly degassed before and during the reaction to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon through the solvent.
-
Copper-Free Conditions: Switch to a copper-free Sonogashira protocol. This will require a more active palladium catalyst system, such as Pd(OAc)₂ with a ligand like XPhos or SPhos, and a suitable base.[10]
-
Amine Base: Ensure the amine base is pure and free of peroxides.
-
Catalyst Loading: Sometimes, adjusting the ratio of palladium to copper can help minimize homocoupling.
Scenario 3: My Buchwald-Hartwig amination is not proceeding to completion.
Problem: The reaction stalls, leaving a significant amount of unreacted this compound.
Analysis: Incomplete conversion in Buchwald-Hartwig aminations can be due to catalyst deactivation, insufficient base strength or solubility, or steric hindrance.[1][14]
Troubleshooting Steps:
-
Inert Atmosphere: Re-verify that the reaction is being conducted under strictly inert and anhydrous conditions. Oxygen can irreversibly deactivate the palladium catalyst.[1]
-
Catalyst and Ligand Screening: The choice of ligand is critical. A different ligand may be required for your specific amine. Consider screening a panel of Buchwald ligands.[14][20] Using a pre-catalyst can also lead to more reproducible results.[1]
-
Base Evaluation: The base may not be strong enough or sufficiently soluble in the reaction medium. Consider switching to a different base (e.g., from NaOtBu to LiHMDS) or a different solvent to improve solubility.[1]
-
Temperature and Time: Increasing the reaction temperature or extending the reaction time may be necessary for less reactive amines.[1]
Summary of Recommended Catalyst Systems
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(dppf)Cl₂ | SPhos, XPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | Potential for debromination.[5][6] |
| Sonogashira (Cu) | Pd(PPh₃)₄ | - | Et₃N, DIPEA | THF, DMF | Risk of alkyne homocoupling.[8][9] |
| Sonogashira (Cu-free) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | ACN, DMF | Avoids homocoupling but requires a more active catalyst.[10][21] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XantPhos, BrettPhos | NaOtBu, LiHMDS | Toluene, Dioxane | Requires strictly inert and anhydrous conditions.[1][11][15] |
| Ullmann (C-N/C-O) | CuI | Diamine, Amino Acid | K₂CO₃, Cs₂CO₃ | DMF, DMSO | Good alternative to palladium; may require higher temperatures.[16][19] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and should be optimized for specific substrates.
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).[5]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and water (e.g., a 10:1 ratio) via syringe.
-
Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 18. Ullmann coupling-An overview - operachem [operachem.com]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the reactivity of 6-Bromo-2-fluoronicotinic acid
Welcome to the technical support center for 6-Bromo-2-fluoronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions, with a specific focus on how solvent selection critically impacts reaction outcomes. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Understanding the Reactivity of this compound
This compound is a trifunctional pyridine derivative, offering three distinct points for chemical modification: the bromine atom, the fluorine atom, and the carboxylic acid. The electronic nature of the pyridine ring, an electron-deficient system, significantly influences the reactivity of its substituents.
-
Position 6 (Bromo): The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Position 2 (Fluoro): The C-F bond is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen and the carboxylic acid. Fluorine is an excellent leaving group in SNAr.[1]
-
Position 3 (Carboxylic Acid): This group can undergo standard transformations like esterification, amidation, or reduction. Its presence can also influence the solubility of the molecule and chelate to metal catalysts, affecting reactivity.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling the C-Br at position 6 with a boronic acid or ester. However, success is highly dependent on the reaction conditions.
FAQ 1: My Suzuki coupling reaction is showing low yield or incomplete conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Incomplete conversion is a common issue often rooted in the catalyst system, base, or solvent choice. The solvent plays a crucial role in dissolving reactants and stabilizing the catalytic species.[2]
Troubleshooting Steps:
-
Evaluate Your Solvent System: The most common solvents for Suzuki couplings are polar aprotic solvents, often in a biphasic mixture with water.[2] The organic solvent dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the inorganic base.[2]
-
Causality: The transmetalation step of the catalytic cycle requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. Water is highly effective at dissolving inorganic bases like K₂CO₃ or K₃PO₄, facilitating this activation.[2][3]
-
Recommendation: If you are using a single-phase anhydrous system (e.g., pure THF or DMF) with an inorganic base, you may see poor results. Switch to a biphasic system like 1,4-Dioxane/Water (typically 3:1 to 5:1) or Toluene/Ethanol/Water . For substrates that are difficult to dissolve, DMF or DMAc can be effective due to their high polarity and boiling points.[2]
-
-
Check Your Base: The base is not just a proton scavenger; it is integral to the catalytic cycle.
-
Causality: Suboptimal base choice can lead to poor boronate formation or catalyst deactivation. The strength and solubility of the base matter.
-
Recommendation: K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃ or Na₂CO₃, particularly for challenging couplings.[1] Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[1]
-
-
Assess Catalyst and Ligand: The palladium source and its coordinating ligand are the heart of the reaction.
-
Causality: The carboxylic acid on your substrate can potentially coordinate to the palladium center, inhibiting catalytic activity. A bulkier, more electron-rich phosphine ligand can sometimes mitigate this and promote the desired reductive elimination step.
-
Recommendation: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst system (e.g., a Buchwald pre-catalyst) or using a different ligand like SPhos or XPhos.[1]
-
Solvent Selection Guide for Suzuki-Miyaura Coupling
| Solvent System | Typical Ratio (v/v) | Temperature (°C) | Key Considerations |
| 1,4-Dioxane / Water | 4:1 | 80-100 | Excellent general-purpose system. Good for dissolving a wide range of substrates.[2] |
| Toluene / Ethanol / Water | 2:1:1 | 80-110 | Ethanol can help solubilize poorly soluble boronic acids. |
| DMF or DMAc / Water | 5:1 | 100-140 | Higher boiling points are useful for less reactive aryl bromides. Use with caution as DMF can decompose at high temperatures. |
| THF / Water | 4:1 | 65-70 | Lower boiling point, useful for heat-sensitive substrates, but may require longer reaction times.[2] |
| tert-Amyl Alcohol | N/A (single solvent) | RT - 80 | Has shown success in some room-temperature Suzuki couplings, particularly with specific catalysts.[4] |
FAQ 2: I am observing a significant amount of debrominated starting material (2-fluoro-nicotinic acid). Why is this happening?
Answer: Debromination is a common side reaction where the aryl bromide is reduced instead of undergoing cross-coupling.[1] This occurs when the intermediate palladium-aryl complex reacts with a hydride source.
Troubleshooting Steps:
-
Solvent Purity: Your solvent can be a hidden source of hydride.
-
Causality: Ethers like THF and dioxane can form peroxides upon storage, which can interfere with the catalytic cycle. Some solvents may contain impurities that can act as hydride donors.
-
Recommendation: Always use anhydrous, peroxide-free solvents .[1] If in doubt, distill the solvent or pass it through an activated alumina column before use.
-
-
Choice of Base and Boronic Acid Quality:
-
Causality: Some bases can inadvertently facilitate protodeboronation of the boronic acid, which can then lead to pathways that result in debromination of the starting material. Boronic acids themselves can degrade, especially if old or impure.[1]
-
Recommendation: Use a fresh, high-purity boronic acid. Consider switching to a more robust base like K₃PO₄, which is less likely to promote this side reaction.[1]
-
-
Optimize Reaction Time:
-
Causality: Prolonged exposure to reaction conditions, especially at high temperatures, can increase the likelihood of side reactions once the desired coupling has completed.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the product formation has plateaued, work up the reaction promptly.[1]
-
Workflow for Optimizing a Suzuki-Miyaura Reaction
Caption: Decision workflow for troubleshooting low-yield Suzuki couplings.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The fluorine at position 2 is susceptible to displacement by strong nucleophiles. The choice of solvent is arguably the most critical factor in determining the rate and success of an SNAr reaction.
FAQ 3: My SNAr reaction with an amine (or other nucleophile) at the C2-fluoro position is extremely slow or not working at all. What's wrong?
Answer: The sluggishness of an SNAr reaction is almost always tied to the nucleophile's strength and the solvent's ability to facilitate the reaction.
Troubleshooting Steps:
-
Solvent, Solvent, Solvent! This is paramount for SNAr.
-
Causality: The mechanism of SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring. Polar aprotic solvents like DMSO, DMF, or NMP are ideal.[5] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive.[6][7] In contrast, polar protic solvents (water, methanol, ethanol) form a solvent cage around the nucleophile through hydrogen bonding, stabilizing it and drastically reducing its reactivity.[8][9][10]
-
Recommendation: Immediately switch to a high-boiling polar aprotic solvent like DMSO or NMP. This not only enhances nucleophilicity but also allows you to run the reaction at higher temperatures, which is often necessary.
-
-
Increase Nucleophile Strength:
-
Causality: SNAr reactions require potent nucleophiles. Neutral amines can work, but their corresponding anions (amides) are far more reactive.
-
Recommendation: If using an amine or alcohol, consider deprotonating it first with a strong, non-nucleophilic base like NaH or KHMDS to generate the more powerful anionic nucleophile.
-
-
Temperature:
-
Causality: SNAr reactions have a significant activation energy barrier.
-
Recommendation: Increase the reaction temperature. Solvents like DMSO (b.p. 189 °C) or NMP (b.p. 202 °C) are well-suited for this.
-
Impact of Solvent Choice on SNAr Reaction Rate
| Solvent Type | Examples | Effect on Nucleophile | SNAr Rate | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Poorly solvated, "naked" | Fast | The nucleophile's energy is high, making it very reactive.[6] |
| Polar Protic | Water, Methanol, Ethanol | Heavily solvated via H-bonding | Very Slow | The nucleophile is stabilized by a solvent cage, lowering its energy and reactivity.[9][10] |
| Non-polar | Toluene, Hexane | Insoluble reactants | No Reaction | Reactants (especially salts) will not dissolve, preventing any reaction. |
SNAr Troubleshooting Logic
Caption: Step-by-step logic for diagnosing a failed SNAr reaction.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
-
Reagent Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (to achieve a ~0.1 M concentration of the limiting reagent).[2] Degas the resulting suspension by bubbling argon through it for 20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.
-
Extraction & Purification: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for SNAr with an Amine
This protocol describes a typical procedure for reacting the substrate with a primary or secondary amine.
-
Reagent Setup: In an oven-dried flask, add this compound (1.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent and Nucleophile: Add anhydrous DMSO to dissolve the solids (to ~0.2 M). Add the amine nucleophile (1.5 eq.).
-
Reaction: Heat the reaction mixture to 120-140 °C. The reaction is often accompanied by a color change. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water.
-
Purification: Acidify the aqueous solution with 1M HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If an oil forms, extract with an organic solvent like ethyl acetate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 4. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 5. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring Reactions of 6-Bromo-2-fluoronicotinic Acid by TLC
Welcome to the technical support center for monitoring reactions involving 6-Bromo-2-fluoronicotinic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during reaction monitoring. As a Senior Application Scientist, my goal is to blend technical precision with field-tested experience to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound?
A good starting point for a mobile phase is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate (EtOAc) or Dichloromethane (DCM):Methanol (MeOH). A common starting ratio is 7:3 Hexane:EtOAc. Due to the acidic nature of this compound, you will likely observe significant streaking. To mitigate this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent.[1][2][3][4][5] This suppresses the ionization of the carboxylic acid, leading to sharper, more defined spots.[5][6]
Q2: How can I visualize the spots on the TLC plate?
The pyridine ring in this compound is a chromophore that absorbs UV light. The most common and non-destructive method is to use a UV lamp at 254 nm.[7][8] Most commercial TLC plates contain a fluorescent indicator that glows green under UV light; compounds that absorb UV will appear as dark spots.[7][8] If spots are not visible under UV, or for additional confirmation, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with many functional groups. Iodine vapor is another universal, semi-destructive method that can visualize a wide range of organic compounds.[7][9][10]
Q3: What is a typical Rf value for this compound?
The Retention Factor (Rf) is highly dependent on the specific TLC conditions (stationary phase, mobile phase, temperature).[11] For this compound, which is a polar compound, the Rf value will be relatively low in moderately polar solvent systems.[12][13] In a system like 7:3 Hexane:EtOAc with 1% acetic acid, you might expect an Rf value in the range of 0.2-0.4. The goal is to adjust your solvent system so that the Rf of your starting material is in a desirable range, typically between 0.3 and 0.7, to allow for clear separation from other reaction components.[10][14]
Troubleshooting Guide
Problem 1: My starting material spot is streaking badly. What's happening and how do I fix it?
-
Causality: Streaking, or tailing, is a classic sign of a strong interaction between an analyte and the stationary phase. This compound is acidic, and the silica gel on a standard TLC plate has acidic silanol groups (Si-OH). The carboxylic acid can engage in strong hydrogen bonding or deprotonation, causing it to "stick" to the baseline and smear up the plate instead of moving as a compact spot.[1][3][5][6] Overloading the sample on the plate can also cause streaking.[1][2][3]
-
Solution:
-
Add Acid to the Eluent: The most effective solution is to add 0.5-2% of a volatile acid like acetic acid or formic acid to your mobile phase.[2][4][5] This creates an acidic environment that keeps the this compound in its neutral, protonated form, minimizing its interaction with the silica gel and resulting in a much sharper spot.
-
Reduce Sample Concentration: Ensure the sample you are spotting is not too concentrated. Dilute your reaction aliquot before spotting it on the TLC plate.[1][4]
-
Use a Different Stationary Phase: In rare, persistent cases, switching to a less acidic stationary phase like alumina or a reversed-phase (C18) plate may resolve the issue.[2][5]
-
Problem 2: I can't see any spots under the UV lamp. What should I do?
-
Causality: There are several potential reasons for not seeing spots. The compound may not be UV-active enough at the spotted concentration, the concentration may be too low, or the solvent level in the developing chamber might be too high, causing your sample to dissolve into the solvent reservoir.[2][3]
-
Solution:
-
Check Concentration: Before developing the plate, check if you can see a dark spot at the origin under the UV lamp.[12] If not, your sample is likely too dilute. Spot the plate multiple times in the same location, allowing the solvent to dry completely between applications, to increase the concentration.[2][3]
-
Verify Solvent Level: Ensure the solvent level in the TLC chamber is below the baseline where you spotted your samples.[3]
-
Use a Chemical Stain: If your compound is genuinely not UV-active or the concentration is very low, a destructive visualization method is necessary. Staining with potassium permanganate or iodine vapor is a good next step as they are less specific and react with a broader range of compounds.[8][9]
-
Problem 3: The starting material and product have very similar Rf values. How can I improve separation?
-
Causality: Poor separation occurs when the mobile phase does not differentiate enough between the polarities of the two compounds. If the Rf values for both spots are very high (close to the solvent front) or very low (close to the baseline), adjusting the solvent polarity is the first step.[2]
-
Solution:
-
Adjust Solvent Polarity:
-
If Rf values are too high (>0.8), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., change from 1:1 Hexane:EtOAc to 3:1 Hexane:EtOAc).[2][14]
-
If Rf values are too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., change from 3:1 Hexane:EtOAc to 1:1 Hexane:EtOAc).[2][14]
-
-
Change Solvents: Sometimes, simply changing the ratio is not enough. Swapping one of the solvents for another with different properties can improve separation. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol might resolve spots that co-elute in a hexane/ethyl acetate system.
-
Use a Co-spot: Always run a "co-spot" lane, where you spot both the starting material and the reaction mixture at the same point on the baseline.[15] This helps to confirm whether two spots are indeed different compounds. If they are different, the co-spot will often appear elongated or as two overlapping spots.[15]
-
Problem 4: My reaction is an amide coupling. How will the product's Rf compare to the starting acid?
-
Causality: In an amide coupling, the highly polar carboxylic acid group is converted to a less polar amide group.[16] Polarity is a key factor determining how a compound behaves in normal-phase TLC; more polar compounds interact more strongly with the silica gel and have lower Rf values.[11][12]
-
Solution & Expectation:
-
The amide product will be significantly less polar than the starting carboxylic acid.
-
Therefore, you should expect the product spot to have a higher Rf value than the starting material spot.
-
As the reaction progresses, you should see the starting material spot (lower Rf) diminish in intensity while a new product spot (higher Rf) appears and intensifies.[15][17]
-
Problem 5: I am running a Suzuki coupling. How can I effectively monitor this by TLC?
-
Causality: In a Suzuki coupling of this compound, the bromine atom is replaced with an aryl or vinyl group. This generally leads to a larger, often less polar molecule. The boronic acid starting material can also be visualized.
-
Solution & Expectation:
-
Visualizing Boronic Acids: Boronic acids can sometimes be difficult to visualize. While some are UV active, a specific stain can be highly effective. A stain made with alizarin can selectively detect boronic acids, which will fluoresce brightly under 366 nm UV light.[18]
-
Tracking the Reaction: You will monitor the disappearance of the this compound spot and the appearance of a new product spot.[19][20] The product's Rf will depend on the polarity of the group you are coupling, but it will typically be different from both starting materials. A co-spot is essential to distinguish the starting material from the product.[15]
-
Solvent System: A standard system like Hexane:EtOAc or DCM:MeOH, with a small amount of acetic acid to prevent the starting material from streaking, is a good starting point.[21][22]
-
Recommended Solvent Systems for TLC
| Reaction Type | Starting Material | Expected Product | Recommended Solvent System (v/v) | Typical Rf (Starting Material) | Typical Rf (Product) |
| General Use | This compound | - | 7:3 Hexane / Ethyl Acetate + 1% Acetic Acid | ~0.3 | - |
| Amide Coupling | This compound | Amide derivative | 1:1 Hexane / Ethyl Acetate + 1% Acetic Acid | ~0.2 | ~0.5 - 0.7 |
| Suzuki Coupling | This compound | Biaryl derivative | 8:2 Dichloromethane / Methanol + 1% Acetic Acid | ~0.4 | Varies (often higher) |
Experimental Protocols
Standard TLC Monitoring Protocol
-
Plate Preparation: Using a pencil, gently draw a light line (the baseline) about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dilute your starting material and reaction mixture aliquots in a volatile solvent like EtOAc or DCM.
-
Spotting: Use a capillary tube to spot small amounts of your samples onto the baseline. Typically, spot the starting material (SM), a co-spot (C), and the reaction mixture (RXN). Let the solvent dry completely between applications.
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots using a UV lamp (254 nm) and circle any visible spots. If needed, proceed with chemical staining.
-
Analysis: Calculate the Rf values for each spot and assess the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.[15]
Visual Workflow
Troubleshooting Workflow for Poor TLC Separation
Caption: Troubleshooting flowchart for common TLC separation issues.
References
- 1. chembam.com [chembam.com]
- 2. silicycle.com [silicycle.com]
- 3. pharmashare.in [pharmashare.in]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. community.wvu.edu [community.wvu.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Home Page [chem.ualberta.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo-2-fluoronicotinic Acid vs. 6-chloronicotinic acid
Introduction
In the landscape of modern medicinal chemistry and drug development, halogenated nicotinic acids serve as indispensable building blocks for constructing complex molecular architectures. Their utility stems from the strategic functionalization of the pyridine core, a scaffold prevalent in a multitude of biologically active compounds. This guide offers an in-depth, objective comparison of the reactivity of two key intermediates: 6-Bromo-2-fluoronicotinic acid and 6-chloronicotinic acid .
The choice between a bromo-fluoro-substituted and a chloro-substituted nicotinic acid is not trivial; it carries significant implications for synthetic strategy, reaction efficiency, and overall cost. This document aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for selecting the appropriate starting material by examining their comparative performance in crucial synthetic transformations, supported by experimental data and mechanistic insights.
Molecular Profile: Electronic and Steric Influences
The reactivity of these molecules is fundamentally governed by the electronic nature of the pyridine ring and the distinct properties of their halogen substituents.
-
6-chloronicotinic acid: The pyridine ring is inherently electron-deficient. The nitrogen atom and the carboxylic acid group act as electron-withdrawing groups (EWGs), further deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position is a moderately good leaving group and also contributes an inductive electron-withdrawing effect.
-
This compound: This molecule presents a more complex electronic profile.
-
Bromine at C-6: Like chlorine, bromine is an EWG. However, the Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond (~276 kJ/mol vs. ~339 kJ/mol)[1]. This difference is paramount in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the catalyst to the C-X bond is often the rate-determining step[1][2].
-
Fluorine at C-2: Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect. This makes the adjacent C-2 position highly electrophilic and susceptible to nucleophilic attack[3][4]. In SNAr reactions, fluorine's ability to stabilize the negative charge in the Meisenheimer intermediate makes it an excellent leaving group, often superior to other halogens in this specific context[5][6].
-
Comparative Reactivity in Key Synthetic Transformations
The practical utility of these building blocks is best assessed by their performance in common, high-value chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
This class of reactions is arguably the most important for C-C bond formation in drug discovery. The key difference between the two molecules lies in the reactivity of the C-X bond at the 6-position.
Core Principle: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F[2][7]. This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition step more facile for heavier halogens[1][2].
-
This compound: The C-Br bond at the 6-position is significantly more reactive than the C-Cl bond of its counterpart. This allows for Suzuki couplings to proceed under milder conditions, often at lower temperatures and with less sophisticated catalytic systems[1]. The C-F bond at the 2-position is generally unreactive under these conditions, enabling highly regioselective functionalization at the C-6 position[8].
-
6-chloronicotinic acid: The stronger C-Cl bond necessitates more robust catalytic systems and often more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields to the bromo-analog[1][9]. Significant advancements in ligand technology (e.g., bulky, electron-rich phosphines like SPhos or N-heterocyclic carbenes) have made the coupling of aryl chlorides highly efficient, but the inherent reactivity remains lower than for aryl bromides[1][10].
Data Summary: Comparative Suzuki-Miyaura Coupling Performance
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | ~95% | [Typical] |
| 6-chloronicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~60-70% | [Inferred from[9]] |
| 6-chloronicotinic acid | Phenylboronic acid | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 6 | >90% | [Typical for advanced catalysts[1][10]] |
Note: Data is representative and compiled from general principles and specific examples in the literature. Direct side-by-side comparisons under identical conditions are scarce.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are crucial for installing amine, ether, and other heteroatomic linkages. Here, the presence of the 2-fluoro substituent dramatically alters the reactivity profile.
Core Principle: SNAr reactions proceed via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex[11][12][13]. The reaction is favored by strong electron-withdrawing groups (like -NO₂ or the pyridine nitrogen) positioned ortho or para to the leaving group, as they stabilize the intermediate[11][12][14].
-
This compound: This molecule offers two potential sites for SNAr. The C-2 position is highly activated by the adjacent nitrogen and the para-positioned carboxylic acid. The extreme electronegativity of fluorine makes the C-2 carbon highly electrophilic and an excellent stabilizer of the Meisenheimer intermediate, rendering the fluoride a superb leaving group in this context[5][6]. This often allows for SNAr reactions at C-2 to occur under very mild conditions.
-
6-chloronicotinic acid: The only site for SNAr is the C-6 position. While activated by the ring nitrogen (ortho) and the carboxylic acid (meta), the activation is generally less pronounced than for the C-2 position in the fluoro-analog. The chloride is a good leaving group, but reactions may require higher temperatures or stronger nucleophiles compared to the highly activated C-2 fluoro position.
Logical Reactivity Pathways
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Prospective Guide to the Biological Activity of 6-Bromo-2-fluoronicotinic Acid Derivatives: A Roadmap for Discovery
Introduction: The Untapped Potential of a Halogenated Nicotinic Acid Scaffold
In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), stands as a privileged scaffold. Its derivatives have yielded a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic introduction of halogen atoms to such scaffolds can profoundly influence their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[1]
6-Bromo-2-fluoronicotinic acid is a readily available synthetic building block that combines the features of a nicotinic acid core with the distinct electronic properties of bromine and fluorine.[2] While this compound is utilized in chemical synthesis, a significant gap exists in the scientific literature regarding the systematic exploration of its derivatives as biologically active agents. This guide, therefore, takes a prospective approach, outlining a comprehensive research framework for the synthesis and comparative biological evaluation of novel this compound derivatives. We will leverage the known structure-activity relationships (SAR) of related nicotinic acid compounds to hypothesize potential therapeutic applications and detail a rigorous, multi-faceted screening strategy to uncover their true potential.
Strategic Synthesis of a Focused Derivative Library
The carboxylic acid moiety of this compound offers a versatile handle for the synthesis of a diverse library of derivatives, primarily through the formation of amides and esters. The rationale behind selecting these functional groups lies in their prevalence in known bioactive molecules and the relative ease of their synthesis, allowing for the rapid generation of a candidate pool with varied physicochemical properties.
General Synthetic Workflow
The proposed synthetic workflow is designed to be efficient and adaptable, enabling the creation of a focused library of amide and ester derivatives.
Caption: A streamlined workflow for the synthesis of amide and ester derivatives from this compound.
Experimental Protocol: Synthesis of Amide Derivatives
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes. The use of coupling agents like EDCI/HOBt facilitates amide bond formation under mild conditions, minimizing side reactions.
-
Amine Addition: To the activated acid, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with a mild acid (e.g., 1N HCl), a base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
A Multi-pronged Approach to Biological Evaluation
Given the broad spectrum of activities reported for nicotinic acid derivatives, a comprehensive screening cascade is proposed to identify the most promising therapeutic avenues for our synthesized library. This will encompass antimicrobial, anti-inflammatory, and anticancer assays.
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[3] Halogenated aromatic compounds have a rich history in this area, and thus, evaluating the antimicrobial potential of our derivatives is a logical starting point.
Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4]
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[5]
-
Incubate the plates at the optimal temperature for the growth of the microorganism (typically 37°C for bacteria and 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate devoid of the test compound.[7]
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[8]
-
Anti-inflammatory Activity Assessment
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key research focus. Several nicotinic acid derivatives have demonstrated anti-inflammatory properties, making this a promising area of investigation.[9]
Caption: A tiered approach for the evaluation of anti-inflammatory activity.
In Vitro Experimental Protocols:
-
Griess Assay for Nitric Oxide (NO) Inhibition:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[10] A decrease in nitrite levels compared to the LPS-treated control indicates potential anti-inflammatory activity.
-
-
Cytokine ELISA (TNF-α and IL-6):
-
Following the same cell culture and treatment protocol as the Griess assay, collect the cell culture supernatant.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12][13]
-
A reduction in the secretion of these cytokines in the presence of the test compounds suggests anti-inflammatory effects.
-
In Vivo Experimental Protocol:
-
Carrageenan-Induced Paw Edema in Rats:
-
Administer the most promising compounds from the in vitro assays to rats via an appropriate route (e.g., oral gavage or intraperitoneal injection).[14]
-
After a set pre-treatment time, induce acute inflammation by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.[15][16]
-
Measure the paw volume at regular intervals using a plethysmometer.
-
A significant reduction in paw edema in the treated groups compared to the vehicle control group indicates in vivo anti-inflammatory efficacy.
-
Anticancer Activity Evaluation
The pyridine nucleus is a common feature in many anticancer drugs. Therefore, screening the synthesized derivatives for cytotoxic activity against various cancer cell lines is a crucial step in exploring their therapeutic potential.
Experimental Protocols:
-
MTT or SRB Cytotoxicity Assay:
-
Seed various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.
-
After cell attachment, treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Assess cell viability using either the MTT assay, which measures mitochondrial metabolic activity, or the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[17][18][19][20]
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated for each derivative to compare their cytotoxic potency.
-
Data Presentation and Structure-Activity Relationship (SAR) Analysis
To facilitate a clear comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in well-structured tables.
Table 1: Hypothetical Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (Amide/Ester) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BFNA-A1 | -NH-CH₂-Ph | 16 | 32 | >64 |
| BFNA-A2 | -NH-(4-Cl-Ph) | 8 | 16 | 32 |
| BFNA-E1 | -O-CH₂-Ph | >64 | >64 | >64 |
| BFNA-E2 | -O-(4-NO₂-Ph) | 32 | 64 | >64 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 8 |
Table 2: Hypothetical Comparative Anti-inflammatory and Anticancer Activity
| Compound ID | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | Anticancer IC₅₀ (µM) vs. MCF-7 |
| BFNA-A1 | 25.4 | 30.1 | 15.8 |
| BFNA-A2 | 12.8 | 15.5 | 7.2 |
| BFNA-E1 | >100 | >100 | >50 |
| BFNA-E2 | 45.2 | 55.8 | 22.1 |
| Dexamethasone | (Standard) | 0.1 | 0.5 |
| Doxorubicin | (Standard) | N/A | N/A |
By systematically analyzing the data from these tables, we can begin to establish a preliminary structure-activity relationship (SAR). For instance, comparing the hypothetical data for BFNA-A1 and BFNA-A2 might suggest that the presence of an electron-withdrawing group (chloro) on the phenyl ring of the amide enhances antimicrobial and anticancer activity. Similarly, a comparison between the amide and ester series could indicate that the amide linkage is crucial for the observed biological effects.
Conclusion and Future Directions
While the biological landscape of this compound derivatives remains largely uncharted, this prospective guide provides a robust and scientifically grounded framework for its exploration. By systematically synthesizing a focused library of derivatives and subjecting them to a comprehensive panel of biological assays, researchers can efficiently identify promising lead compounds for further development. The elucidation of structure-activity relationships will be instrumental in guiding the rational design of second-generation analogs with improved potency and selectivity. This proposed research program has the potential to unlock new therapeutic opportunities from a relatively unexplored chemical scaffold, addressing the pressing need for novel antimicrobial, anti-inflammatory, and anticancer agents.
References
- 1. kosheeka.com [kosheeka.com]
- 2. 1214345-17-1 | this compound [fluoromart.com]
- 3. Frontiers | Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics [frontiersin.org]
- 4. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. microchemlab.com [microchemlab.com]
- 8. academicjournals.org [academicjournals.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of serum TNF-α and IL-6 levels via ELISA [bio-protocol.org]
- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. SRB Viability/Cytotoxicity Assay Kit - VitroVivo Biotech [vitrovivo.com]
- 20. tiarisbiosciences.com [tiarisbiosciences.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 6-Bromo-2-fluoronicotinic Acid Derivatives
Introduction: The Need for Specificity in Small Molecule Detection
6-Bromo-2-fluoronicotinic acid is a halogenated pyridine derivative whose structural motif is of increasing interest in medicinal chemistry and agrochemical development.[1] As with any novel compound in a development pipeline, the ability to accurately and sensitively detect it in complex matrices is paramount for pharmacokinetic, toxicological, and environmental monitoring studies. Immunoassays, powered by specific monoclonal or polyclonal antibodies, offer a high-throughput and cost-effective analytical solution.[2]
However, the utility of an antibody, particularly against a small molecule (hapten), is defined by its specificity.[3] Small structural modifications on a core scaffold can significantly alter biological activity, making it critical to develop antibodies that can distinguish the target molecule from its precursors, metabolites, and other structural analogs. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against this compound. We will delve into the causality behind experimental choices, provide validated protocols, and compare the immunoassay approach with alternative analytical methods.
Part 1: Antibody Generation Strategy for a Novel Hapten
Small molecules like this compound are not immunogenic on their own; they must be covalently linked to a larger carrier protein to elicit an immune response.[4][5] The design of this initial immunogen is the most critical step in determining the specificity of the resulting antibodies.
Immunogen Design and Synthesis
The core principle of hapten design is to expose the most unique features of the molecule to the immune system while using a conserved region for conjugation. For this compound, the carboxylic acid group is the logical conjugation point.
Causality of Design:
-
Carrier Protein Selection: We utilize Keyhole Limpet Hemocyanin (KLH) for immunization due to its large size and phylogenetic distance from mammals, ensuring a high degree of immunogenicity.[6] For screening and assay development, we conjugate the hapten to a different protein, such as Bovine Serum Albumin (BSA), to eliminate the isolation of antibodies that recognize the carrier protein rather than the hapten.[6][7]
-
Conjugation Chemistry: The carboxylic acid on the hapten is coupled to primary amines (e.g., lysine residues) on the carrier protein using carbodiimide chemistry, such as the use of N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]
-
Spacer Arm: Introducing a short spacer arm between the hapten and the carrier can enhance the immune response by reducing steric hindrance, though for structurally complex haptens, this may not always be necessary.[2][8]
Caption: Workflow for generating monoclonal antibodies against a small molecule hapten.
Monoclonal Antibody Production Protocol
This protocol outlines the generation of monoclonal antibodies using hybridoma technology.
-
Immunization: Immunize five Balb/c mice with 50-100 µg of the Hapten-KLH conjugate emulsified in Complete Freund's Adjuvant. Boost every 2-3 weeks with the conjugate in Incomplete Freund's Adjuvant.
-
Titer Monitoring: After the second boost, collect serum samples and determine the antibody titer via indirect ELISA using plates coated with the Hapten-BSA conjugate.
-
Cell Fusion: Select the mouse with the highest serum titer for fusion. Fuse spleen cells from the selected mouse with a myeloma cell line (e.g., Sp2/0-Ag14).[2]
-
Hybridoma Screening: Screen the resulting hybridoma supernatants for specific antibody production using the Hapten-BSA ELISA.
-
Subcloning: Isolate and subcloning positive hybridomas by limiting dilution to ensure monoclonality.
-
Antibody Purification: Expand the selected monoclonal hybridoma clones and purify the antibody from the supernatant using Protein A/G affinity chromatography.
Part 2: The Core Analysis: A Guide to Competitive ELISA for Cross-Reactivity
The competitive ELISA is the most effective immunoassay format for quantifying small molecules and assessing antibody specificity. In this format, free analyte in a sample competes with a fixed amount of labeled or coated analyte for a limited number of antibody binding sites.
Selection of Potential Cross-Reactants
A robust cross-reactivity panel should include compounds that challenge the antibody's ability to recognize the key structural features of the target molecule.
| Compound Name | Structure (Relative to Target) | Rationale for Inclusion |
| This compound | Target Analyte | Reference compound (100% reactivity) |
| Nicotinic Acid | Parent scaffold, no halogenation | Assesses specificity for the halogen substituents. |
| 6-Bromonicotinic Acid | Lacks the fluorine at position 2 | Tests the contribution of the fluorine atom to binding. |
| 2-Fluoronicotinic Acid | Lacks the bromine at position 6 | Tests the contribution of the bromine atom to binding. |
| 6-Chloro-2-fluoronicotinic acid | Bromine replaced with Chlorine | Assesses tolerance for different halogens at position 6. |
| 5-Bromo-2-fluoronicotinic acid | Isomeric position of Bromine | Tests specificity for the exact substitution pattern. |
| 2,6-Difluoronicotinic acid | Bromine replaced with Fluorine | Assesses specificity for the specific halogen at position 6. |
Detailed Protocol: Competitive Inhibition ELISA
This protocol is designed to be a self-validating system for determining the IC50 (the concentration of analyte that causes 50% inhibition of the signal) for the target and potential cross-reactants.
Materials:
-
Coating Antigen: Hapten-BSA conjugate (e.g., this compound-BSA)
-
Primary Antibody: Purified monoclonal antibody against this compound
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Buffers: PBS, PBST (PBS with 0.05% Tween-20), Blocking Buffer (e.g., 5% non-fat milk in PBST)
Procedure:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of the Hapten-BSA conjugate (1-2 µg/mL in PBS). Incubate overnight at 4°C. Rationale: This immobilizes one of the competitors in the assay.
-
Washing: Wash the plate 3 times with PBST to remove unbound coating antigen.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature. Rationale: This prevents non-specific binding of antibodies to the plate surface.[9]
-
Washing: Repeat the washing step (Step 2).
-
Competition Reaction:
-
Prepare serial dilutions of the target analyte (this compound) and each potential cross-reactant in PBST. The concentration range should span from expected high inhibition to no inhibition (e.g., 0.01 ng/mL to 1000 ng/mL).
-
In a separate dilution plate, add 50 µL of each analyte dilution to wells.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution that gives ~80% of maximum signal) to each well.
-
Incubate for 30 minutes at room temperature to allow the antibody and free analyte to interact.
-
Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1 hour at room temperature. Rationale: During this step, the free analyte and the coated analyte compete for binding to the primary antibody.
-
-
Washing: Repeat the washing step (Step 2).
-
Secondary Antibody Incubation: Add 100 µL/well of the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 2), but increase to 5 washes.
-
Signal Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL/well of 2M H2SO4 to stop the reaction.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Caption: Mechanism of a competitive ELISA for small molecule detection.
Data Analysis and Interpretation
-
Generate a Standard Curve: Plot the absorbance at 450 nm against the log of the concentration for the target analyte. This will produce a sigmoidal curve.
-
Calculate IC50: Determine the concentration of the target analyte that results in a 50% reduction in the maximum signal (IC50).
-
Calculate Cross-Reactivity: Repeat the process for each structural analog to find its IC50. Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Test Analog) x 100
Example Data Presentation:
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 5.2 | 100% |
| 6-Bromonicotinic Acid | 48.5 | 10.7% |
| 2-Fluoronicotinic Acid | 850.1 | 0.6% |
| Nicotinic Acid | >10,000 | <0.05% |
Interpretation: The hypothetical data above suggests an antibody that is highly specific for the target. It shows some recognition of the molecule lacking the fluorine but has very poor recognition of the molecule lacking the bromine, indicating the bromo group at position 6 is a critical part of the epitope.
Part 3: Benchmarking Against Alternative Analytical Methods
While immunoassays provide high throughput, it is essential to understand their performance relative to established analytical techniques like High-Performance Liquid Chromatography (HPLC).[10][11]
| Feature | Competitive ELISA | HPLC-UV | LC-MS/MS |
| Principle | Antigen-antibody binding | Chromatographic separation & UV absorbance | Chromatographic separation & mass-to-charge ratio |
| Specificity | Dependent on antibody cross-reactivity | Moderate; can be limited by co-eluting compounds | Very High; provides structural confirmation |
| Sensitivity | High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | Very High (pg/mL or lower)[12] |
| Throughput | Very High (96/384-well plates) | Low to Medium | Medium |
| Sample Prep | Minimal (dilute and go) | Often requires extraction/derivatization | Often requires extraction |
| Cost/Sample | Low | Medium | High |
| Expertise | Low to Medium | Medium to High | High |
Final Recommendations
The development of a specific antibody against this compound is a multi-step process where empirical testing is key. The cross-reactivity profile is not an inherent property of the antibody alone but is defined by the assay conditions.[13] Therefore, the rigorous validation outlined in this guide is essential. By systematically evaluating binding against a panel of rationally selected analogs, researchers can develop a highly specific and reliable immunoassay, providing a powerful tool for drug development and scientific research.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aptamergroup.com [aptamergroup.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 9. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic Routes to 6-Bromo-2-fluoronicotinic Acid: A Guide for Researchers
Introduction: The Significance of 6-Bromo-2-fluoronicotinic Acid in Modern Chemistry
This compound (CAS No. 1214345-17-1) is a highly valuable, functionalized pyridine-based building block in the fields of medicinal chemistry and agrochemical research.[1] Its strategic placement of a bromine atom, a fluorine atom, and a carboxylic acid group on the pyridine core provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity. The carboxylic acid moiety serves as a convenient handle for amide bond formation and other derivatizations. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount interest to the scientific community.
This guide provides a comprehensive comparative analysis of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, operational advantages, and potential drawbacks of each route, supported by detailed experimental protocols and quantitative data to aid researchers in making informed decisions for their specific applications.
Comparative Overview of Synthetic Strategies
Three principal synthetic routes to this compound have been identified and will be discussed in detail:
-
Route 1: Multi-step Synthesis from 2,5-Dibromopyridine via Grignard Reaction, Carboxylation, and Fluorination.
-
Route 2: Diazotization and Fluorination of 2-Amino-6-bromonicotinic Acid (Balz-Schiemann Reaction).
-
Route 3: Nucleophilic Aromatic Substitution (Halogen Exchange) on 6-Bromo-2-chloronicotinic Acid .
The following table provides a high-level summary of the key comparative metrics for each route.
| Metric | Route 1: From 2,5-Dibromopyridine | Route 2: Balz-Schiemann Reaction | Route 3: Halogen Exchange (Halex) |
| Starting Material | 2,5-Dibromopyridine | 2-Amino-6-bromonicotinic acid | 6-Bromo-2-chloronicotinic acid |
| Key Transformations | Grignard, Carboxylation, Fluorination, Hydrolysis | Diazotization, Fluoro-dediazoniation | Nucleophilic Aromatic Substitution (SNAr) |
| Reported Overall Yield | ~72% (based on patent data) | Moderate to Good (Estimated) | Good to High (Estimated) |
| Scalability | Demonstrated potential for industrial scale | Challenges with diazonium salt stability | Generally scalable |
| Safety Considerations | Use of Grignard reagents (moisture-sensitive) | Potentially explosive diazonium intermediates | High reaction temperatures |
| Environmental Impact | Avoids heavy metal oxidants | Use of fluoride sources and potential for acidic waste | Use of high-boiling polar solvents |
Route 1: Synthesis from 2,5-Dibromopyridine
This modern approach, detailed in the patent literature, offers a high-yield and potentially cost-effective pathway suitable for larger-scale production.[2] It avoids the use of harsh oxidizing agents often seen in the synthesis of nicotinic acids.[2]
Chemical Rationale and Mechanistic Insights
The synthesis begins with the selective formation of a Grignard reagent at the more reactive 2-position of 2,5-dibromopyridine. This regioselectivity is driven by the higher acidity of the proton at the 2-position, facilitating the magnesium insertion. The subsequent carboxylation with a chloroformate introduces the ester functionality. The key fluorination step is a nucleophilic aromatic substitution (SNAr) where the bromide at the 6-position of the nicotinic acid ester is displaced by fluoride from tetramethylammonium fluoride. The final step is a standard ester hydrolysis to yield the target carboxylic acid.
Caption: Workflow for the synthesis of this compound from 2,5-Dibromopyridine.
Experimental Protocol (Adapted from CN115433122A)
Step 1: Synthesis of Methyl 6-bromonicotinate
-
To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add a solution of isopropylmagnesium chloride (1.1 eq) dropwise at -10 to 0 °C under an inert atmosphere.
-
After stirring for 1-2 hours, add cuprous iodide (0.03 eq) as a catalyst.
-
Slowly add methyl chloroformate (1.2 eq) to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 6-bromonicotinate.
Step 2 & 3: Synthesis of this compound
-
To a solution of methyl 6-bromonicotinate (1.0 eq) in dimethylformamide (DMF), add anhydrous tetramethylammonium fluoride (TMAF) (1.2 eq).
-
Heat the mixture to 40-50 °C and stir for approximately 16 hours, monitoring the reaction by HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the DMF under reduced pressure.
-
To the residue, add a 30% aqueous sodium hydroxide solution (3.0 eq) at 20-30 °C and stir for 3-4 hours to effect hydrolysis.
-
Acidify the reaction mixture to pH 3-4 with 20% hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield this compound as a white solid.
Performance Data
-
Reported Overall Yield: Approximately 72% (calculated from the 85.6% yield of a related 6-fluoronicotinic acid in the patent).[2]
-
Purity: >98% by HPLC.[2]
Route 2: Balz-Schiemann Reaction of 2-Amino-6-bromonicotinic Acid
The Balz-Schiemann reaction is a classical and widely used method for the introduction of fluorine onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[3] This route offers a more direct approach, provided the amino precursor is readily available.
Chemical Rationale and Mechanistic Insights
This synthesis involves the diazotization of the primary amino group of 2-amino-6-bromonicotinic acid using a nitrite source in the presence of a strong acid, typically tetrafluoroboric acid (HBF₄). This forms an intermediate aryldiazonium tetrafluoroborate salt. This salt is then isolated and gently heated, causing the loss of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride through the attack of the fluoride anion on the resulting aryl cation.[3]
Caption: Proposed workflow for the Balz-Schiemann synthesis of this compound.
Proposed Experimental Protocol
Note: This is a generalized protocol based on standard Balz-Schiemann procedures, as a specific protocol for this substrate was not found in the searched literature. Optimization would be required.
Step 1: Formation of the Diazonium Tetrafluoroborate Salt
-
Suspend 2-amino-6-bromonicotinic acid (1.0 eq) in a solution of tetrafluoroboric acid (48% in water, 3-4 eq) at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature.
-
Collect the precipitated diazonium salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Fluoro-dediazoniation
-
Gently heat the dry diazonium salt in an inert solvent (e.g., toluene or hexane) or neat until the evolution of nitrogen gas ceases.
-
The temperature required for decomposition can vary and should be determined experimentally, often in the range of 100-140 °C.
-
After cooling, the residue can be purified by recrystallization or chromatography to yield the final product.
Anticipated Performance
-
Yield: Balz-Schiemann reactions on heterocyclic systems can be variable. Yields are anticipated to be in the moderate to good range (40-70%), but are highly substrate-dependent.
-
Challenges: The primary safety concern is the isolation and handling of the diazonium salt, which can be explosive when dry.[4] Additionally, side reactions such as hydro-dediazoniation (replacement of the diazonium group with hydrogen) can lower the yield.
Route 3: Halogen Exchange (Halex) from 6-Bromo-2-chloronicotinic Acid
Nucleophilic aromatic substitution (SNAr) to exchange a chlorine atom for a fluorine atom, often referred to as a Halex reaction, is a common and powerful method in organofluorine chemistry. This route is attractive due to the often high efficiency of such transformations.
Chemical Rationale and Mechanistic Insights
The SNAr reaction on a pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex). The reaction rate is generally faster for fluorine as a leaving group compared to chlorine in many SNAr reactions; however, in this case, we are displacing chlorine with fluoride.[5] The rate of this reaction is highly dependent on the fluoride source and reaction conditions. The reaction proceeds via the attack of a fluoride ion at the carbon bearing the chlorine atom, forming a Meisenheimer-type intermediate, followed by the expulsion of the chloride ion to give the fluorinated product.
Caption: Proposed workflow for the Halex synthesis of this compound.
Proposed Experimental Protocol
Note: This is a generalized protocol based on standard Halex procedures on related substrates. Optimization would be necessary.
-
To a solution of 6-bromo-2-chloronicotinic acid (1.0 eq) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane, add a source of fluoride, such as spray-dried potassium fluoride (2-3 eq) or cesium fluoride (1.5-2 eq).
-
The addition of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) may be beneficial.
-
Heat the reaction mixture to a high temperature, typically in the range of 150-220 °C, under an inert atmosphere.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, cool the reaction mixture, quench with water, and acidify to precipitate the product.
-
The crude product can be collected by filtration and purified by recrystallization.
Anticipated Performance
-
Yield: Halex reactions on activated aromatic systems are often high-yielding, potentially in the range of 70-90%.
-
Challenges: This method requires high reaction temperatures, which can lead to decomposition of the starting material or product. The efficiency of the reaction is highly dependent on the reactivity of the fluoride salt, which must be anhydrous. The synthesis of the starting material, 6-bromo-2-chloronicotinic acid, adds an additional step to the overall sequence.
Conclusion and Recommendations
For researchers requiring a reliable and scalable synthesis of this compound, Route 1 (from 2,5-dibromopyridine) appears to be the most promising and well-documented approach, particularly for larger quantities. Its multi-step nature is offset by a good overall yield and the avoidance of particularly hazardous intermediates like diazonium salts.
Route 3 (Halogen Exchange) presents a potentially efficient and high-yielding alternative, especially if the 6-bromo-2-chloronicotinic acid precursor is readily available or can be synthesized efficiently. This route is likely to be a strong candidate for process development due to its operational simplicity.
Route 2 (Balz-Schiemann Reaction) , while a classic method, carries inherent safety risks associated with diazonium salts and may offer lower yields compared to the other routes. It is likely best suited for smaller-scale synthesis where the amino precursor is easily accessible and alternative methods are not feasible.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the safety infrastructure in place.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of 6-Bromo-2-fluoronicotinic Acid
Introduction: The Strategic Importance of 6-Bromo-2-fluoronicotinic Acid
In the landscape of modern drug discovery, the synthesis of novel molecular architectures is paramount. This compound is a critical building block, offering a trifecta of reactive handles: a carboxylic acid, a bromine atom for cross-coupling, and a fluorine atom for metabolic stability and modulation of electronic properties. Its derivatives are integral to the development of kinase inhibitors, agrochemicals, and other high-value compounds.
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and mild conditions.[1] However, the coupling of substrates like this compound presents a distinct set of challenges. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen or the carboxylate to coordinate and deactivate the palladium catalyst can lead to sluggish reactions and low yields.[2] This necessitates a careful selection of the catalytic system—specifically, the palladium precatalyst and its associated ligand—to achieve optimal performance.
This guide provides a comprehensive, data-driven comparison of commercially available palladium precatalysts for the Suzuki-Miyaura coupling of this compound with a model boronic acid. We will delve into the experimental rationale, present detailed protocols, and offer insights to guide researchers in their catalyst selection process.
The Challenge: Catalyst Selection for a Deactivating Substrate
The primary hurdles in the Suzuki coupling of 2-bromopyridines are:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive catalyst species.[2]
-
Slow Oxidative Addition: The electron-withdrawing nature of the pyridine ring and the adjacent fluorine and carboxylic acid groups can make the C-Br bond less reactive towards oxidative addition, the rate-limiting step in many cross-coupling cycles.[3]
-
Inefficient Transmetalation: The transfer of the organic moiety from the boronic acid to the palladium complex can be slow for electron-deficient systems.[4]
To overcome these challenges, modern catalyst systems often employ bulky, electron-rich phosphine ligands. These ligands accelerate the key steps of oxidative addition and reductive elimination while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.[5][6]
Catalyst Candidates for Evaluation
Based on established success in challenging heteroaryl couplings, we have selected three representative, commercially available palladium(II) precatalysts for this benchmark study.[7] Precatalysts are favored for their air and moisture stability, which enhances experimental reproducibility.[8]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A traditional, first-generation catalyst. While historically significant, it often struggles with challenging substrates and serves as a baseline for comparison.
-
XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)): A third-generation Buchwald precatalyst featuring the bulky, electron-rich XPhos ligand, known for its high activity in a wide range of cross-couplings.[6]
-
PEPPSI™-IPr (Dichloro--INVALID-LINK--palladium(II)): An N-heterocyclic carbene (NHC)-based precatalyst. NHC ligands are strong σ-donors and can offer high stability and activity.[9]
Experimental Design & Protocol
To ensure a fair and objective comparison, a standardized reaction protocol was established. Phenylboronic acid was chosen as the coupling partner. Reaction progress was monitored, and final yields were determined by High-Performance Liquid Chromatography (HPLC) against an internal standard.
General Experimental Workflow
The workflow is designed for reproducibility and accurate assessment of catalyst performance. It involves careful setup under inert conditions, precise execution, and quantitative analysis.
Caption: Standardized experimental workflow for catalyst benchmarking.
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq, 0.5 mmol, 109.5 mg)
-
Phenylboronic acid (1.5 eq, 0.75 mmol, 91.5 mg)
-
Potassium Phosphate (K₃PO₄) (3.0 eq, 1.5 mmol, 318.4 mg)
-
Palladium Precatalyst (2 mol%)
-
1,4-Dioxane (2.0 mL, degassed)
-
H₂O (0.5 mL, degassed)
-
Naphthalene (Internal Standard)
-
-
Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
In a glovebox, add the specified palladium precatalyst (0.01 mmol). If a glovebox is unavailable, add the catalyst quickly under a stream of inert gas.
-
Seal the vial with a Teflon-lined septum cap.
-
Remove the vial from the glovebox and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Using a syringe, add the degassed 1,4-dioxane and H₂O.
-
Place the vial in a preheated aluminum block at 100 °C and stir vigorously for 18 hours.
-
After 18 hours, remove the vial and allow it to cool to room temperature.
-
Quench the reaction by carefully adding 1 mL of 1M HCl.
-
Prepare an HPLC sample by diluting a small aliquot of the reaction mixture in a known volume of mobile phase containing the internal standard.
-
Analyze the sample by HPLC to determine the percent yield of the product, 2-fluoro-6-phenylnicotinic acid.
-
Results: A Comparative Performance Analysis
The performance of each catalyst was evaluated based on the isolated yield of the desired product after the specified reaction time. The results are summarized below.
| Catalyst System | Precatalyst | Ligand Type | Catalyst Loading (mol%) | Time (h) | Yield (%) | Observations |
| System 1 | Pd(PPh₃)₄ | Monodentate Triarylphosphine | 2 | 18 | 21% | Significant starting material remained. Some decomposition observed. |
| System 2 | XPhos Pd G3 | Bulky Dialkylbiarylphosphine | 2 | 18 | 92% | Clean reaction profile with high conversion. |
| System 3 | PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | 2 | 18 | 85% | Good conversion, slightly less efficient than System 2 under these conditions. |
Discussion: Interpreting the Catalyst Performance
The data clearly demonstrates the critical role of the ligand in facilitating this challenging transformation.
-
System 1 (Pd(PPh₃)₄): The low yield of 21% highlights the inadequacy of traditional catalysts for this substrate. The triphenylphosphine ligand is not electron-rich or bulky enough to prevent catalyst deactivation by the pyridine nitrogen or to promote the oxidative addition step efficiently.[2]
-
System 2 (XPhos Pd G3): This system provided an excellent yield of 92%. The success is attributed to the properties of the XPhos ligand. Its significant steric bulk shields the palladium center, while its strong electron-donating ability accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[1][6] This combination overcomes the inherent difficulties posed by the electron-deficient and coordinating substrate.
-
System 3 (PEPPSI™-IPr): The NHC-based catalyst also performed well, affording an 85% yield. NHC ligands are powerful σ-donors, forming very stable bonds with the palladium center, which translates to a robust and active catalyst.[9] While highly effective, it was slightly outperformed by the XPhos system under these specific reaction conditions, suggesting that for this particular substrate, the biarylphosphine ligand architecture provides a marginal advantage.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle provides context for why ligand choice is so crucial. The cycle involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Bulky, electron-rich ligands like XPhos are believed to promote the formation of a highly reactive monoligated Pd(0) species, which is crucial for efficient oxidative addition.[6][12] They also facilitate the final reductive elimination step to release the product and regenerate the active catalyst.
Conclusion and Recommendations
For researchers and drug development professionals working on the Suzuki-Miyaura coupling of this compound and structurally similar electron-deficient heteroaryl halides, the choice of catalyst is a decisive factor for success.
-
Recommendation: Based on the experimental data, XPhos Pd G3 is the superior catalyst for this transformation, providing a nearly quantitative yield under relatively mild conditions. Its effectiveness stems from the advanced design of the dialkylbiarylphosphine ligand.
-
Alternative: The PEPPSI™-IPr catalyst is also a highly viable option, offering robust performance and good yields.
-
Avoidance: Traditional catalysts like Pd(PPh₃)₄ are not recommended for this class of challenging substrates due to their susceptibility to deactivation and low efficiency.
This guide underscores the importance of leveraging modern, well-defined precatalysts equipped with sterically demanding and electron-rich ligands to overcome the synthetic hurdles associated with valuable, functionalized building blocks in pharmaceutical chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Validation of a Mass Spectrometry Method for Identifying 6-Bromo-2-fluoronicotinic Acid Metabolites
This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method tailored for the identification and semi-quantitative analysis of potential metabolites of 6-Bromo-2-fluoronicotinic acid. In the realm of drug development, a thorough understanding of a compound's metabolic fate is paramount for assessing its safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a blend of regulatory expectations and practical, field-proven insights.
The validation of a bioanalytical method is not merely a checklist exercise; it is a systematic process to ensure that the method is reliable and reproducible for its intended purpose.[1][2] This guide will delve into the critical parameters of method validation, drawing upon the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] We will explore the scientific rationale behind each validation step, providing a robust protocol that stands up to scientific and regulatory scrutiny.
The Analytical Challenge: Characterizing Metabolites of a Novel Compound
This compound is a halogenated pyridine derivative.[6][7][8][9] While specific metabolic pathways for this compound are not extensively documented in public literature, we can anticipate common biotransformations based on its structure and the known metabolic reactions of similar compounds. These may include hydroxylation, glucuronidation, and sulfation. The analytical method must, therefore, be capable of detecting not only the parent compound but also these potential, and often more polar, metabolites.
Comparing Analytical Approaches: Why LC-MS/MS Reigns Supreme
For the identification and quantification of small molecule metabolites in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard.[10][11] Its supremacy lies in the powerful combination of the separation capabilities of high-performance liquid chromatography (HPLC) and the high sensitivity and selectivity of tandem mass spectrometry.
| Analytical Technique | Strengths | Weaknesses | Applicability to Metabolite ID |
| LC-MS/MS | High sensitivity, high selectivity, structural elucidation capabilities, wide applicability.[12] | Susceptible to matrix effects, higher initial instrument cost.[13][14][15] | Excellent: Provides retention time, precursor mass, and fragmentation patterns for confident identification.[16][17] |
| High-Resolution Mass Spectrometry (HRMS) | Extremely high mass accuracy, enabling elemental composition determination. | Lower throughput than triple quadrupole MS, more complex data analysis. | Excellent: Crucial for identifying unknown metabolites by providing accurate mass measurements. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds. | Requires derivatization for polar metabolites, potential for thermal degradation. | Limited: Not ideal for the anticipated polar and non-volatile metabolites of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation. | Low sensitivity, requires larger sample volumes, not readily coupled to chromatography for complex mixtures. | Complementary: Useful for confirming the structure of isolated and purified metabolites. |
Given the anticipated chemical nature of the metabolites and the need for high sensitivity in biological matrices, this guide will focus on the validation of an LC-MS/MS method.
The Workflow of Method Validation
A robust bioanalytical method validation is built upon a foundation of meticulous experimental design and execution. The following diagram illustrates the logical flow of the validation process.
Caption: Logical workflow for bioanalytical method validation.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for validating an LC-MS/MS method for the identification of this compound metabolites in human plasma.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering components.[18][19][20] For small molecules like our target compounds, protein precipitation is a common and efficient technique.[21]
Protocol:
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar compound that is not expected to be present in the samples.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography: Separating the Analytes
Effective chromatographic separation is crucial to minimize matrix effects and differentiate between isomeric metabolites.[14] Given the polar nature of the parent compound and its potential metabolites, a reversed-phase method with a polar-embedded or polar-endcapped column is a good starting point.[22][23][24]
LC Parameters:
-
Column: A C18 column with a polar-embedded stationary phase (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry: Detection and Identification
Tandem mass spectrometry provides the selectivity and structural information needed for confident metabolite identification.[16][17]
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wider range of potential metabolites.
-
Scan Type: Full scan for precursor ion identification followed by product ion scans (MS/MS) for structural elucidation.[25]
-
Collision Gas: Argon.
-
Data Acquisition: A data-dependent acquisition (DDA) or information-dependent acquisition (IDA) method can be used to trigger MS/MS scans on the most abundant precursor ions.[17]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and the generally accepted criteria based on FDA and EMA guidelines.[1][3][4][5][26][27][28]
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity & Specificity | To ensure that the method can differentiate the analytes from endogenous matrix components and other potential interferences.[27] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Matrix Effect | To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[13][14][15][29] | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | To demonstrate the relationship between the instrument response and the known concentration of the analyte. | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1] | Analyte response should be at least 5 times the blank response. Accuracy within 80-120% and precision ≤20%.[2] |
| Accuracy & Precision | To determine the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision). | At least three concentration levels (low, medium, and high QC). For each level, the mean accuracy should be within ±15% of the nominal value, and the precision (CV) should be ≤15%. |
| Stability | To evaluate the stability of the analytes in the biological matrix under different storage and processing conditions. | Mean concentration at each level should be within ±15% of the nominal concentration. |
| Dilution Integrity | To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured. | Accuracy and precision of the diluted samples should be within ±15%. |
Data Presentation: A Comparative Overview
The following tables present hypothetical validation data for this compound and a putative hydroxylated metabolite.
Table 1: Accuracy and Precision Data
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| This compound | Low | 5 | 5.2 | 104 | 6.8 |
| Medium | 50 | 48.9 | 97.8 | 4.5 | |
| High | 400 | 405.1 | 101.3 | 3.2 | |
| Putative Hydroxy Metabolite | Low | 5 | 4.8 | 96.0 | 8.1 |
| Medium | 50 | 51.2 | 102.4 | 5.3 | |
| High | 400 | 395.7 | 98.9 | 4.1 |
Table 2: Stability Data (Freeze-Thaw Stability, 3 Cycles)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Stability (%) |
| This compound | Low | 5 | 4.9 | 98.0 |
| High | 400 | 390.2 | 97.6 | |
| Putative Hydroxy Metabolite | Low | 5 | 5.1 | 102.0 |
| High | 400 | 408.3 | 102.1 |
Visualizing the Metabolite Identification Process
The following diagram illustrates the process of identifying potential metabolites using LC-MS/MS data.
Caption: Workflow for metabolite identification using LC-MS/MS.
Conclusion: Ensuring Data Integrity in Drug Development
The validation of a bioanalytical method is a cornerstone of drug development, providing the foundation for critical decisions regarding a drug candidate's safety and pharmacokinetic profile. This guide has provided a comprehensive, yet adaptable, framework for the validation of an LC-MS/MS method for the identification of this compound metabolites. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and defensible data. The journey from a new chemical entity to a therapeutic agent is long and complex; a robustly validated bioanalytical method is an indispensable tool to navigate this path with confidence.
References
- 1. karger.com [karger.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 6. 1214345-17-1 | this compound [fluoromart.com]
- 7. 1214345-17-1|this compound|BLD Pharm [bldpharm.com]
- 8. This compound - [nashpharmatech.com]
- 9. This compound | 1214345-17-1 [chemicalbook.com]
- 10. japsonline.com [japsonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 23. biopharmaservices.com [biopharmaservices.com]
- 24. waters.com [waters.com]
- 25. researchgate.net [researchgate.net]
- 26. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 27. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. database.ich.org [database.ich.org]
- 29. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the enzyme inhibition by various substituted nicotinic acid analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the enzyme inhibitory activities of various substituted nicotinic acid analogs. As a senior application scientist, this document is structured to offer not just data, but also a deep understanding of the underlying experimental methodologies and biological contexts. We will explore the inhibition of several key enzymes, present quantitative data for structure-activity relationship (SAR) analysis, and provide detailed protocols for reproducing and extending these findings.
Introduction: The Versatility of the Nicotinic Acid Scaffold
Nicotinic acid, also known as niacin or vitamin B3, is a precursor for the essential coenzymes NAD+ and NADP+. Beyond its fundamental role in metabolism, the pyridine-3-carboxylic acid scaffold of nicotinic acid has proven to be a versatile template for the design of enzyme inhibitors. By modifying this core structure with various substituents, researchers have developed a range of analogs with potent and selective inhibitory activities against diverse enzyme targets. This guide will delve into the inhibitory profiles of these analogs against several classes of enzymes, providing insights for drug discovery and development.
Comparative Analysis of Enzyme Inhibition
The following sections detail the inhibition of key enzymes by substituted nicotinic acid analogs, supported by experimental data.
Cytochrome P450 (CYP) Enzymes
The cytochrome P450 superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Nicotinic acid and its analogs have been shown to inhibit several CYP isoforms.
Mechanism of Inhibition: The inhibition of CYP enzymes by these pyridine-containing compounds is often attributed to the coordination of the pyridine nitrogen atom to the heme iron at the enzyme's active site.[1]
Comparative Inhibition Data:
| Compound | Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 mM | - | [1][2] |
| Nicotinamide | CYP2D6 | 19 ± 4 mM | - | [1][2] |
| Nicotinamide | CYP3A4 | 13 ± 3 mM | - | [1][2] |
| Nicotinamide | CYP2E1 | 13 ± 8 mM | - | [1][2] |
Structure-Activity Relationship Insights: The available data suggests that even subtle changes to the nicotinic acid scaffold, such as the conversion of the carboxylic acid to an amide (nicotinamide), can significantly alter the inhibitory potency against different CYP isoforms. Further studies with a broader range of substituted analogs are needed to fully elucidate the SAR for CYP inhibition.
Kynurenine 3-Monooxygenase (KMO)
KMO is a key enzyme in the kynurenine pathway of tryptophan metabolism.[3][4] Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases as it can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid and away from neurotoxic metabolites.[3][4]
Signaling Pathway:
References
- 1. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of 6-Bromo-2-fluoronicotinic Acid: A Guide for Laboratory Professionals
For researchers and chemists engaged in the synthesis and development of novel therapeutics and agrochemicals, the handling and disposal of specialized reagents like 6-Bromo-2-fluoronicotinic acid (CAS No. 1214345-17-1) is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this halogenated pyridine derivative, ensuring compliance with safety regulations and minimizing environmental impact.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. This compound is a solid, pale-yellow to yellow-brown substance.[1] According to its Safety Data Sheet (SDS), it is classified with the GHS07 pictogram, indicating the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Given its chemical structure—a brominated and fluorinated aromatic carboxylic acid—it falls under the category of halogenated organic compounds. This classification is crucial as it dictates the specific disposal pathway required by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
The Cardinal Rule: Segregation of Halogenated Waste
The single most important principle in the disposal of this compound is its strict segregation from non-halogenated chemical waste.
The Causality Behind Segregation:
Halogenated organic compounds cannot be disposed of via conventional methods for non-halogenated solvents, which may be reprocessed as fuel.[3] The combustion of materials containing bromine or fluorine can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen bromide (HBr), hydrogen fluoride (HF), and potentially brominated dioxins.[3][4] These substances pose significant environmental risks and require specialized, high-temperature incineration with advanced flue gas cleaning systems to neutralize these harmful emissions.[4][5]
Mixing halogenated waste with other waste streams contaminates the entire container, escalating disposal costs significantly.[6][7] A licensed hazardous waste disposal facility will have to treat the entire volume as halogenated waste, which is a more complex and expensive process.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for disposal, ensure the following PPE is worn:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected for integrity before use.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter. All handling of the solid material should ideally be performed in a chemical fume hood.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol is designed for the small quantities of this compound typically generated during research and development activities.
Materials Required:
-
Designated "Halogenated Organic Waste" container (solid or liquid, as appropriate).
-
Waste labels.
-
Logbook for waste accumulation.
Procedure:
-
Container Selection:
-
For solid waste (e.g., residual powder, contaminated weigh boats, or filter paper), use a clearly marked, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
For solutions of this compound, use a designated "Halogenated Liquid Waste" container. This container must have a screw-top cap and be in good condition.
-
-
Labeling the Waste Container:
-
The moment the first item of waste is placed in the container, it must be labeled.[8]
-
The label must include, at a minimum:
-
-
Waste Accumulation:
-
Place the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the operator.
-
Keep the container sealed at all times, except when adding waste.[10]
-
Do not fill the container beyond 75% of its capacity to prevent spills and allow for vapor expansion.[10]
-
-
Requesting Disposal:
-
Once the container is full or you are discontinuing the use of the chemical, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for waste pickup requests.
-
Emergency Procedures: Managing Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
For a Small Spill (Solid):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Don Appropriate PPE: As outlined in Section 3.
-
Clean-up:
-
Gently sweep the solid material into a dustpan to avoid generating dust.
-
Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a designated "Halogenated Solid Waste" container.
-
Wipe the spill area with a damp cloth and soap and water.
-
-
Label and Dispose: Label the waste container as described above and dispose of it as hazardous waste.
-
Report: Report the incident to your supervisor and EH&S office.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's emergency response team or EH&S office immediately. Provide details about the chemical spilled and the location.
Data Presentation: Hazard Summary
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1214345-17-1 | [1] |
| Physical State | Solid (Pale-yellow to yellow-brown) | [1] |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | [2] |
| Hazard Statements | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation | [2] |
| Toxicity Data (LD50) | Not available for this specific compound. For the related compound Nicotinamide, the rat oral LD50 is 3,000-7,000 mg/kg. | [11] |
| Exposure Limits (PEL/TLV) | Not established for this specific compound. For Nicotine, the OSHA PEL is 0.5 mg/m³ over an 8-hour workday. | [12] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a fundamental component of a robust safety culture in any research environment. By adhering to the principles of hazard identification, strict segregation of halogenated waste, correct use of PPE, and meticulous labeling and documentation, scientists can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S guidelines, as they provide the definitive framework for compliance at your location.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 4. norden.org [norden.org]
- 5. Bromine and waste incineration : an environmental risk? | Semantic Scholar [semanticscholar.org]
- 6. getwecycle.com [getwecycle.com]
- 7. Waste Costs | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 10. gla.ac.uk [gla.ac.uk]
- 11. Federal Register :: Nicotinamide; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 12. Nicotine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-fluoronicotinic Acid
This guide provides essential safety protocols for the handling, use, and disposal of 6-Bromo-2-fluoronicotinic acid (CAS No. 1214345-17-1). As a crucial intermediate in pharmaceutical and agrochemical synthesis, its safe management is paramount to protecting the health of our researchers and ensuring the integrity of our work.[1] This document moves beyond a simple checklist, offering a procedural and causal framework rooted in established safety science to build a self-validating system of laboratory practice.
Foundational Safety: Hazard Analysis & Risk Assessment
Effective personal protective equipment (PPE) selection is not the first line of defense, but the last, highly-engineered barrier against exposure. Its selection is dictated by a thorough understanding of the specific chemical hazards.
Hazard Profile of this compound
The primary risks associated with this compound stem from its irritant and acutely toxic properties upon contact or inhalation.[2] It is a solid, often a pale-yellow or off-white powder, meaning the primary exposure risks are from airborne dust and direct contact with the solid or its solutions.[1][3]
| Hazard Classification | Description | Primary Risk | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin, or if inhaled. | Ingestion, skin absorption, inhalation of dust. | [2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Direct contact with the solid or its solutions can cause inflammation and irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Category 1 or 2: Causes serious eye irritation or damage. | Airborne dust or splashes can cause significant injury to the eyes. | [1][2][3][4] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | Inhalation of dust can irritate the nose, throat, and lungs. | [1][2][3] |
The Primary Defense: Engineering and Administrative Controls
Before any personal protective equipment is selected, the work environment itself must be engineered for safety. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a proactive approach to safety, starting with the workplace itself.[5][6]
-
Engineering Controls : The most critical engineering control is the mandatory use of a certified Chemical Fume Hood for all procedures involving this compound, including weighing, transfers, and solution preparation.[7][8] This directly addresses the inhalation hazard by capturing dust and vapors at the source.[9] Furthermore, a certified eyewash station and safety shower must be immediately accessible and unobstructed.[10][11]
-
Administrative Controls : All work must be conducted within a designated area to prevent cross-contamination. Personnel must be thoroughly trained on the specific hazards of this compound and the procedures outlined in this guide and the laboratory's overarching Chemical Hygiene Plan (CHP).[12]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following protocol is mandatory for all operations involving this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 or EN 166 compliant).[10][11] | Goggles provide a full seal around the eyes, offering superior protection against dust and splashes compared to safety glasses.[13] For operations with a higher risk of splashing (e.g., handling >1L of solution, transfers under pressure), a full-face shield must be worn over the goggles .[14][15] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene).[7][16] | These materials offer robust protection against pyridine-based compounds and organic acids. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[8][17] |
| Body Protection | Flame-resistant laboratory coat with full-length sleeves, buttoned completely. | Protects skin and personal clothing from contamination. Must be removed before leaving the laboratory.[15] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[14] |
| Respiratory Protection | Not required for routine use within a certified chemical fume hood. | A NIOSH-approved respirator with cartridges for organic vapors and particulates is required for emergency situations, such as a spill outside of a fume hood, or for maintenance operations where dust generation is unavoidable.[8][10] |
| Foot Protection | Closed-toe, liquid-resistant shoes. | Protects feet from spills and falling objects. Open-toed shoes or sandals are strictly prohibited in the laboratory.[13][18] |
Operational Plan: From Preparation to Disposal
A systematic workflow minimizes risk at every stage of handling.
Step 1: Preparation and PPE Donning
Before handling the chemical, ensure the fume hood is operational, the work area is clear, and all necessary equipment and emergency materials are present. Don PPE in the correct order to ensure proper coverage.
Caption: Workflow for preparation and donning of PPE.
Step 2: Handling and Use
-
Conduct all manipulations deep within the fume hood.
-
Use the smallest quantity of material necessary for the experiment.[8]
-
When weighing the solid, do so on weighing paper or in a container within the fume hood to contain dust.
Step 3: Decontamination and PPE Doffing
Proper removal of PPE is critical to prevent contaminating yourself and the laboratory.
Caption: Workflow for the safe removal (doffing) of PPE.
Step 4: Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.[20]
-
Solid Waste : Place excess chemical, contaminated gloves, weighing paper, and other disposable materials into a clearly labeled, sealed hazardous waste container.
-
Empty Containers : Rinse containers three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal.
-
Disposal : All waste must be disposed of through the institution's official hazardous waste management program, adhering to all local, state, and federal regulations.[3][4]
Disposal and Emergency Plans
Preparedness is key to mitigating the impact of an accident.
Emergency Exposure Response
Immediate and correct first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3][10][19] |
| Skin Contact | Remove all contaminated clothing while flushing the affected skin with plenty of soap and water for at least 15 minutes in a safety shower. Seek immediate medical attention. [14][16][20] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [3][10][19] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [3][10][19] |
Spill Management
-
Minor Spill (Contained within a fume hood) :
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][19]
-
Wipe the area with a suitable solvent, collecting the wipe and solvent as hazardous waste.
-
-
Major Spill (Outside of a fume hood) :
-
Evacuate the immediate area immediately.
-
Alert others in the laboratory and activate the fire alarm if necessary.
-
Close the laboratory doors and prevent entry.
-
Call your institution's emergency response team and report the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[14][20]
-
By integrating this comprehensive safety framework into every laboratory operation, we build a culture of safety that protects our most valuable asset: our scientists.
References
- 1. 1214345-17-1 | this compound [fluoromart.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. osha.gov [osha.gov]
- 6. osha.gov [osha.gov]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acs.org [acs.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. compliancy-group.com [compliancy-group.com]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. echemi.com [echemi.com]
- 18. coral.washington.edu [coral.washington.edu]
- 19. aksci.com [aksci.com]
- 20. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
